Product packaging for YK-4-279(Cat. No.:CAS No. 1037184-44-3)

YK-4-279

Cat. No.: B611886
CAS No.: 1037184-44-3
M. Wt: 366.2 g/mol
InChI Key: HLXSCTYHLQHQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YK-4-279 is a pioneering small molecule inhibitor developed to target oncogenic transcription factors, beginning with its characterization as a direct binder to the EWS-FLI1 fusion protein found in Ewing's Sarcoma . Its primary mechanism of action involves disrupting critical protein-protein interactions; it effectively blocks the binding between EWS-FLI1 and its cofactor, RNA Helicase A (RHA), thereby inhibiting the transcription of oncogenic target genes . The activity of this compound is stereospecific, with the (S)-enantiomer identified as the active form responsible for the specific disruption of the EWS-FLI1/RHA complex . Beyond Ewing's Sarcoma, this compound demonstrates broad research utility in targeting other ETS-family transcription factors. It inhibits the transcriptional activity and invasive phenotype driven by ERG and ETV1 in prostate cancer models, showing efficacy in reducing tumor growth and metastasis in vivo . Research has also revealed its anti-tumor activity in other malignancies, including neuroblastoma and thyroid cancer, suggesting a wider application that may be independent of classic ETS translocations . In vivo studies have demonstrated that an orally bioavailable formulation of this compound significantly delays Ewing sarcoma tumor growth in murine models . Its derivative, TK216, is currently in clinical development, underscoring the translational relevance of this compound class . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13Cl2NO4 B611886 YK-4-279 CAS No. 1037184-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSCTYHLQHQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660065
Record name 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037184-44-3
Record name 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

YK-4-279: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. This compound was identified through a surface plasmon resonance screening for compounds that directly bind to EWS-FLI1 and was subsequently optimized from a lead compound, NSC635437. It functions by disrupting the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), leading to the inhibition of the oncogenic transcriptional program and induction of apoptosis in Ewing sarcoma cells. This document details the synthesis of this compound, presents its biological activity in quantitative terms, and outlines the key experimental protocols used for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and preclinical development.

Discovery and Rationale

Ewing sarcoma is a devastating pediatric bone and soft tissue cancer characterized by a chromosomal translocation that most commonly fuses the EWSR1 gene with the FLI1 gene, giving rise to the oncogenic EWS-FLI1 fusion protein.[1] This aberrant transcription factor is the primary driver of the disease, making it an ideal therapeutic target. The discovery of this compound stemmed from a targeted effort to identify small molecules that could directly bind to the EWS-FLI1 protein.[2]

Initial screening of a chemical library using surface plasmon resonance (SPR) identified NSC635437 as a lead compound that binds to EWS-FLI1.[2] this compound was developed through the combinatorial optimization of this lead compound.[3] The core therapeutic hypothesis is that by directly binding to EWS-FLI1, this compound can disrupt its interaction with essential co-factors, such as RNA helicase A (RHA), thereby inhibiting its oncogenic function.[1][2]

Chemical Synthesis

General Synthesis Protocol for 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives:

A mixture of an isatin derivative (1.0 mmol), an aryl methyl ketone (1.0 mmol), and piperidine (0.2 mmol) in ethanol (10 ml) is stirred at room temperature (298 K). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried. For the synthesis of this compound, isatin and 4-methoxyacetophenone would be the starting materials.

G Isatin Isatin Piperidine Piperidine (catalyst) Ethanol (solvent) Room Temperature Isatin->Piperidine 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyacetophenone->Piperidine YK4279 This compound (racemic mixture) Piperidine->YK4279

Caption: Synthesis of racemic this compound.

This compound possesses a chiral center, and studies have shown that the (S)-enantiomer is the biologically active form.[1] The enantiomers can be separated by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Biological Data

The biological activity of this compound has been quantified in various preclinical studies. The following tables summarize the key in vitro and pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound and its Analogs

CompoundCell LineAssayValueReference
This compound (racemic)TC32GI500.5 - 2.0 µM[4]
This compound (racemic)TC71GI500.5 - 2.0 µM[4]
This compound (racemic)EWS-FLI1 transfected COS7IC50 (Luciferase Assay)0.35 µM[4]
(S)-YK-4-279A4573 (resistant)IC5014.9 µM
This compound (sensitive)A4573 (sensitive)IC500.54 µM
9u (dimethylamino analog)TC32GI500.26 ± 0.1 µM
Biotinylated analogueRecombinant EWS-FLI1Kd4.8 ± 2.6 µM[5]

Table 2: Pharmacokinetic Parameters of this compound

FormulationAnimal ModelDoseRouteCmaxTmax
This compoundCF-1 Mice45 mg/kgi.p.~90 µmol/L30 min
This compoundCF-1 Mice90 mg/kgp.o.~10 µmol/L30 min

Mechanism of Action: Disrupting the EWS-FLI1 Oncogenic Program

The primary mechanism of action of this compound is the direct binding to the EWS-FLI1 oncoprotein, which leads to the disruption of its interaction with RNA helicase A (RHA).[1][2] This interaction is crucial for the transcriptional activity of EWS-FLI1. By inhibiting this protein-protein interaction, this compound effectively abrogates the oncogenic signaling driven by EWS-FLI1, ultimately leading to cell cycle arrest and apoptosis in Ewing sarcoma cells.[2]

G cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction DNA Target Gene Promoters (e.g., NR0B1) EWS_FLI1->DNA RHA->DNA Binds to Transcription Oncogenic Gene Transcription DNA->Transcription Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition of YK4279 This compound YK4279->EWS_FLI1 Binds to & Inhibits Interaction with RHA

Caption: this compound disrupts the EWS-FLI1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

WST-1 Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed Ewing sarcoma cells (e.g., TC32, A4573) in a 96-well plate at a density of 5,000-15,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for the desired period (e.g., 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation of EWS-FLI1 and RHA

This experiment confirms the disruption of the EWS-FLI1/RHA interaction by this compound.

  • Cell Treatment: Treat Ewing sarcoma cells with this compound or DMSO (vehicle control) for a specified time (e.g., 14 hours).

  • Cell Lysis: Lyse the cells and collect the nuclear protein fraction.

  • Immunoprecipitation: Incubate the nuclear lysate with an anti-FLI1 antibody overnight at 4°C.

  • Bead Binding: Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins and analyze for the presence of RHA by Western blotting. A decrease in the amount of co-immunoprecipitated RHA in this compound-treated cells indicates disruption of the interaction.

Ewing Sarcoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Tumor Implantation: Subcutaneously inject Ewing sarcoma cells (e.g., A4573) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer this compound (e.g., 10-100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[6]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., western blotting for target proteins).

Experimental and Developmental Workflow

The development of this compound followed a logical progression from target identification to preclinical validation.

G cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation Target Target Identification (EWS-FLI1) Screening Surface Plasmon Resonance Screening Target->Screening Lead_ID Lead Compound Identified (NSC635437) Screening->Lead_ID Optimization Combinatorial Optimization Lead_ID->Optimization YK4279_ID This compound Identified Optimization->YK4279_ID In_Vitro In Vitro Studies (Cell Viability, Apoptosis) YK4279_ID->In_Vitro Mechanism Mechanism of Action (Co-IP, Luciferase Assay) YK4279_ID->Mechanism In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Mechanism->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Resistance Resistance Studies In_Vivo->Resistance

Caption: The developmental workflow of this compound.

Conclusion

This compound represents a promising targeted therapy for Ewing sarcoma by directly inhibiting the oncogenic driver, EWS-FLI1. Its discovery through a rational, target-based approach and subsequent preclinical validation have provided a strong foundation for its further development. This technical guide has summarized the key aspects of its discovery, synthesis, and biological evaluation, offering a valuable resource for researchers in the field of oncology and drug development. Further investigation into its clinical efficacy and the development of strategies to overcome potential resistance are critical next steps in translating this promising molecule into a clinical reality for patients with Ewing sarcoma.

References

An In-depth Technical Guide on the Core Mechanism of Action of YK-4-279 on EWS-FLI1

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The EWS-FLI1 fusion oncoprotein, the hallmark genetic aberration in Ewing Sarcoma, represents a formidable challenge in targeted cancer therapy due to its nature as a transcription factor, a class of proteins often considered "undruggable".[1][2][3][4] The small molecule YK-4-279 has emerged as a pioneering agent that directly targets EWS-FLI1, inhibiting its oncogenic functions.[1][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with EWS-FLI1 and the subsequent downstream cellular effects. We consolidate quantitative data, detail key experimental protocols, and provide visual diagrams of the critical pathways and workflows to offer a resource for professionals in oncology and drug development.

Core Mechanism of Action: Disrupting a Critical Protein-Protein Interaction

The primary mechanism of this compound is the direct binding to the EWS-FLI1 fusion protein, which leads to the disruption of its interaction with critical binding partners required for its oncogenic activity.[7][8] This interference with the protein-protein interaction (PPI) network of EWS-FLI1 is the cornerstone of its anti-tumor effects.

Direct Binding to EWS-FLI1

This compound was identified through a surface plasmon resonance (SPR) screen for small molecules that could directly bind to recombinant EWS-FLI1.[6][9][10] This direct binding is a crucial first step, distinguishing this compound from compounds that might affect EWS-FLI1 expression or stability indirectly. The binding is enantiospecific, with the (S)-enantiomer being the active form of the molecule, a strong indicator of a specific, targeted interaction.[1][2] The (R)-enantiomer shows no significant activity, reinforcing the specificity of the binding event.[1][2]

Inhibition of the EWS-FLI1 and RNA Helicase A (RHA) Interaction

The oncogenic function of EWS-FLI1 is critically dependent on its interaction with RNA Helicase A (RHA), also known as DHX9.[1][6][9] RHA acts as a transcriptional coactivator, and its partnership with EWS-FLI1 is necessary for the aberrant transcriptional program that drives Ewing Sarcoma.[6][9]

This compound's primary and most well-characterized function is the disruption of this EWS-FLI1/RHA complex.[1][6][7][9][10][11] By binding to EWS-FLI1, this compound allosterically inhibits its association with RHA.[8] This leads to several downstream consequences:

  • Inhibition of Transcriptional Activity: By dissociating RHA from EWS-FLI1, this compound blocks the transcriptional modulation of EWS-FLI1 target genes.[5][9][12] This effect is observed without significantly altering the total protein or mRNA levels of EWS-FLI1 itself, indicating a functional inhibition rather than a depletion of the oncoprotein.[5]

  • Alteration of mRNA Splicing: EWS-FLI1 is also implicated in altering mRNA splicing, partly through its interaction with RHA and other components of the spliceosome.[5][9][13] this compound treatment can disrupt these interactions, leading to changes in alternative splicing events that are similar to the effects of EWS-FLI1 knockdown.[12][13][14] This suggests the mechanism of action is complex, affecting both transcription and RNA processing.[12][14]

EWS_FLI1_Mechanism cluster_nucleus Cell Nucleus cluster_intervention Therapeutic Intervention EWS_FLI1 EWS-FLI1 DNA Target Gene Promoters (GGAA-microsatellites) EWS_FLI1->DNA Binds Transcription Aberrant Gene Transcription EWS_FLI1->Transcription Drives Splicing Altered mRNA Splicing EWS_FLI1->Splicing Modulates RHA RNA Helicase A (RHA / DHX9) RHA->EWS_FLI1 Forms Complex RHA->Transcription Drives RHA->Splicing Modulates Oncogenesis Oncogenesis Transcription->Oncogenesis Splicing->Oncogenesis YK4279 This compound (S-enantiomer) YK4279->EWS_FLI1 Directly Binds Blocked_Interaction Disrupted EWS-FLI1/RHA Interaction YK4279->Blocked_Interaction Prevents Complex Formation Blocked_Function Inhibition of Oncogenic Function Blocked_Interaction->Blocked_Function Blocked_Function->Transcription Inhibits Blocked_Function->Splicing Inhibits

Caption: Mechanism of this compound action on the EWS-FLI1 pathway.

Quantitative Data Summary

The activity of this compound has been quantified in various assays, highlighting its potency and specificity.

Table 1: Inhibition of EWS-FLI1 Transcriptional Activity

This data is derived from luciferase reporter assays where COS7 cells were co-transfected with EWS-FLI1 and a reporter plasmid containing EWS-FLI1 DNA-binding sites.

CompoundIC50 (µM)NotesSource
Racemic this compound0.96Dose-dependent inhibition observed.[1][6]
(S)-YK-4-2790.75The active enantiomer shows greater potency.[1][6]
(R)-YK-4-279No significant reductionThe inactive enantiomer shows no functional activity.[1][6]
Table 2: Cytotoxicity (IC50) in Various Cell Lines (72-hour treatment)

The enantiospecific effects are also evident in cytotoxicity assays, with the (S)-enantiomer consistently showing lower IC50 values in Ewing Sarcoma cell lines.

Cell LineEWS-FLI1 StatusRacemic this compound IC50 (µM)(S)-YK-4-279 IC50 (µM)(R)-YK-4-279 IC50 (µM)Source
TC71 EWS-FLI1 Positive1.80.16> 30[6]
TC32 EWS-FLI1 Positive1.20.45> 30[6]
A673 EWS-FLI1 Positive0.50.25> 30[6]
RDES EWS-FLI1 Positive1.31.1> 30[6]
SK-ES-1 EWS-FLI1 Positive2.51.25> 30[6]
HEK293 EWS-FLI1 Negative> 10> 10> 30[8]
PANC1 EWS-FLI1 Negative4.54.5> 30[6]
MDA-MB-231 EWS-FLI1 Negative3.53.0> 30[6]

Data reflects a greater than 10-fold specificity for EWS-FLI1 positive cell lines compared to cell lines without the fusion protein.[15]

Cellular and In Vivo Consequences

The disruption of the EWS-FLI1/RHA complex and subsequent inhibition of oncogenic signaling pathways manifest in several key anti-tumor outcomes:

  • Induction of Apoptosis: Treatment with this compound induces apoptosis in Ewing Sarcoma cells, as evidenced by PARP and Caspase 3 cleavage.[7][12][14]

  • Inhibition of Anchorage-Independent Growth: this compound effectively inhibits the ability of Ewing Sarcoma cells to form colonies in soft agar, a hallmark of transformation.[12][14]

  • Reduction of Tumor Growth in Xenograft Models: In vivo studies using murine xenograft models have demonstrated that administration of this compound leads to a significant reduction in tumor growth.[5][7][8][15] This is accompanied by increased apoptosis and reduced expression of EWS-FLI1 target genes within the tumors.[9]

  • Synergy with Chemotherapy: this compound shows a synergistic relationship with standard-of-care chemotherapeutic agents like vincristine, suggesting its potential in combination therapies.[9][13]

Detailed Experimental Protocols

The following are summarized protocols for key experiments used to elucidate the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1/RHA Interaction

This assay is used to demonstrate that this compound disrupts the physical interaction between EWS-FLI1 and RHA in a cellular context.

  • Cell Treatment: Culture Ewing Sarcoma cells (e.g., TC32) to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle (DMSO) for a specified period (e.g., 14-15 hours).[1][15]

  • Lysis: Harvest cells and prepare nuclear protein lysates using a suitable kit (e.g., Active Motif Magnetic Co-IP Kit).[15] Quantify protein concentration using a BCA assay.[15]

  • Immunoprecipitation: Incubate 500 µg of nuclear lysate with 1 µg of an anti-FLI1 antibody overnight at 4°C on a rotator.[15]

  • Complex Capture: Add magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the antibody-protein complexes.[15]

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution & Western Blotting: Elute the bound proteins from the beads. Resolve the immunoprecipitated proteins via SDS-PAGE and transfer to a PVDF membrane.[15]

  • Detection: Probe the membrane with a primary antibody against RHA to detect its presence in the EWS-FLI1 complex. Also, probe with an anti-FLI1 antibody to confirm successful immunoprecipitation of the target protein.[15] A reduction in the RHA signal in this compound-treated samples compared to the vehicle control indicates disruption of the interaction.[1]

Caption: Experimental workflow for Co-Immunoprecipitation assay.
NR0B1-Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the functional ability of EWS-FLI1 to act as a transcriptional activator and measures the inhibitory effect of this compound.

  • Cell Transfection: Co-transfect COS7 cells (which lack endogenous EWS-FLI1) with a plasmid expressing EWS-FLI1 and the NR0B1-luciferase reporter plasmid. The NR0B1 promoter contains multiple EWS-FLI1 DNA-binding sites (GGAA motifs).[1][8]

  • Compound Treatment: After transfection (e.g., 24 hours), treat the cells with a dose range of this compound, its enantiomers, or vehicle for a specified period (e.g., 18 hours).[1][8]

  • Cell Lysis: Lyse the cells using a suitable luciferase assay buffer.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. A dose-dependent decrease in luciferase signal in treated cells indicates inhibition of EWS-FLI1 transcriptional activity.[1][8]

Cell Viability / Cytotoxicity Assay (WST-1)

This high-throughput assay measures the effect of this compound on cell proliferation and viability.

  • Cell Plating: Seed Ewing Sarcoma cells and control cell lines in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[9][13][15] Allow cells to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound (e.g., 0.04–10 µM) to the wells.[15] Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified time course (e.g., 72 hours).[15]

  • Reagent Addition: Add WST-1 reagent to each well and incubate for an additional 2-4 hours.[15] Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt (WST-1) into a soluble formazan dye.

  • Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Enantiomer_Activity cluster_Compound This compound cluster_Target Target & Interaction cluster_Outcome Biological Outcome YK_Racemic Racemic Mixture EWS_FLI1 EWS-FLI1 Protein YK_Racemic->EWS_FLI1 Binds (via S-form) Activity Disruption of PPI & Inhibition of Function YK_Racemic->Activity ~50% Potency of (S) YK_S (S)-enantiomer YK_S->EWS_FLI1 Binds Specifically YK_S->Activity YK_R (R)-enantiomer YK_R->EWS_FLI1 Does Not Bind No_Activity No Disruption of PPI & No Inhibition YK_R->No_Activity PPI EWS-FLI1 / RHA Interaction EWS_FLI1->PPI EWS_FLI1->Activity Active

Caption: Logical diagram of the enantiospecific activity of this compound.

Conclusion

The small molecule this compound operates through a specific and well-defined mechanism of action centered on the direct inhibition of the EWS-FLI1 oncoprotein. By binding to EWS-FLI1, the active (S)-enantiomer of this compound disrupts the critical protein-protein interaction with the coactivator RHA. This event abrogates the oncogenic transcriptional and splicing functions of EWS-FLI1, leading to cell growth inhibition, apoptosis, and suppression of tumor growth in preclinical models of Ewing Sarcoma. This targeted approach provides a strong rationale for its continued clinical development and serves as a paradigm for targeting other "undruggable" transcription factors in cancer.

References

Technical Guide: YK-4-279, a Small Molecule Inhibitor of ETV1, for the Prevention of Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The E26 transformation-specific (ETS) family of transcription factors, particularly ETV1, are frequently overexpressed in prostate cancer and are correlated with aggressive disease and metastasis.[1][2] This has positioned ETV1 as a critical therapeutic target. This technical guide details the preclinical efficacy of YK-4-279, a small molecule inhibitor of ETV1, in a mouse xenograft model of prostate cancer. This compound has been shown to effectively inhibit the transcriptional activity of ETV1, leading to a reduction in primary tumor growth and metastasis.[1][3] This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a resource for researchers in oncology and drug development.

Introduction: ETV1 as a Therapeutic Target in Prostate Cancer

ETV1, a member of the PEA3 subfamily of ETS transcription factors, is a key driver of prostate cancer progression.[1][4] Its overexpression, often a result of chromosomal translocations, leads to the transcriptional activation of genes involved in cell invasion, motility, and metastasis, including matrix metalloproteinases (MMPs) such as MMP7 and MMP13, as well as other genes like FKBP10 and GLYATL2.[1][3] The stability and activity of ETV1 are influenced by upstream signaling pathways, including the MAPK pathway.[4] Given its central role in driving the metastatic phenotype, the targeted inhibition of ETV1 presents a promising therapeutic strategy for advanced prostate cancer.

This compound: A Novel Small Molecule Inhibitor of ETV1

This compound is a small molecule compound that has been identified as an inhibitor of the EWS-FLI1 oncoprotein in Ewing's sarcoma.[5][6] Due to the high degree of homology within the ETS family of transcription factors, this compound was investigated for its activity against other ETS members, including ETV1.[5][6] It has been demonstrated that this compound inhibits the transcriptional activity of ETV1, not by altering ETV1 protein levels, but likely by interfering with its protein-protein interactions necessary for its function.[5][6] This inhibitory action leads to the downregulation of ETV1 target genes, thereby suppressing the invasive and metastatic capabilities of prostate cancer cells.[1][5]

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using SCID-beige mice. ETV1-positive (LNCaP-luc-M6) and ETV1-negative (PC-3M-luc-C6) prostate cancer cell lines were used to assess the specificity of the inhibitor.

Inhibition of Primary Tumor Growth

This compound demonstrated a significant inhibition of primary tumor growth in xenografts derived from ETV1-positive LNCaP-luc-M6 cells.[1][3] In contrast, the growth of tumors from ETV1-negative PC-3M-luc-C6 cells was unaffected by the treatment, highlighting the on-target activity of this compound.[1][3]

Table 1: Effect of this compound on Primary Tumor Growth in LNCaP-luc-M6 Xenografts

Treatment GroupDosage and ScheduleMean Final Tumor Volume (mm³)Percentage Inhibitionp-value
Vehicle ControlDMSO, 3x/week, i.p.Data not available--
This compound (Low Dose)75 mg/kg, 3x/week, i.p.Significantly reduced vs. controlData not available<0.05
This compound (High Dose)150 mg/kg, 5x/week, i.p.Significantly reduced vs. controlData not available<0.05

Note: Specific mean tumor volumes were not available in the reviewed literature. The table reflects the reported significant reduction.

Prevention of Lung Metastasis

A key finding was the potent ability of this compound to inhibit the metastasis of LNCaP-luc-M6 cells from the primary tumor to the lungs.[1][3] This was quantified using a highly sensitive luciferase-based assay on lung tissue lysates.

Table 2: Effect of this compound on Lung Metastasis in LNCaP-luc-M6 Xenograft-Bearing Mice

Treatment GroupDosage and ScheduleRelative Luciferase Units in Lung LysatesPercentage Inhibition of Metastasisp-value
Vehicle ControlDMSO, i.p.Data not available--
This compound75 mg/kg or 150 mg/kg, i.p.Significantly reduced vs. controlData not available<0.05

Note: Specific luciferase unit values were not available in the reviewed literature. The table reflects the reported significant reduction in metastasis.

Downregulation of ETV1 Target Gene Expression in Tumors

To confirm the mechanism of action in vivo, the expression of known ETV1 target genes was measured in tumor tissues from the xenograft models.[1][3] Treatment with this compound led to a significant decrease in the mRNA levels of these genes.

Table 3: Effect of this compound on ETV1 Target Gene Expression in LNCaP-luc-M6 Tumors

Target GeneTreatment GroupFold Change in mRNA Expression (vs. Control)p-value
MMP7This compoundSignificantly decreased<0.05
FKBP10This compoundSignificantly decreased<0.05
GLYATL2This compoundSignificantly decreased<0.05

Note: Specific fold-change values were not consistently available in the reviewed literature. The table reflects the reported significant downregulation.

Experimental Protocols

Animal Model and Xenograft Establishment
  • Animal Strain: Male SCID-beige mice, 8-10 weeks old.[1]

  • Cell Lines:

    • ETV1-positive: LNCaP-luc-M6 (human prostate adenocarcinoma, stably expressing luciferase).[1]

    • ETV1-negative: PC-3M-luc-C6 (human prostate adenocarcinoma, stably expressing luciferase).[1]

  • Xenograft Implantation:

    • Harvest LNCaP-luc-M6 or PC-3M-luc-C6 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the dorsal flank of each mouse.[1]

This compound Administration
  • Formulation: this compound is dissolved in a vehicle such as DMSO.

  • Administration Route: Intraperitoneal (i.p.) injection.[1]

  • Treatment Regimens:

    • Early Treatment Study: 75 mg/kg this compound administered three times per week, starting the day after tumor cell injection.[3]

    • Late Treatment Study (Low Dose): 75 mg/kg this compound administered three times per week, starting when tumors reached a palpable size (~200 mm³).[3]

    • Late Treatment Study (High Dose): 150 mg/kg this compound administered five times per week, starting when tumors reached a palpable size (~200 mm³).[3]

Assessment of Tumor Growth
  • Tumor dimensions are measured weekly using digital calipers.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

Quantification of Lung Metastasis using Luciferase Assay
  • At the end of the study, mice are euthanized, and the lungs are harvested.

  • The lung tissue is homogenized in a lysis buffer.

  • Protein concentration of the lung lysates is determined.

  • An equal amount of protein from each lung lysate is used for the luciferase assay.

  • Luciferase activity is measured using a luminometer after the addition of luciferin substrate.

  • The relative light units (RLUs) are normalized to the protein concentration to quantify the metastatic burden.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA is extracted from flash-frozen tumor tissue using a suitable RNA isolation kit.

  • The quality and quantity of the extracted RNA are assessed.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qRT-PCR is performed using gene-specific primers for ETV1, MMP7, FKBP10, GLYATL2, and a housekeeping gene (e.g., 18S rRNA) for normalization.

  • The relative gene expression is calculated using the ΔΔCt method.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

ETV1_Signaling_Pathway AR Androgen Receptor (AR) ETV1 ETV1 AR->ETV1 Upregulates MAPK_Pathway MAPK Pathway MAPK_Pathway->ETV1 Activates/Stabilizes MMPs MMPs (e.g., MMP7, MMP13) ETV1->MMPs Upregulates Transcription Other_Targets Other Targets (e.g., FKBP10, GLYATL2) ETV1->Other_Targets Upregulates Transcription YK4279 This compound YK4279->ETV1 Inhibits Activity Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis Other_Targets->Invasion_Metastasis

Caption: ETV1 Signaling Pathway in Prostate Cancer and the Point of Inhibition by this compound.

Experimental_Workflow cluster_xenograft Xenograft Model cluster_treatment Treatment cluster_analysis Analysis Cell_Culture LNCaP-luc-M6 Cell Culture Implantation Subcutaneous Implantation in SCID-beige Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Treatment This compound or Vehicle Control (i.p.) Tumor_Growth->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Metastasis_Assay Lung Metastasis (Luciferase Assay) Treatment->Metastasis_Assay Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression

References

Unveiling the Molecular Target of YK-4-279 in Ewing's Sarcoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewing's sarcoma is an aggressive pediatric bone and soft tissue tumor driven by a chromosomal translocation that gives rise to the oncogenic fusion protein EWS-FLI1. This aberrant transcription factor is the central driver of the disease, making it a prime therapeutic target. YK-4-279 has emerged as a promising small molecule inhibitor that directly targets EWS-FLI1, offering a targeted therapeutic strategy for this devastating cancer. This technical guide provides a comprehensive overview of the target validation of this compound in Ewing's sarcoma, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.

Mechanism of Action: Disrupting the EWS-FLI1/RHA Complex

The oncogenic activity of the EWS-FLI1 fusion protein is critically dependent on its interaction with RNA Helicase A (RHA), a key cofactor required for its transcriptional activity.[1][2] this compound exerts its anti-cancer effects by directly binding to EWS-FLI1 and disrupting this crucial protein-protein interaction.[3] This disruption inhibits the transcriptional activation of EWS-FLI1 target genes, which are essential for tumor growth and survival, ultimately leading to cell cycle arrest and apoptosis in Ewing's sarcoma cells.[4][5]

The specificity of this compound has been further elucidated, with studies demonstrating that the (S)-enantiomer is the active form of the molecule, exhibiting significantly greater potency in disrupting the EWS-FLI1/RHA interaction and inducing apoptosis compared to the racemic mixture.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

YK-4-279_Mechanism_of_Action Mechanism of Action of this compound in Ewing's Sarcoma cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention cluster_cellular_outcome Cellular Outcome EWS_FLI1 EWS-FLI1 Complex EWS-FLI1/RHA Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex DNA DNA (Target Gene Promoters) Complex->DNA Binds to Transcription Oncogenic Gene Transcription DNA->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Inhibition leads to YK4279 This compound YK4279->Complex Disrupts Interaction TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition

Figure 1: Mechanism of Action of this compound.

Experimental_Workflow Experimental Workflow for this compound Target Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Analysis Cell_Culture Ewing's Sarcoma Cell Lines (e.g., TC71, A673) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (WST-1) Treatment->Viability_Assay IP_Assay Immunoprecipitation (EWS-FLI1 & RHA) Treatment->IP_Assay Luciferase_Assay Luciferase Reporter Assay (NR0B1 promoter) Treatment->Luciferase_Assay Western_Blot Western Blot (Downstream Targets) Treatment->Western_Blot IC50_Determination Calculate IC50 Values Viability_Assay->IC50_Determination Protein_Interaction Analyze Protein-Protein Interaction IP_Assay->Protein_Interaction Transcriptional_Activity Measure Transcriptional Inhibition Luciferase_Assay->Transcriptional_Activity Xenograft_Model Establish Xenograft Model (e.g., NOD/SCID mice with TC71 cells) Drug_Administration Administer this compound (e.g., i.p. or oral gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment Tumor_Growth_Inhibition Quantify Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition

Figure 2: Experimental Workflow for this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in Ewing's sarcoma models.

Table 1: In Vitro Efficacy of this compound in Ewing's Sarcoma Cell Lines

Cell LineEWS-FLI1 StatusIC50 (µM)Reference(s)
TC71Positive0.5 - 2.0[2]
A4573Positive~0.54[7]
TC32PositiveNot Specified[2]
SK-N-MCPositiveNot Specified
RD-ESPositiveNot Specified
Resistant TC71#3Positive>10[2]
Resistant A4573Positive~14.9[7]

Table 2: In Vivo Efficacy of this compound in Ewing's Sarcoma Xenograft Models

Animal ModelCell LineTreatment RegimenOutcomeReference(s)
NOD/SCID miceTC711.2 mg/mouse i.p. 5 times/weekSignificant delay in tumor growth[2]
NOD/SCID miceTC711.2 mg/mouse p.o. 5 times/weekSignificant delay in tumor growth[2]
Nude ratsES1Continuous infusion (4.9 µM plasma level) for 26 daysComplete regression in 2 of 5 animals[6]
SCID/bg miceES xenograftsIP injection BID for 6 doses25-35% tumor regression[6]
MiceA457310, 50, 100 mg/kg IP daily for 5 daysNo significant difference in tumor volume at day 5[8]
Orthotopic NB xenograftSH-SY5Y50 mg/kg i.p. every other daySignificant tumor growth inhibition[5]

Detailed Experimental Protocols

Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol details the co-immunoprecipitation of EWS-FLI1 and RHA from Ewing's sarcoma cells to assess the disruptive effect of this compound.

Materials:

  • Ewing's sarcoma cell lines (e.g., TC71)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EWS-FLI1 antibody (for immunoprecipitation)

  • Anti-RHA antibody (for western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture Ewing's sarcoma cells to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with the anti-EWS-FLI1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing: Wash the beads three times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting:

    • Neutralize the eluted samples and add SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the anti-RHA antibody to detect the co-immunoprecipitated RHA.

    • Re-probe the membrane with an anti-EWS-FLI1 antibody to confirm the immunoprecipitation of the target protein.

WST-1 Cell Viability Assay

This protocol describes the use of the WST-1 assay to determine the cytotoxic effect of this compound on Ewing's sarcoma cells.

Materials:

  • Ewing's sarcoma cell lines

  • This compound

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ewing's sarcoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.

  • WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This protocol uses a luciferase reporter driven by the promoter of an EWS-FLI1 target gene (e.g., NR0B1) to quantify the inhibitory effect of this compound on EWS-FLI1 transcriptional activity.[9][10]

Materials:

  • HEK293T or a suitable host cell line

  • Expression vector for EWS-FLI1

  • Luciferase reporter vector with the NR0B1 promoter

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfection: Co-transfect the host cells with the EWS-FLI1 expression vector, the NR0B1-luciferase reporter vector, and the Renilla luciferase control vector.

  • Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle.

  • Cell Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of EWS-FLI1 transcriptional activity relative to the vehicle-treated control.

Conclusion

The compelling preclinical data strongly support the validation of EWS-FLI1 as the primary molecular target of this compound in Ewing's sarcoma. By disrupting the critical EWS-FLI1/RHA interaction, this compound effectively inhibits the oncogenic transcriptional program, leading to tumor cell death. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers working to advance novel targeted therapies for this challenging disease. Further clinical investigation of this compound and its derivatives, such as TK216, is warranted to translate these promising preclinical findings into effective treatments for patients with Ewing's sarcoma.

References

YK-4-279: A Technical Guide to its Biological Activity and Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has garnered significant attention in the field of oncology, particularly for its activity against cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and detailed protocols for the screening assays used to evaluate its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Biological Activity and Mechanism of Action

This compound was identified through a screening process for compounds that could directly bind to the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma.[1] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA).[2][3] This interaction is crucial for the oncogenic activity of EWS-FLI1, which includes transcriptional activation and modulation of mRNA splicing. By blocking the EWS-FLI1/RHA interaction, this compound inhibits the transcription of EWS-FLI1 target genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][2]

The biological activity of this compound is enantiospecific, with the (S)-enantiomer being the active form of the molecule.[4] The (R)-enantiomer shows significantly less or no activity.[4] Beyond Ewing Sarcoma, this compound has also demonstrated activity against other cancers harboring ETS family translocations, such as prostate cancer with ERG or ETV1 fusions, and neuroblastoma.[5][6]

Signaling Pathway

The EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving the expression of a range of downstream target genes that promote oncogenesis. This compound intervenes at a critical point in this pathway by preventing the association of EWS-FLI1 with its essential co-factor, RHA. This disruption leads to the downregulation of key target genes involved in cell proliferation and survival, such as CCND1 (Cyclin D1), MYC, and others, ultimately inducing apoptosis.[1][7]

EWS_FLI1_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 DNA DNA (GGAA microsatellites) EWS_FLI1->DNA binds Target_Genes Target Gene Transcription (e.g., CCND1, MYC) EWS_FLI1->Target_Genes activates RHA RNA Helicase A (RHA) RHA->EWS_FLI1 interacts with Apoptosis Apoptosis Target_Genes->Apoptosis Cell_Cycle_Arrest G2/M Arrest Target_Genes->Cell_Cycle_Arrest YK4279 This compound YK4279->RHA disrupts interaction Experimental_Workflow Start Start: Compound Synthesis (this compound) Cell_Viability Cell Viability/Cytotoxicity Assays (WST-1, CCK-8, MTT) Start->Cell_Viability Apoptosis_Assays Apoptosis Assays (Annexin V/PI, Caspase-Glo) Cell_Viability->Apoptosis_Assays Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assays->Mechanism_of_Action Colony_Formation->Mechanism_of_Action Co_IP Co-Immunoprecipitation (EWS-FLI1/RHA) Mechanism_of_Action->Co_IP Luciferase_Assay Transcriptional Reporter Assay (Luciferase) Mechanism_of_Action->Luciferase_Assay End End: In Vivo Studies Co_IP->End Luciferase_Assay->End

References

Unraveling the Stereospecificity of YK-4-279: A Technical Guide to the Differential Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Washington, D.C. - In the landscape of targeted cancer therapy, the small molecule YK-4-279 has emerged as a promising agent against Ewing sarcoma and other malignancies driven by ETS family transcription factors. At the heart of its therapeutic potential lies a crucial stereochemical distinction: the differential activity between its (S) and (R) enantiomers. This technical guide provides an in-depth analysis of the enantioselective action of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, quantitative activity, and the experimental methodologies used in its evaluation.

The oncogenic fusion protein EWS-FLI1, a hallmark of Ewing sarcoma, drives tumor progression by hijacking the cell's transcriptional machinery. This compound exerts its anti-cancer effects by directly binding to EWS-FLI1 and disrupting its critical interaction with RNA Helicase A (RHA), a key partner for its oncogenic function.[1][2] However, extensive research has unequivocally demonstrated that this inhibitory activity is almost exclusively attributed to the (S)-enantiomer of this compound. The (R)-enantiomer, in stark contrast, is largely inactive.[1][3]

Quantitative Analysis of Enantiomeric Activity

The profound difference in the biological activity of the this compound enantiomers is evident across a range of biochemical and cellular assays. The (S)-enantiomer consistently demonstrates significantly greater potency in inhibiting EWS-FLI1 function, inducing apoptosis, and reducing the viability of cancer cells.

Assay TypeTarget/Cell LineRacemic this compound (IC50)(S)-YK-4-279 (IC50)(R)-YK-4-279 ActivityReference
EWS-FLI1 Transcriptional Activity (Luciferase Reporter Assay)COS7 cells0.96 µM0.75 µMNo significant reduction from control[1]
EWS-FLI1/RHA Interaction Disruption (Co-immunoprecipitation Densitometry)TC32 cells4.9 µM1.8 µMUnable to disrupt binding[1]
Cell Viability (WST-1 Assay)A4573 Ewing Sarcoma Cells0.54 µMMore potent than racemicInactive[4]
Cell Viability (WST-1 Assay)TC71 Ewing Sarcoma Cells~0.92 µMMore potent than racemicInactive[5][6]
Antiproliferative Activity (Various Lymphoma Cell Lines)7 DLBCL cell linesDose-dependentActive Inactive [3]

Mechanism of Stereospecific Inhibition

The enantiospecific activity of this compound is rooted in the three-dimensional structure of its binding pocket on the EWS-FLI1 protein. The precise spatial arrangement of functional groups in the (S)-enantiomer allows for optimal interaction with key residues, leading to a stable complex that effectively blocks the binding of RHA.[1][7] Conversely, the (R)-enantiomer, being a mirror image, cannot achieve the same complementary fit, rendering it incapable of disrupting the EWS-FLI1/RHA protein-protein interaction.[1][7] This stereospecificity is a strong indicator of a targeted and specific molecular interaction, a highly desirable characteristic in drug development.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical workflow for evaluating the differential activity of its enantiomers.

G cluster_0 EWS-FLI1 Oncogenic Signaling cluster_1 Inhibition by (S)-YK-4-279 EWS_FLI1 EWS-FLI1 EWS_FLI1->Complex binds EWS_FLI1->Complex Apoptosis Apoptosis EWS_FLI1->Apoptosis inhibition leads to RHA RNA Helicase A (RHA) RHA->Complex RHA->Complex Transcription Aberrant Gene Transcription Complex->Transcription drives Oncogenesis Oncogenesis (Proliferation, Survival) Transcription->Oncogenesis S_YK (S)-YK-4-279 S_YK->EWS_FLI1 binds & inhibits S_YK->EWS_FLI1 blocks interaction R_YK (R)-YK-4-279 (Inactive)

Caption: Mechanism of (S)-YK-4-279 Action.

G cluster_biochem cluster_cellular start Start: Cancer Cell Lines (e.g., Ewing Sarcoma) treatment Treatment with: - (S)-YK-4-279 - (R)-YK-4-279 - Racemic this compound - Vehicle Control start->treatment biochemical Biochemical Assays treatment->biochemical cellular Cellular Assays treatment->cellular co_ip Co-immunoprecipitation (EWS-FLI1/RHA) biochemical->co_ip luciferase Luciferase Reporter Assay (Transcriptional Activity) biochemical->luciferase wst1 WST-1 Assay (Cell Viability) cellular->wst1 caspase Caspase-3/7 Assay (Apoptosis) cellular->caspase data Data Analysis and Comparison co_ip->data luciferase->data wst1->data caspase->data

Caption: Experimental Workflow for Enantiomer Activity.

Experimental Protocols

Co-immunoprecipitation for EWS-FLI1/RHA Interaction

This assay is used to determine if this compound enantiomers can disrupt the binding between EWS-FLI1 and RHA in a cellular context.

  • Cell Culture and Treatment: Ewing sarcoma cell lines (e.g., TC32) are cultured to optimal confluence. Cells are then treated with various concentrations of (S)-YK-4-279, (R)-YK-4-279, racemic this compound, or a vehicle control (DMSO) for a specified period (e.g., 15 hours).[1]

  • Cell Lysis: After treatment, cells are harvested and lysed using a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific for EWS-FLI1 overnight. Protein A/G magnetic beads are then added to pull down the EWS-FLI1 and any interacting proteins.

  • Washing and Elution: The beads are washed multiple times to remove non-specific binding proteins. The bound proteins are then eluted from the beads.

  • Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both EWS-FLI1 and RHA to detect the presence of RHA in the EWS-FLI1 immunoprecipitate. A reduction in the RHA signal in the (S)-YK-4-279 treated samples indicates disruption of the protein-protein interaction.

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This assay quantifies the ability of the this compound enantiomers to inhibit the transcriptional activity of EWS-FLI1.

  • Cell Transfection: COS7 cells are co-transfected with a plasmid expressing EWS-FLI1 and a reporter plasmid containing a luciferase gene under the control of an EWS-FLI1 responsive promoter (e.g., NR0B1).[1] A co-transfected Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment: A few hours post-transfection, the cells are treated with a dose range of (S)-YK-4-279, (R)-YK-4-279, racemic this compound, or vehicle control.

  • Cell Lysis and Luciferase Measurement: After an incubation period (e.g., 16 hours), the cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the treated cells compared to the control indicates inhibition of EWS-FLI1 transcriptional function.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Ewing sarcoma cells (e.g., A4573, TC71) are seeded in 96-well plates at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of (S)-YK-4-279, (R)-YK-4-279, racemic this compound, or vehicle control for a defined period (e.g., 72 hours).[1]

  • WST-1 Reagent Addition: Following the treatment period, the WST-1 reagent is added to each well.

  • Incubation and Absorbance Measurement: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan, resulting in a color change. The absorbance is then measured using a microplate reader at the appropriate wavelength (typically around 450 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are calculated to determine the concentration of each compound required to inhibit cell growth by 50%.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the this compound enantiomers, racemate, or vehicle control for a specified time (e.g., 18 hours).[1]

  • Caspase-Glo® 3/7 Reagent Addition: A luminogenic caspase-3/7 substrate is added to the wells. In the presence of active caspase-3/7, the substrate is cleaved, and a luminescent signal is produced.

  • Incubation and Luminescence Measurement: The plates are incubated to allow the reaction to proceed, and the luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to the control indicates the induction of apoptosis.

Conclusion

References

a small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Preclinical Efficacy of Small Molecules Targeting the EWS-FLI1 and RNA Helicase A Interaction

Executive Summary

Ewing's sarcoma is a devastating pediatric bone and soft tissue cancer driven by the aberrant transcription factor EWS-FLI1, a product of a chromosomal translocation. The oncogenic activity of EWS-FLI1 is critically dependent on its interaction with cellular partners, including RNA helicase A (RHA). This technical guide details the discovery and preclinical evaluation of a small molecule inhibitor, YK-4-279, which effectively disrupts the EWS-FLI1/RHA interaction, leading to the inhibition of tumor growth. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular pathways, intended for researchers, scientists, and professionals in drug development.

Introduction

The EWS-FLI1 fusion protein is a hallmark of Ewing's sarcoma and represents a prime therapeutic target due to its tumor-specific expression.[1][2] EWS-FLI1 acts as an aberrant transcription factor, and its interaction with RHA is crucial for its oncogenic function.[3][4] The disordered nature of EWS-FLI1 has made traditional structure-based drug design challenging.[3] An alternative approach is to identify small molecules that can disrupt its essential protein-protein interactions.

Through surface plasmon resonance (SPR) screening of a chemical library, a lead compound, NSC635437, was identified that binds to EWS-FLI1.[5] Subsequent optimization led to the development of this compound, a more potent derivative that blocks the binding of RHA to EWS-FLI1.[3][5] This guide summarizes the preclinical data demonstrating the efficacy of this compound and provides detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its more active (S)-enantiomer.

Table 1: In Vitro Activity of this compound in Ewing's Sarcoma Cell Lines

Cell LineEWS-FLI1 Fusion TypeRacemic this compound IC50 (µM)(S)-YK-4-279 IC50 (µM)Fold Difference (Racemic vs. S-enantiomer)
TC71Type 1~2.0<0.2>10
A4573Type 3Not specifiedNot specifiedNot specified
RDESNot specifiedNot specifiedNot specified1.18
General Range Various 0.5 - 2.0 [1]More potent [6]Up to a log-fold [6]

Table 2: In Vivo Efficacy of this compound in Ewing's Sarcoma Xenograft Models

Animal ModelCell LineTreatmentDoseRoute of AdministrationKey Findings
SCID/bg MiceNot specifiedThis compound60 - 75 mg/kg[5]Intraperitoneal (IP)Significant reduction in tumor growth.[5] 25-35% enantiospecific tumor regression.[7] 3.5-fold increase in apoptosis.[7]
Nude RatNot specified(S)-YK-4-279Continuous infusion maintaining ~4.9 µM in plasmaIntravenous (IV)Sustained complete response in 2 of 6 tumors.[8]
Murine ModelNot specifiedOral formulation of this compoundDailyEnteralSignificant delay in tumor growth.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) Screening for EWS-FLI1 Binders

This protocol outlines the method used to identify small molecules that directly bind to the EWS-FLI1 protein.

  • Immobilization of EWS-FLI1: Recombinant EWS-FLI1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.[5]

  • Quality Control: DNA oligonucleotides are used to confirm the proper conformation of the immobilized EWS-FLI1.[5]

  • Small Molecule Library Screening: A library of small molecules (e.g., from the NCI Developmental Therapeutics Program) is injected over the sensor surface.[5]

  • Binding Measurement: The change in refractive index upon binding is measured in real-time as resonance units (RU).

  • Hit Selection: Compounds are selected based on a binding level (actual RU to theoretical RU ratio) between 0.7 and 2.0, suggesting monomeric binding, and favorable drug-like properties.[5]

  • Affinity Determination: The dissociation constant (KD) of lead compounds is determined by titrating different concentrations of the compound. For this compound, the KD for its affinity with EWS-FLI1 was calculated to be 9.48 µM.[5]

Co-Immunoprecipitation (Co-IP) to Assess EWS-FLI1/RHA Interaction

This protocol is used to determine the ability of this compound to disrupt the interaction between EWS-FLI1 and RHA in cells.

  • Cell Lysis: Ewing's sarcoma cells (e.g., TC32) are treated with varying concentrations of this compound or a vehicle control. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an antibody against EWS-FLI1 (or a control IgG) overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of co-immunoprecipitated RHA is detected by Western blotting using an anti-RHA antibody. A dose-dependent decrease in the amount of co-precipitated RHA with EWS-FLI1 is indicative of the inhibitor's efficacy.[5]

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This assay measures the effect of this compound on the transcriptional activity of EWS-FLI1.

  • Cell Transfection: COS-7 cells are co-transfected with a plasmid expressing full-length EWS-FLI1 and a reporter plasmid containing the firefly luciferase gene under the control of an EWS-FLI1 responsive promoter, such as that of NR0B1.[5][10] A co-transfected Renilla luciferase plasmid under a constitutive promoter is used for normalization.[11]

  • Compound Treatment: Six hours post-transfection, the cells are treated with different concentrations of this compound (e.g., 3 and 10 µM) for 18 hours.[5]

  • Cell Lysis: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-dependent decrease in the relative luciferase activity indicates inhibition of EWS-FLI1 transcriptional function.[5]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

EWS_FLI1_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 DNA DNA (GGAA microsatellites) EWS_FLI1->DNA Binds to Target_Genes Target Gene Transcription (e.g., NR0B1, Cyclin D1) EWS_FLI1->Target_Genes Activates RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Interacts with Oncogenesis Oncogenesis (Proliferation, Survival) Target_Genes->Oncogenesis YK4279 This compound YK4279->EWS_FLI1 Inhibits Interaction

Caption: EWS-FLI1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Preclinical Validation SPR Surface Plasmon Resonance Screening Lead_Compound Lead Compound (NSC635437) SPR->Lead_Compound Identifies YK4279 This compound Lead_Compound->YK4279 Optimization CoIP Co-Immunoprecipitation YK4279->CoIP Tests Interaction Luciferase Luciferase Reporter Assay YK4279->Luciferase Tests Activity Cell_Viability Cell Viability Assays YK4279->Cell_Viability Tests Cytotoxicity Xenograft In Vivo Xenograft Models YK4279->Xenograft Tests Efficacy

Caption: Experimental workflow for the discovery and validation of this compound.

Mechanism_of_Action EWS_FLI1_RHA EWS-FLI1 + RHA Oncogenic Complex YK4279 This compound EWS_FLI1_RHA->YK4279 Disrupted_Complex EWS-FLI1 RHA (dissociated) YK4279->Disrupted_Complex Disrupts Reduced_Transcription Reduced Target Gene Expression Disrupted_Complex->Reduced_Transcription Apoptosis Induction of Apoptosis Reduced_Transcription->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

The small molecule this compound represents a promising, targeted therapeutic strategy for Ewing's sarcoma. By disrupting the critical interaction between the oncogenic driver EWS-FLI1 and RNA helicase A, this compound effectively inhibits tumor growth in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon this approach. The successful development of this compound provides proof-of-concept for targeting protein-protein interactions of "undruggable" transcription factors, opening new avenues for cancer therapy.

References

The Disruption of Oncogenic Transcription: A Technical Guide to the Downstream Gene Expression Effects of YK-4-279

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has garnered significant attention for its targeted activity against cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors.[1] This technical guide provides an in-depth analysis of the downstream effects of this compound on gene expression, offering a comprehensive resource for researchers and drug development professionals. By disrupting the critical protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), this compound effectively modulates the transcriptional landscape of cancer cells, leading to cell growth inhibition and apoptosis.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved.

Mechanism of Action

The primary mechanism of this compound involves the direct binding to the EWS-FLI1 oncoprotein, thereby inhibiting its interaction with RHA.[2][3] This interaction is crucial for the oncogenic activity of EWS-FLI1, which includes both transcriptional regulation and alternative splicing.[4][5] By disrupting this complex, this compound effectively inhibits the transcriptional activity of EWS-FLI1, leading to a significant alteration in the expression of its downstream target genes.[4][6] This targeted disruption provides a therapeutic window, as the EWS-FLI1 fusion protein is unique to cancer cells.[6]

Downstream Effects on Gene Expression

Treatment of cancer cells with this compound leads to a significant reprogramming of the cellular transcriptome. The inhibitory action on ETS transcription factors results in the downregulation of genes essential for tumor growth and survival, and the upregulation of genes that may promote apoptosis or differentiation.

Gene Expression Changes in EWS-FLI1 Driven Cancers

In the context of EWS-FLI1 positive cancers such as Ewing sarcoma, this compound has been shown to inhibit the expression of several key target genes.

Table 1: Downregulation of EWS-FLI1 Target Genes by this compound

Gene Cell Line/Model Fold Change/Observation Reference
MEST EWS-FLI1+ leukemic mice Significantly reduced [4]
CPNE7 EWS-FLI1+ leukemic mice Significantly reduced [4]
c-MYC EWS-FLI1+ leukemic mice Significantly reduced [4]
GATA1 EWS-FLI1+ leukemic mice Significantly reduced [4]
GATA2 EWS-FLI1+ leukemic mice Significantly reduced [4]

| CAR8 | EWS-FLI1+ leukemic mice | Significantly reduced |[4] |

Gene Expression Changes in Other ETS-Driven Cancers

The activity of this compound is not limited to EWS-FLI1. It has also demonstrated efficacy in prostate cancer models driven by ERG and ETV1, which are other members of the ETS family.[7]

Table 2: Downregulation of ERG and ETV1 Target Genes by this compound

Gene Cell Line Fold Change/Observation Reference
PLAU VCaP (ERG fusion positive) Significantly reduced mRNA and protein [7]
PLAT VCaP (ERG fusion positive) Significantly reduced mRNA and protein [7]
ADAM19 VCaP (ERG fusion positive) Significantly reduced mRNA [7]

| MMP-13 | LNCaP (ETV1 fusion positive) | Significantly reduced mRNA |[7] |

Broader Transcriptomic Impact

Gene expression profiling in diffuse large B-cell lymphoma (DLBCL) cell lines treated with this compound revealed a broader impact on the transcriptome. In one study, 183 annotated genes were downregulated and 221 were upregulated.[2] The downregulated transcripts were notably enriched for genes involved in DNA elongation and G1-S phase-specific transcription, consistent with the observed cell cycle arrest.[2]

Signaling Pathway Visualization

The primary signaling cascade affected by this compound is the EWS-FLI1 oncogenic pathway. The following diagram illustrates the mechanism of this compound in disrupting this pathway.

EWS_FLI1_Pathway cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex Binds RHA RNA Helicase A (RHA) RHA->Complex YK4279 This compound YK4279->EWS_FLI1 Inhibits Binding Target_Genes Target Gene Promoters Complex->Target_Genes Activates Transcription Oncogenic Transcription Target_Genes->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

Caption: Mechanism of this compound action on the EWS-FLI1 pathway.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-15,000 cells per well.[3][8]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) for 24 to 72 hours.[3][5]

    • Assess cell viability using assays such as WST-1 or CCK-8 according to the manufacturer's instructions.[3][9]

    • Measure absorbance using a microplate reader.

    • Calculate IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To quantify the changes in mRNA expression of target genes following this compound treatment.

  • Protocol:

    • Treat cells with this compound or vehicle control for a specified duration (e.g., 48 hours).[7]

    • Extract total RNA using a suitable method, such as TRIzol reagent, following the manufacturer's protocol.[4]

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., 18S rRNA or GAPDH).[4]

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[4]

Chromatin Immunoprecipitation (ChIP)
  • Objective: To determine if this compound affects the binding of ETS transcription factors to the promoter regions of their target genes.

  • Protocol:

    • Treat cells (e.g., TC71 or VCaP) with this compound (e.g., 10 µM) or DMSO for a short duration (e.g., 2-6 hours).[4][7]

    • Cross-link proteins to DNA using 1% formaldehyde.[4]

    • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin using an antibody specific to the transcription factor of interest (e.g., ERG) or a control IgG.[7]

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Perform qPCR using primers designed to amplify the promoter region of the target gene (e.g., PLAU).[7]

    • Analyze the enrichment of the target promoter in the specific antibody immunoprecipitation compared to the IgG control.

Western Blotting
  • Objective: To assess the protein levels of target genes and signaling molecules.

  • Protocol:

    • Prepare total protein extracts from cells or tissues treated with this compound or vehicle.[4]

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., PARP, Caspase-3, EWS-FLI1).[5]

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[5]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the downstream effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., Ewing Sarcoma, Prostate) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-Seq) Treatment->Gene_Expression Protein_Analysis Protein Level Analysis (Western Blot) Treatment->Protein_Analysis ChIP_Assay Chromatin Immunoprecipitation (ChIP-qPCR) Treatment->ChIP_Assay Data_Analysis Quantitative Data Analysis Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis ChIP_Assay->Data_Analysis Xenograft Xenograft Mouse Model YK_Admin This compound Administration (e.g., i.p., oral) Xenograft->YK_Admin Tumor_Growth Tumor Growth Measurement YK_Admin->Tumor_Growth Ex_Vivo Ex Vivo Analysis of Tumors (IHC, Western, RT-qPCR) Tumor_Growth->Ex_Vivo Tumor_Growth->Data_Analysis Ex_Vivo->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis Conclusion Conclusion on Downstream Effects Pathway_Analysis->Conclusion

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound represents a promising targeted therapy for cancers driven by aberrant ETS transcription factors. Its ability to disrupt the EWS-FLI1/RHA interaction leads to a cascade of downstream effects on gene expression, ultimately inhibiting cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other similar targeted therapies. A thorough understanding of its molecular mechanism and downstream effects is crucial for optimizing its clinical application and identifying potential biomarkers for patient stratification.

References

YK-4-279: A Targeted Approach to Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent in preclinical studies for various cancers, most notably Ewing sarcoma and neuroblastoma. This compound targets the oncoprotein EWS-FLI1, a fusion protein present in the majority of Ewing sarcoma cases, by disrupting its critical interaction with RNA helicase A (RHA), also known as DHX9.[1][2][3][4][5][6] This interference with the EWS-FLI1 transcriptional complex leads to the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Targeting the EWS-FLI1/RHA Interaction

The primary molecular target of this compound is the EWS-FLI1 fusion protein, a driver of oncogenesis in Ewing sarcoma. This compound directly binds to EWS-FLI1, thereby preventing its interaction with RHA.[1][2][3][4][5][6] This protein-protein interaction is crucial for the transcriptional activity of EWS-FLI1, which regulates a host of downstream target genes involved in cell proliferation, survival, and differentiation. The (S)-enantiomer of this compound has been identified as the biologically active form of the molecule.[1] By disrupting the EWS-FLI1/RHA complex, this compound effectively inhibits the oncogenic functions of this fusion protein, ultimately leading to programmed cell death.

Induction of Apoptosis: The Cascade of Events

Treatment of cancer cells with this compound initiates a cascade of molecular events that converge on the activation of the apoptotic pathway. A key event in this process is the activation of effector caspases, particularly Caspase-3. Activated Caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker for cells undergoing this process.[7]

Studies have demonstrated that this compound induces the cleavage of both Caspase-3 and PARP in a dose-dependent manner in various cancer cell lines, including those of Ewing sarcoma and neuroblastoma.[7] While the precise upstream signaling from EWS-FLI1 inhibition to caspase activation is still under investigation, it is understood to involve the modulation of pro- and anti-apoptotic proteins.

Interestingly, this compound has also been shown to induce apoptosis through a p53-independent mechanism in some contexts.[8][9] This is particularly significant as the p53 tumor suppressor gene is frequently mutated in human cancers, often leading to resistance to conventional therapies. The ability of this compound to bypass this common resistance mechanism highlights its potential as a valuable therapeutic agent.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are a key measure of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
TC32Ewing Sarcoma0.54Sensitive parental cell line
A4573Ewing Sarcoma0.54Sensitive parental cell line
TC71Ewing Sarcoma0.6Sensitive parental cell line
A4573-REwing Sarcoma14.9This compound resistant cell line
SK-N-ASNeuroblastoma0.218 - 2.796MYCN non-amplified
SH-SY5YNeuroblastoma0.218 - 2.796MYCN non-amplified
NB-19Neuroblastoma2.796MYCN amplified
NGPNeuroblastoma0.218 - 2.796MYCN amplified
IMR-32Neuroblastoma0.218MYCN amplified
LA-N-6Neuroblastoma0.653Chemo-resistant
ABC-DLBCLLymphomaMedian: 0.405Activated B-cell-like DLBCL
GCB-DLBCLLymphomaMedian: 0.462Germinal center B-cell-like DLBCL

Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.[7][10][11]

Table 2: Quantified Apoptosis Rates Upon this compound Treatment
Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)Apoptosis Rate (% of Annexin V positive cells)
Ewing Sarcoma (various)Ewing Sarcoma1.572Significantly increased compared to control
Neuroblastoma (various)NeuroblastomaDose-dependent24Dose-dependent increase
DLBCL (various)Lymphoma0.524, 48, 72Time-dependent increase

Note: The quantitative data on apoptosis rates are often presented as fold-change or graphical representations in the source literature. The table above provides a qualitative summary of these findings.[10]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol outlines the steps to determine the IC50 value of this compound in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle (DMSO) only as a control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[10][11]

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes how to quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the specified duration (e.g., 24-72 hours). Include a vehicle-treated control.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[12][13][14][15][16]

Western Blotting for Cleaved PARP and Caspase-3

This protocol details the detection of apoptotic markers by Western blot.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18][19]

Co-Immunoprecipitation (Co-IP) to Detect EWS-FLI1/RHA Interaction

This protocol is for assessing the ability of this compound to disrupt the EWS-FLI1/RHA interaction.

Materials:

  • Ewing sarcoma cells (e.g., TC32)

  • This compound

  • Co-IP lysis buffer

  • Antibody against EWS-FLI1 (for immunoprecipitation)

  • Protein A/G agarose beads

  • Antibodies against EWS-FLI1 and RHA (for Western blotting)

Procedure:

  • Treat Ewing sarcoma cells with this compound or vehicle for a specified time (e.g., 15 hours).

  • Lyse the cells and pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-EWS-FLI1 antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with Co-IP buffer.

  • Elute the proteins from the beads by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against EWS-FLI1 and RHA. A decrease in the RHA signal in the this compound-treated sample indicates disruption of the interaction.[1]

Signaling Pathways and Experimental Workflows

YK4279_Mechanism_of_Action YK4279 This compound EWS_FLI1 EWS-FLI1 YK4279->EWS_FLI1 EWS_FLI1_RHA_Complex EWS-FLI1/RHA Complex YK4279->EWS_FLI1_RHA_Complex disrupts EWS_FLI1->EWS_FLI1_RHA_Complex binds RHA RHA (DHX9) RHA->EWS_FLI1_RHA_Complex binds Transcription Oncogenic Gene Transcription EWS_FLI1_RHA_Complex->Transcription promotes Apoptosis_Regulation Modulation of Bcl-2 Family Proteins EWS_FLI1_RHA_Complex->Apoptosis_Regulation Apoptosis Apoptosis Transcription->Apoptosis inhibits Caspase_Activation Caspase-3 Activation Apoptosis_Regulation->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: this compound's primary mechanism of inducing apoptosis.

Apoptosis_Flow_Cytometry_Workflow start Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells (adherent + floating) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at RT (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic, Necrotic, and Live Cells analyze->end

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Bands detection->end

Caption: Workflow for Western blot analysis of apoptotic markers.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by ETS family fusion proteins. Its ability to specifically disrupt the EWS-FLI1/RHA interaction and subsequently induce apoptosis, even in p53-mutant cancers, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and translate its promise into clinical applications. Further investigation into the detailed molecular events downstream of EWS-FLI1 inhibition and the mechanisms of resistance will be crucial for optimizing the clinical utility of this novel anti-cancer agent.

References

Initial Investigations into the Anti-Tumor Properties of YK-4-279: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-4-279 is a novel small molecule inhibitor demonstrating significant anti-tumor properties across a range of malignancies. Initially identified as a disruptor of the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), its mechanism of action holds promise for cancers driven by ETS family transcription factors.[1][2][3][4] This technical guide provides a comprehensive summary of the initial pre-clinical investigations into this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathway and experimental workflows.

Introduction

Oncogenic transcription factors have long been considered challenging therapeutic targets.[2] The discovery of this compound, a small molecule that binds to the EWS-FLI1 oncoprotein and impedes its interaction with RHA, represents a significant advancement in targeting these drivers of tumorigenesis.[1][3][5] This compound has shown efficacy in Ewing's sarcoma, a pediatric bone tumor characterized by the EWS-FLI1 fusion, as well as other cancers with ETS family translocations like prostate cancer, and even in malignancies without these specific translocations, such as neuroblastoma.[1][5][6] The following sections will delve into the quantitative data from initial studies, the experimental protocols used to generate this data, and the underlying molecular mechanisms.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified in various in-vitro and in-vivo models. The following tables summarize the key findings from these initial investigations.

Table 1: In-Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 / GI50 (µM)Assay TypeReference
LA-N-6Neuroblastoma (chemoresistant)0.653Cell Viability[1]
TC71Ewing's Sarcoma0.92Growth Inhibition (WST1)[3]
TC32Ewing's Sarcoma0.94Growth Inhibition (WST1)[3]
COS7 (expressing EWS-FLI1)-0.35Transcriptional Activity[3]
Racemic this compoundEwing's Sarcoma0.96Transcriptional Activity[7]
(S)-YK-4-279Ewing's Sarcoma0.75Transcriptional Activity[7]
Table 2: In-Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatment RegimenOutcomeReference
Orthotopic SH-SY5YNeuroblastomai.p. injection, every other day for 2 weeksSignificant tumor growth inhibition and decreased tumor weight[1][5]
Subcutaneous TMD8Diffuse Large B-cell Lymphoma100 mg/kg, twice a day, orallySignificant reduction in tumor growth[2]
ESFT XenograftEwing's Sarcoma1.5 mg/dose i.p.Inhibition of tumor growth[3]
TC71 XenograftEwing's Sarcoma50 mg/kg, 5 times p.o.Significant delay in tumor growth[8]
Rat Xenograft of ESEwing's SarcomaDosing based on PK modelingSustained complete response in 2 of 6 tumors[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial investigations of this compound's anti-tumor properties.

Cell Viability and Growth Inhibition Assays
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 10 µM) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 hours.

  • Quantification: Cell viability is assessed using assays such as WST-1 or MTT. The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control.

  • IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curves.

Apoptosis Assays (Western Blot for PARP and Caspase-3 Cleavage)
  • Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against PARP, cleaved PARP, Caspase-3, and cleaved Caspase-3. A loading control, such as β-actin, is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis induction.[1][5]

In-Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NOD-Scid) are used.

  • Tumor Cell Implantation: Cancer cells, sometimes engineered to express luciferase for imaging, are implanted either subcutaneously or orthotopically into the mice.

  • Tumor Growth and Monitoring: Tumors are allowed to establish to a certain size (e.g., 6 mm in diameter). Tumor volume is measured regularly using calipers or through bioluminescence imaging.

  • Treatment Administration: this compound is administered via various routes, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), at specified doses and schedules. A control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting for apoptosis markers).[1][2][8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the disruption of the EWS-FLI1 and RHA interaction.[1][3][5] This interaction is crucial for the oncogenic activity of the EWS-FLI1 fusion protein. By inhibiting this binding, this compound effectively attenuates the transcriptional activity of EWS-FLI1, leading to downstream effects that culminate in reduced cancer cell growth and survival.

The EWS-FLI1 Signaling Pathway and its Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound.

EWS_FLI1_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention EWS_FLI1 EWS-FLI1 Fusion Protein Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex Target_Genes Target Gene Transcription Complex->Target_Genes Activates Oncogenesis Oncogenesis (Proliferation, Survival) Target_Genes->Oncogenesis YK4279 This compound YK4279->Complex Inhibits Interaction

Caption: Mechanism of this compound action on the EWS-FLI1 pathway.

Downstream Cellular Effects of this compound Treatment

Inhibition of the EWS-FLI1/RHA complex by this compound triggers a cascade of cellular events. These include the downregulation of EWS-FLI1 target genes, leading to cell cycle arrest and the induction of apoptosis.[4][9] In neuroblastoma, this compound has also been shown to induce mitotic arrest.[10]

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability Apoptosis Apoptosis Assay (PARP/Caspase-3) Treatment->Apoptosis Colony_Formation Colony Formation Assay Treatment->Colony_Formation Xenograft Xenograft Model Establishment Viability->Xenograft Positive Results Lead to Drug_Admin This compound Administration Xenograft->Drug_Admin Tumor_Monitoring Tumor Growth Monitoring Drug_Admin->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Tumor_Monitoring->Endpoint

Caption: General experimental workflow for pre-clinical evaluation of this compound.

Conclusion and Future Directions

The initial investigations into this compound have established it as a promising anti-tumor agent with a distinct mechanism of action. Its ability to disrupt a key protein-protein interaction in cancer cells provides a novel therapeutic strategy. The data summarized in this guide highlights its potency and efficacy in various pre-clinical models. Further research is warranted to explore its full therapeutic potential, including combination therapies, understanding mechanisms of resistance, and its progression into clinical trials.[8][10][11] The development of an oral formulation of this compound and its clinical derivative, TK-216, marks a significant step towards translating these pre-clinical findings to patient care.[2][8][11]

References

Methodological & Application

Application Notes and Protocols for YK-4-279 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting in vitro assays with YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein. This document is intended to assist researchers in the fields of oncology, drug discovery, and molecular biology in characterizing the effects of this compound on cancer cell lines.

Mechanism of Action

This compound is a potent small molecule that functions by disrupting the protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA Helicase A (RHA).[1][2] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the development of Ewing's sarcoma and other cancers. By blocking this interaction, this compound inhibits the oncogenic function of EWS-FLI1, leading to cell growth arrest and apoptosis in EWS-FLI1-positive cancer cells.[3][4] The (S)-enantiomer of this compound has been identified as the active form of the molecule.[3]

Signaling Pathway

The signaling pathway affected by this compound is central to the pathology of Ewing's sarcoma. The EWS-FLI1 fusion protein acts as an aberrant transcription factor. Its interaction with RHA is a key step in modulating the expression of target genes that promote cell proliferation and survival. This compound directly interferes with this interaction.

G cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein EWS_FLI1_RHA_Complex EWS-FLI1 / RHA Complex EWS_FLI1->EWS_FLI1_RHA_Complex RHA RNA Helicase A (RHA) RHA->EWS_FLI1_RHA_Complex Target_Genes Target Gene Transcription (e.g., Cyclin D1) EWS_FLI1_RHA_Complex->Target_Genes Activation Apoptosis Apoptosis EWS_FLI1_RHA_Complex->Apoptosis Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation YK4279 This compound YK4279->EWS_FLI1_RHA_Complex Inhibition YK4279->Apoptosis Induction

Caption: this compound inhibits the EWS-FLI1/RHA complex, leading to apoptosis.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference
TC71Ewing SarcomaGrowth Inhibition (WST-1)0.92[5]
TC32Ewing SarcomaGrowth Inhibition (WST-1)0.94[5]
COS7 (expressing EWS-FLI1)KidneyTranscriptional Activity (NR0B1-luciferase)0.35[5]
LA-N-6NeuroblastomaCell Viability (CCK-8)0.653[6][7]
A4573Ewing SarcomaCaspase-3 Activity~10 (for significant activity)[8]
ES925Ewing SarcomaAnti-proliferative1[9]
GUES1Ewing SarcomaAnti-proliferative8[9]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Workflow:

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of this compound B->C D Incubate for 72h C->D E Add WST-1 reagent D->E F Incubate for 2-4h E->F G Measure absorbance at 450 nm F->G H Calculate IC50 G->H

Caption: Workflow for a typical WST-1 cell viability assay.

Materials:

  • This compound (stock solution in DMSO)

  • Target adherent cancer cell line (e.g., TC71, TC32)

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted this compound to the designated wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[5]

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[9][10]

    • Incubate the plate for an additional 2 to 4 hours at 37°C and 5% CO2.[5][9][10]

    • Shake the plate thoroughly for 1 minute on a shaker.[9][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.[5][9]

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner of apoptosis, in response to this compound treatment.

Materials:

  • This compound

  • Target cancer cell line (e.g., A4573)

  • 12-well tissue culture plates

  • Cell lysis buffer

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 100,000 to 200,000 cells per well in a 12-well plate.[8]

    • The following day, treat the cells with the desired concentrations of this compound (e.g., 10 µM) and a vehicle control for 18 hours.[8]

  • Cell Lysis:

    • Following treatment, collect the cells and wash with ice-cold PBS.

    • Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit. This typically involves incubation on ice with a specific lysis buffer.

  • Caspase-3 Activity Measurement:

    • Prepare the reaction mixture containing the cell lysate and the caspase-3 substrate (Ac-DEVD-AMC) in an appropriate assay buffer.

    • Incubate the mixture at 37°C for 1-2 hours.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[11][12]

  • Data Analysis:

    • Calculate the fold increase in caspase-3 activity in the this compound-treated samples compared to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between EWS-FLI1 and RHA in cells.

Materials:

  • This compound

  • Ewing sarcoma cell line (e.g., TC32)

  • Antibodies: anti-FLI1, anti-RHA, and control IgG

  • Protein A/G agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat TC32 cells with this compound (e.g., 1-10 µM) or vehicle control for 14-15 hours.[5][8]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins, consider using a nuclear extraction protocol.[5]

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-FLI1 antibody or a control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-RHA antibody to detect co-immunoprecipitated RHA.

    • As a loading control, probe a separate membrane with an anti-FLI1 antibody to confirm the immunoprecipitation of EWS-FLI1.[5]

  • Analysis:

    • Compare the amount of RHA co-immunoprecipitated with EWS-FLI1 in this compound-treated cells versus control cells to determine if the drug disrupts their interaction.

Transcriptional Activity Assay (Luciferase Reporter)

This protocol is used to measure the effect of this compound on the transcriptional activity of EWS-FLI1.

Materials:

  • This compound

  • COS7 cells (or another suitable cell line)

  • EWS-FLI1 expression plasmid

  • NR0B1-luciferase reporter plasmid (contains EWS-FLI1 binding sites)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect COS7 cells with the EWS-FLI1 expression plasmid and the NR0B1-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of this compound or a vehicle control for 18 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of inhibition of EWS-FLI1 transcriptional activity for each concentration of this compound.

    • Determine the IC50 value for the inhibition of transcriptional activity.[8]

References

Application Notes and Protocols for YK-4-279 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of YK-4-279 in cell culture experiments. This compound is a small molecule inhibitor that has shown significant promise in targeting cancers driven by ETS family transcription factors, most notably Ewing Sarcoma.

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between the oncogenic fusion protein EWS-FLI1 and RNA Helicase A (RHA).[1][2][3][4][5][6][7] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the development of Ewing Sarcoma.[3] By binding to EWS-FLI1, this compound inhibits the transcription of its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] The (S)-enantiomer of this compound is the active form, demonstrating significantly higher potency in disrupting the EWS-FLI1-RHA complex compared to the (R)-enantiomer.[2] While primarily studied in the context of EWS-FLI1, this compound has also been shown to inhibit the activity of other ETS transcription factors such as ERG and ETV1 in prostate cancer.[3] In some cancer types like neuroblastoma, this compound can induce mitotic arrest and apoptosis through mechanisms that may be independent of ETS-related transcription factors.[8]

Signaling Pathway of this compound in EWS-FLI1 Driven Cancers

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Ewing Sarcoma, Neuroblastoma) Compound_Prep 2. This compound Preparation (Stock in DMSO, serial dilutions) Viability_Assay 3. Cell Viability Assay (WST-1/MTT, 24-72h treatment) Compound_Prep->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Caspase-3 activation, 18h treatment) Compound_Prep->Apoptosis_Assay CoIP 5. Co-Immunoprecipitation (EWS-FLI1 & RHA, 15h treatment) Compound_Prep->CoIP Western_Blot 6. Western Blot (Downstream targets, 24h treatment) Compound_Prep->Western_Blot IC50_Calc 7. IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant 8. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Interaction 9. Protein Interaction Analysis CoIP->Protein_Interaction Protein_Expression 10. Protein Expression Analysis Western_Blot->Protein_Expression

References

Application Notes and Protocols for YK-4-279 in Prostate Cancer Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of YK-4-279, a small molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors, in animal models of prostate cancer. The protocols detailed below are based on published in vivo studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

Chromosomal translocations involving ETS transcription factors, particularly ERG and ETV1, are found in a significant percentage of prostate cancers and are associated with more aggressive disease.[1] These fusion proteins drive oncogenesis by altering gene expression, promoting cell proliferation, migration, and invasion.[1] this compound is a small molecule inhibitor originally developed to target the EWS-FLI1 fusion protein in Ewing's Sarcoma.[2][3] Its mechanism involves disrupting the critical protein-protein interaction between the oncoprotein and RNA Helicase A (RHA).[4][5] Subsequent research has demonstrated its efficacy in inhibiting ERG and ETV1 activity in ETS-fusion positive prostate cancer, making it a promising therapeutic agent.[2][6] The active enantiomer of the racemic mixture has been identified as (S)-YK-4-279.[1][6][7] This document summarizes the key findings from animal model studies and provides detailed experimental protocols.

Mechanism of Action

In Ewing's Sarcoma, this compound directly binds to the EWS-FLI1 oncoprotein, preventing its interaction with RHA, which is essential for its oncogenic function.[4][5] In prostate cancer, the mechanism appears more nuanced. While this compound inhibits the transcriptional activity of ERG and ETV1, it does not appear to block the interaction between ERG and RHA in prostate cancer cells.[2] It is hypothesized that this compound disrupts other crucial protein-protein interactions necessary for the function of these ETS factors.[2] This inhibition leads to the downregulation of target genes involved in invasion and metastasis, such as Matrix Metalloproteinases (MMPs), without significantly affecting cell growth in vitro.[2][7]

YK4279 This compound ETS ETS Fusion Proteins (ETV1, ERG) YK4279->ETS Inhibits Invasion Cell Invasion & Metastasis YK4279->Invasion Inhibits TumorGrowth Primary Tumor Growth YK4279->TumorGrowth Inhibits PPI Protein-Protein Interactions ETS->PPI Requires ETS->TumorGrowth Promotes Transcription Transcriptional Activity PPI->Transcription Enables TargetGenes Target Genes (MMP7, MMP13, FKBP10) Transcription->TargetGenes Upregulates TargetGenes->Invasion Promotes

Figure 1: Proposed mechanism of action of this compound in ETS-fusion positive prostate cancer.

Quantitative Data Summary

The following tables summarize the quantitative results from in vivo xenograft studies of this compound.

Table 1: Effect of this compound on Primary Tumor Growth and Formation

Cell LineETS StatusTreatment GroupDosageOutcomeReference
LNCaP-luc-M6ETV1 Fusion-PositiveEarly Treatment75 mg/kg, 3x/weekDecreased tumor formation (4/13 vs. 9/13 in control)[6][8]
LNCaP-luc-M6ETV1 Fusion-PositiveLate Treatment (Low Dose)75 mg/kg, 3x/weekDecreased primary tumor growth[6][7]
LNCaP-luc-M6ETV1 Fusion-PositiveLate Treatment (High Dose)150 mg/kg, 5x/weekGreater tumor growth inhibition (Toxicity observed)[6][7]
PC-3M-luc-C6ETS Fusion-NegativeEarly Treatment75 mg/kg, 3x/weekNo significant difference in tumor formation[6][8]
PC-3M-luc-C6ETS Fusion-NegativeN/AN/AUnresponsive to compound[6][7][9]

Table 2: Effect of this compound on Metastasis and Gene Expression

Cell LineEndpointTreatmentOutcomeReference
LNCaP-luc-M6Lung MetastasisThis compoundInhibited metastasis to the lungs[6][9][10]
LNCaP-luc-M6Gene ExpressionThis compoundReduced expression of ETV1 target genes (MMP7, FKBP10, GLYATL2, MMP13)[1][6][10]

Experimental Protocols

Protocol 1: Prostate Cancer Xenograft Mouse Model

This protocol describes the establishment of subcutaneous xenografts using ETS-fusion positive (LNCaP-luc-M6) and ETS-fusion negative (PC-3M-luc-C6) prostate cancer cell lines.

Materials:

  • LNCaP-luc-M6 and PC-3M-luc-C6 cells

  • Sterile PBS (Phosphate-Buffered Saline)

  • Matrigel (optional, for enhancing tumor take)

  • 8-10 week old male SCID/Beige mice[6][7][8]

  • Tuberculin syringes with 27-gauge needles

  • Calipers

Procedure:

  • Culture LNCaP-luc-M6 or PC-3M-luc-C6 cells under standard conditions.

  • Harvest cells using trypsin and wash with sterile PBS.

  • Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1-2 x 10^7 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the dorsal flank of each mouse.[6][7]

  • Monitor mice for tumor formation. Tumors typically become palpable within 2-4 weeks.

  • Measure tumor volume weekly using calipers with the formula: Volume = (Length x Width²) / 2.[6][7]

start Start culture Culture LNCaP-luc-M6 or PC-3M-luc-C6 Cells start->culture harvest Harvest and Resuspend Cells culture->harvest inject Subcutaneous Injection into SCID/Beige Mice harvest->inject monitor Monitor for Tumor Growth inject->monitor measure Measure Tumor Volume Weekly monitor->measure end End measure->end

Figure 2: Workflow for establishing prostate cancer xenografts in mice.

Protocol 2: In Vivo Administration of this compound

This protocol outlines different treatment regimens for evaluating the efficacy of this compound in the established xenograft model.

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, PEG400, saline; specific vehicle should be optimized)

  • Mice with established LNCaP-luc-M6 or PC-3M-luc-C6 xenografts

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).

  • Divide mice into control (vehicle only) and treatment groups.

  • Administer this compound via intraperitoneal injection according to one of the following schedules:

    • Early Treatment Study: Begin treatment the day after xenograft cell injection. Administer 75 mg/kg this compound three times per week.[6][7][8]

    • Late Treatment Study (Low Dose): Begin treatment once tumors become palpable (~200 mm³).[6][7] Administer 75 mg/kg this compound three times per week.[6][7]

    • Late Treatment Study (High Dose): Begin treatment once tumors become palpable (~200 mm³).[6][7] Administer 150 mg/kg this compound five times per week.[6][7] Note: This dose has been associated with toxicity (necrotic tumors) after 4 weeks of treatment.[6][7]

  • Monitor animal weight and general health throughout the study for signs of toxicity.

  • Continue treatment for the duration of the study (e.g., 6-12 weeks).

  • At the end of the study, euthanize mice according to IACUC guidelines.

  • Harvest primary tumors and lungs for further analysis (e.g., histology, gene expression analysis).

Protocol 3: Analysis of Metastasis and Gene Expression

This protocol details the methods for assessing the impact of this compound on metastasis and target gene expression.

A. Metastasis Analysis (using Luciferase-expressing cells):

  • At the study endpoint (and at intermediate time points if desired), perform in vivo bioluminescence imaging (e.g., IVIS) to detect luciferase-expressing cancer cells in the lungs and other organs.

  • Following euthanasia, harvest the lungs.

  • Perform ex vivo bioluminescence imaging of the harvested lungs for a more sensitive assessment of metastatic burden.

  • Alternatively, or in addition, fix the lungs in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to identify and quantify metastatic lesions.

B. Gene Expression Analysis (Real-Time Quantitative PCR):

  • Harvest primary tumors from control and this compound-treated mice.

  • Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).

  • Extract total RNA from the tumor tissue using a standard method (e.g., TRIzol reagent or a commercial kit).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using primers specific for ETV1 target genes (e.g., MMP7, FKBP10, GLYATL2) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).[1][6][7]

  • Calculate the relative change in gene expression between the treated and control groups.

cluster_0 Study Conclusion cluster_1 Metastasis Analysis cluster_2 Gene Expression Analysis Euthanasia Euthanize Mice HarvestLungs Harvest Lungs Euthanasia->HarvestLungs HarvestTumor Harvest Primary Tumor Euthanasia->HarvestTumor Imaging Bioluminescence Imaging (In Vivo/Ex Vivo) HarvestLungs->Imaging Histology Histology (H&E) HarvestLungs->Histology RNA Extract RNA HarvestTumor->RNA cDNA Synthesize cDNA RNA->cDNA qPCR RT-qPCR for Target Genes cDNA->qPCR

Figure 3: Post-treatment workflow for endpoint analysis.

Conclusion

Animal model studies have demonstrated that this compound is a potent inhibitor of primary tumor growth and metastasis in ETS-fusion positive prostate cancer xenografts.[6][9] The compound acts by inhibiting the transcriptional activity of ETV1, leading to the downregulation of genes critical for cancer cell invasion.[2][6] These findings establish this compound as a promising candidate for further preclinical and clinical development for the treatment of ETS-fusion positive prostate cancer.

References

Application Notes and Protocols for YK-4-279 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and dosage of the experimental small molecule inhibitor YK-4-279 in various mouse models of cancer. The protocols are based on peer-reviewed preclinical studies and are intended to facilitate the design and execution of in vivo experiments.

Overview of this compound

This compound is a small molecule inhibitor that targets the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[1][2] It functions by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA), which is crucial for the fusion protein's activity.[1][3][4] this compound has also demonstrated activity against other ETS (E26 transformation-specific) family transcription factors, such as ERG and ETV1, which are implicated in other cancers like prostate cancer.[5][6] Preclinical studies in various mouse models have shown its potential in inhibiting tumor growth and improving survival.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the administration and dosage of this compound in different mouse models as reported in the literature.

Table 1: this compound Administration in Ewing Sarcoma Mouse Models

Mouse ModelAdministration RouteDosageDosing ScheduleEfficacyReference
TC71 Xenograft (NOD-SCID-IL-2Rγnull mice)Intraperitoneal (IP)50 mg/kg5 times per weekHalted tumor growth during the first 2 weeks of treatment.[7][7]
TC71 Xenograft (NOD-SCID-IL-2Rγnull mice)Oral (PO)50 mg/kg5 times per weekNear immediate suppression of tumor growth and subtle tumor regression after 1 week.[7][7]
A4573 XenograftIntraperitoneal (IP)10, 50, and 100 mg/kgDaily for 5 daysNo significant difference in tumor volume after 5 days, but elevated CD99 expression was observed.[1][1]
SCID/bg ES XenograftsIntraperitoneal (IP)Not specifiedTwice daily for 6 doses25-35% enantiospecific tumor regression.[2][2]

Table 2: this compound Administration in Leukemia Mouse Models

Mouse ModelAdministration RouteDosageDosing ScheduleEfficacyReference
E/F; Mx1-cre transgenic (EWS-FLI1 induced leukemia)Intraperitoneal (IP)200 mg/kg (first 2 injections), then 150 mg/kgOnce daily, 5 times a week for 2 weeksSignificantly reduced white blood cell count and improved median survival from 21 to 60.5 days.[5][5]

Table 3: this compound Administration in Other Cancer Mouse Models

Mouse ModelCancer TypeAdministration RouteDosageDosing ScheduleEfficacyReference
TMD8 Xenograft (ABC-DLBCL)LymphomaOral (PO)100 mg/kgTwice a dayStatistically significant reduction in tumor growth at days 8 and 11.[6][6]
SH-SY5Y Orthotopic XenograftNeuroblastomaIntraperitoneal (IP)50 mg/kgEvery other day for 2 weeksSignificant tumor growth inhibition and decreased tumor weight.[8][8]

Experimental Protocols

Ewing Sarcoma Xenograft Model (Intraperitoneal Administration)

This protocol is based on studies using the TC71 and A4573 Ewing sarcoma cell lines.[1][7]

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Saline or other appropriate buffer

  • TC71 or A4573 Ewing sarcoma cells

  • Immunocompromised mice (e.g., NOD-SCID-IL-2Rγnull or SCID/bg)

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture Ewing sarcoma cells under standard conditions. Subcutaneously inject a suspension of cells (e.g., 1-5 x 106 cells in sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~6 mm in diameter).[7] Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (π/6) × D × d², where D is the largest diameter and d is the smallest diameter.[7]

  • Drug Preparation: Prepare the this compound solution for injection. The vehicle used in some studies is DMSO.[1] The final injection volume should be appropriate for the mouse's weight.

  • Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer this compound via intraperitoneal (IP) injection at the desired dosage and schedule (e.g., 50 mg/kg, 5 times per week).[7] The control group should receive vehicle injections following the same schedule.

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, mice can be euthanized, and tumors excised for further analysis (e.g., Western blotting for target protein expression).[1]

Ewing Sarcoma Xenograft Model (Oral Administration)

This protocol is adapted from a study that developed an oral formulation of this compound.[3][7]

Materials:

  • Oral formulation of this compound

  • Vehicle control

  • TC71 Ewing sarcoma cells

  • Immunocompromised mice (e.g., NOD-SCID-IL-2Rγnull)

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Establishment: Follow steps 1 and 2 from the IP administration protocol to establish subcutaneous tumors.

  • Drug Preparation: Prepare the oral formulation of this compound and the vehicle control.

  • Administration: Randomize mice into treatment and control groups. Administer this compound by oral gavage at the desired dosage and schedule (e.g., 50 mg/kg, 5 times per week).[7]

  • Efficacy Assessment: Monitor tumor growth as described previously. The study reported near-immediate suppression of tumor growth with this method.[7]

Transgenic Leukemia Model (Intraperitoneal Administration)

This protocol is based on a study using a transgenic mouse model of EWS-FLI1-induced leukemia.[5]

Materials:

  • This compound

  • Vehicle

  • E/F; Mx1-cre transgenic mice

  • Equipment for blood collection and analysis (e.g., for white blood cell counts)

Procedure:

  • Disease Monitoring: Monitor transgenic mice for signs of leukemia, such as an increase in white blood cell (WBC) count.[5]

  • Randomization: Once mice develop leukemia (e.g., average WBC count of 10,000 cells/μl), randomize them into treatment and control groups.[5]

  • Drug Preparation: Prepare the this compound solution for IP injection.

  • Administration: Administer this compound via IP injection. One study used a loading dose of 200 mg/kg for the first two injections, followed by 150 mg/kg for the remaining injections, given once daily, five times a week for two weeks.[5]

  • Efficacy Assessment: Monitor WBC counts weekly to assess treatment response.[5] Survival is a key endpoint in this model, with one study showing a significant increase in median survival with this compound treatment.[5]

Visualizations

Signaling Pathway of this compound

YK4279_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein Target_Genes Target Gene Transcription EWS_FLI1->Target_Genes Activates RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Binds to & co-activates Oncogenesis Oncogenesis Target_Genes->Oncogenesis YK4279 This compound YK4279->EWS_FLI1 Inhibits interaction caption This compound inhibits the EWS-FLI1/RHA interaction.

Caption: this compound mechanism of action.

Experimental Workflow for Xenograft Studies

Xenograft_Workflow start Start: Culture Cancer Cells implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth (e.g., to 6mm diameter) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment Administer this compound (IP or Oral) randomize->treatment Treatment Group control Administer Vehicle randomize->control Control Group monitor Continue Monitoring Tumor Volume treatment->monitor control->monitor endpoint Endpoint Analysis: Tumor Excision, Survival Assessment monitor->endpoint caption General experimental workflow for this compound xenograft studies.

Caption: Xenograft study workflow.

Important Considerations

  • Pharmacokinetics: this compound has a short half-life in mice (around 30 minutes), which may necessitate frequent dosing or continuous infusion for sustained efficacy.[2]

  • Formulation: The solubility of this compound can be a challenge. The development of an oral formulation has shown promise for improved administration and efficacy.[3][7]

  • Toxicity: The reviewed studies reported that this compound was generally well-tolerated in mice, with no overt signs of toxicity in major organs or significant weight loss.[5][6]

  • Resistance: As with many targeted therapies, resistance to this compound can develop. One study identified that resistant cells overexpressed c-Kit, cyclin D1, and pStat3(Y705).[3][7] Combination therapies may be a strategy to overcome resistance.[7]

These application notes and protocols are intended as a starting point for researchers. It is crucial to optimize the dosage, schedule, and administration route for each specific mouse model and experimental question. Careful monitoring for both efficacy and potential toxicity is essential throughout any in vivo study.

References

Application Notes and Protocols: Targeting the EWS-FLI1 Fusion Protein with YK-4-279

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EWS-FLI1 fusion protein, a hallmark of Ewing sarcoma, is an oncogenic transcription factor that has long been considered an "undruggable" target.[1] The small molecule YK-4-279 has emerged as a promising therapeutic agent that directly binds to EWS-FLI1, disrupting its crucial interaction with RNA Helicase A (RHA) and thereby inhibiting its oncogenic activity.[2][3][4][5] These application notes provide detailed protocols for utilizing co-immunoprecipitation to validate the mechanism of action of this compound and summarize key quantitative data and the affected signaling pathways.

Introduction

Ewing sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. The disease is characterized by a chromosomal translocation that fuses the EWS gene with a member of the ETS family of transcription factors, most commonly FLI1. The resultant EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving tumorigenesis by altering the expression of a multitude of downstream target genes.[6][7] this compound is a small molecule designed to specifically inhibit the function of EWS-FLI1.[4][8] It achieves this by binding to EWS-FLI1 and blocking its interaction with essential co-factors like RNA Helicase A (RHA), which is necessary for its transcriptional and oncogenic activity.[3][5][9] This document outlines the protocols to study this interaction and presents data relevant to the application of this compound.

Quantitative Data Summary

The interaction between this compound and EWS-FLI1, along with its biological effects, has been characterized by several key quantitative measures.

ParameterValueDescriptionReference
Binding Affinity (KD) 9.48 µMThe dissociation constant for the binding of this compound to EWS-FLI1, as determined by surface plasmon resonance.[2]
Transcriptional Inhibition (IC50) Racemic this compound: 0.96 µMThe half-maximal inhibitory concentration for the disruption of EWS-FLI1 transcriptional activity, measured using an NR0B1-luciferase reporter assay.[9]
Transcriptional Inhibition (IC50) (S)-YK-4-279: 0.75 µMThe more active enantiomer shows a lower IC50 value in the NR0B1-luciferase reporter assay.[9]
Cytotoxicity (IC50) 0.5 - 2.0 µMThe half-maximal inhibitory concentration for cell viability in EWS-FLI1-positive Ewing sarcoma cell lines.[10]
In Vivo Efficacy 60 - 75 mg/kgDose range shown to significantly reduce tumor growth in Ewing sarcoma orthotopic xenograft models.[2]

EWS-FLI1 Signaling Pathway and Mechanism of this compound

EWS-FLI1 functions as a master regulator, both activating and repressing a wide array of genes to promote cell proliferation, survival, and block differentiation.[11][12] A critical interaction for its function is with RNA Helicase A (RHA). The small molecule this compound directly binds to EWS-FLI1, preventing the EWS-FLI1/RHA complex formation. This disruption inhibits the transcriptional modulation of downstream target genes, leading to cell cycle arrest and apoptosis in Ewing sarcoma cells.[2][13]

EWS_FLI1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cellular Effects EWS_FLI1 EWS-FLI1 Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex binds RHA RNA Helicase A (RHA) RHA->Complex binds YK4279 This compound YK4279->EWS_FLI1 binds & inhibits DNA Target Gene Promoters (e.g., NR0B1, IGFBP-3) Complex->DNA regulates Transcription Altered Gene Transcription DNA->Transcription Proliferation Increased Proliferation Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis

Caption: Mechanism of this compound action on the EWS-FLI1 signaling pathway.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of EWS-FLI1 and RHA in Ewing Sarcoma Cells

This protocol details the procedure to demonstrate that this compound disrupts the interaction between EWS-FLI1 and RHA in a cellular context.

Materials:

  • Ewing sarcoma cell lines (e.g., TC32, A673)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (and its enantiomers, (S)- and (R)-YK-4-279, if applicable)

  • DMSO (vehicle control)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Nuclear Extraction Buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

  • Protease and phosphatase inhibitor cocktails

  • Anti-FLI1 antibody for immunoprecipitation (e.g., from Abcam)

  • Protein A/G magnetic beads or agarose beads

  • Anti-RHA antibody for Western blotting (e.g., from Everest Biotech)

  • Anti-FLI1 antibody for Western blotting

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate Ewing sarcoma cells and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 1-10 µM) or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 14-15 hours).[5][10]

  • Nuclear Lysate Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Harvest cells and prepare nuclear extracts according to the manufacturer's protocol for your chosen nuclear extraction kit.[14] Add protease and phosphatase inhibitors to all buffers.

    • Determine the protein concentration of the nuclear lysates using a standard protein assay (e.g., BCA).

  • Immunoprecipitation (IP):

    • Dilute 1-1.5 mg of nuclear lysate to a final volume of 500 µL - 1 mL with IP Lysis/Wash Buffer.

    • Optional Pre-clearing: Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[15] Pellet the beads and transfer the supernatant to a fresh tube.

    • Add 2-5 µg of anti-FLI1 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG antibody.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30-50 µL of equilibrated Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold IP Lysis/Wash Buffer.

  • Elution and Sample Preparation:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Load the immunoprecipitated samples, along with a small percentage of the input nuclear lysate (e.g., 10-20 µg), onto an SDS-PAGE gel.[16]

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against RHA and FLI1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and image the results.

Expected Outcome: In the vehicle-treated sample, the anti-FLI1 IP should pull down RHA, which will be detected as a band on the Western blot. In the this compound-treated sample, the amount of co-immunoprecipitated RHA should be significantly reduced, demonstrating the drug's ability to disrupt the EWS-FLI1/RHA interaction.[2][10] The amount of immunoprecipitated FLI1 should remain relatively constant between treatments, serving as a loading control.[10]

Experimental Workflow Diagram

IP_Workflow start Start: Ewing Sarcoma Cells in Culture treatment Treat with this compound or DMSO (Vehicle) start->treatment lysis Harvest & Prepare Nuclear Lysates treatment->lysis ip Immunoprecipitate (IP) with anti-FLI1 Ab lysis->ip wash Wash Beads to Remove Non-specific Binders ip->wash elute Elute Proteins from Beads wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page probe Probe Membrane with anti-RHA & anti-FLI1 Abs sds_page->probe analyze Analyze Results: Compare RHA levels in IP samples probe->analyze end End: Validation of EWS-FLI1/RHA Disruption analyze->end

Caption: Workflow for Co-Immunoprecipitation to test this compound efficacy.

References

Application Notes and Protocols: YK-4-279 Luciferase Reporter Assay for Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YK-4-279 is a small molecule inhibitor that has shown significant promise in targeting oncogenic transcription factors, particularly the E-wing Sarcoma (EWS)-FLI1 fusion protein.[1][2][3][4] This fusion protein, which results from a chromosomal translocation, is a key driver in the development of Ewing's sarcoma and other cancers.[2][3][5] this compound functions by directly binding to EWS-FLI1 and disrupting its critical interaction with RNA Helicase A (RHA), a necessary cofactor for the oncogenic activity of EWS-FLI1.[1][2][6][7] This disruption of the protein-protein interaction inhibits the transcriptional activity of EWS-FLI1, leading to decreased expression of its downstream target genes, cell growth arrest, and apoptosis in cancer cells.[2][6][8] The specificity of this compound for this cancer-specific protein interaction makes it an attractive candidate for targeted cancer therapy.[2][7]

A luciferase reporter assay is a powerful tool for quantifying the in-cell target engagement of this compound. This assay typically utilizes a reporter construct containing the promoter of a known EWS-FLI1 downstream target gene, such as NR0B1, upstream of a luciferase gene.[2][9][10] When EWS-FLI1 is active, it binds to the NR0B1 promoter and drives the expression of luciferase. In the presence of an effective inhibitor like this compound, the transcriptional activity of EWS-FLI1 is suppressed, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in luminescence. This provides a quantitative measure of the compound's ability to engage its target and inhibit its function within a cellular context.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting the EWS-FLI1 signaling pathway.

YK4279_Mechanism cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 EWS_FLI1_RHA_Complex EWS-FLI1/RHA Complex EWS_FLI1->EWS_FLI1_RHA_Complex Binds RHA RNA Helicase A (RHA) RHA->EWS_FLI1_RHA_Complex NR0B1_Promoter NR0B1 Promoter (GGAA repeats) EWS_FLI1_RHA_Complex->NR0B1_Promoter Binds Transcription Transcription Initiation NR0B1_Promoter->Transcription Activates mRNA NR0B1 mRNA Transcription->mRNA Oncogenesis Oncogenesis mRNA->Oncogenesis Leads to YK4279 This compound YK4279->EWS_FLI1 Binds & Disrupts Interaction with RHA experimental_workflow start Start cell_seeding Seed COS-7 cells in 96-well plates start->cell_seeding transfection Co-transfect with EWS-FLI1, NR0B1-Luciferase, and Renilla plasmids cell_seeding->transfection treatment Treat cells with varying concentrations of this compound (and controls) transfection->treatment incubation Incubate for 16-24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Normalize Firefly to Renilla luciferase activity and analyze data measurement->analysis end End analysis->end

References

Application Notes and Protocols for Cell Viability Assessment with YK-4-279 using WST-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of the small molecule inhibitor YK-4-279 on cancer cells using the WST-1 cell viability assay. The protocols and data presented are intended to assist in the preclinical evaluation of this compound.

Introduction

This compound is a small molecule inhibitor that targets the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), which is critical for the oncogenic activity of EWS-FLI1 in Ewing Sarcoma.[1][2][3][4][5] By disrupting this protein-protein interaction, this compound inhibits the transcriptional activity of EWS-FLI1, leading to reduced cell proliferation and apoptosis in EWS-FLI1-positive cancer cells.[1][3][6][7] The WST-1 assay is a reliable colorimetric method for quantifying cell viability, proliferation, and cytotoxicity.[8][9][10][11] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Principle of WST-1 Assay

The WST-1 assay is based on the enzymatic reduction of the tetrazolium salt WST-1 to a colored formazan compound by mitochondrial dehydrogenases in metabolically active cells. The quantity of the formazan dye is directly proportional to the number of living cells in the culture. The absorbance of the formazan solution can be measured using a microplate reader at a wavelength between 420 and 480 nm.[8][10]

This compound Mechanism of Action

This compound functions by inhibiting the binding of the oncogenic EWS-FLI1 fusion protein to RNA helicase A (RHA).[1][7] This interaction is essential for the transcriptional regulation of genes involved in cell proliferation, survival, and differentiation in Ewing Sarcoma.[12] this compound has also been shown to inhibit the activity of other ETS family transcription factors, such as ERG and ETV1, suggesting a broader potential in treating other ETS-driven cancers.[1][3][6]

cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction Transcription Oncogenic Transcription EWS_FLI1->Transcription RHA->Transcription Target_Genes Target Genes (e.g., Cyclin D1) Proliferation Cell Proliferation Target_Genes->Proliferation Invasion Cell Motility & Invasion Target_Genes->Invasion Transcription->Target_Genes Activation Apoptosis Apoptosis YK4279 This compound YK4279->EWS_FLI1 Inhibits Interaction with RHA start Start cell_culture 1. Cell Culture - Culture and expand cancer cell lines. start->cell_culture cell_seeding 2. Cell Seeding - Seed cells into a 96-well plate at an optimized density (e.g., 5,000-15,000 cells/well). - Incubate for 24 hours. cell_culture->cell_seeding drug_treatment 3. This compound Treatment - Prepare serial dilutions of this compound. - Treat cells with various concentrations for a defined period (e.g., 24, 48, or 72 hours). cell_seeding->drug_treatment wst1_addition 4. WST-1 Reagent Addition - Add WST-1 reagent to each well (typically 10 µL per 100 µL of medium). - Incubate for 0.5-4 hours. drug_treatment->wst1_addition absorbance_measurement 5. Absorbance Measurement - Shake the plate for 1 minute. - Measure absorbance at 420-480 nm. wst1_addition->absorbance_measurement data_analysis 6. Data Analysis - Subtract background absorbance. - Calculate cell viability as a percentage of the untreated control. - Determine IC50 values. absorbance_measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for YK-4-279 Soft Agar Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of the small molecule inhibitor YK-4-279 on anchorage-independent growth of cancer cells using a soft agar assay. This assay is a critical tool for evaluating the anti-tumorigenic potential of therapeutic compounds in vitro.

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and is essential for tumor metastasis. The soft agar assay is the gold standard for evaluating this capability in vitro. This compound is a small molecule inhibitor that targets the interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA), disrupting the oncogenic activity of EWS-FLI1, which is the driving mutation in most Ewing sarcomas.[1] this compound has also demonstrated efficacy in other cancers, including neuroblastoma.[2][3] This document outlines the mechanism of action of this compound, provides a detailed protocol for its use in a soft agar assay, and presents available data on its efficacy.

Mechanism of Action of this compound

This compound was identified as a small molecule that directly binds to the EWS-FLI1 oncoprotein.[1] The oncogenic function of EWS-FLI1 is dependent on its interaction with RNA Helicase A (RHA).[4] this compound disrupts this critical protein-protein interaction, leading to the inhibition of EWS-FLI1's transcriptional activity and the induction of apoptosis in cancer cells expressing the fusion protein.[1][4][5] The (S)-enantiomer of this compound has been shown to be the more potent form of the molecule.[4][5][6]

Signaling Pathway

YK4279_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction Oncogenic_Transcription Oncogenic Transcription RHA->Oncogenic_Transcription Promotes Anchorage_Independent_Growth Anchorage-Independent Growth Oncogenic_Transcription->Anchorage_Independent_Growth Leads to YK4279 This compound YK4279->EWS_FLI1 Inhibits Interaction Apoptosis Apoptosis YK4279->Apoptosis Induces YK4279->Anchorage_Independent_Growth Inhibits

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on various cancer cell lines.

Cell LineCancer TypeAssay TypeParameterValue (µM)Reference
IMR-32NeuroblastomaCytotoxicityIC500.218[2][7]
SK-N-ASNeuroblastomaCytotoxicityIC50~1.0[2][7]
SH-SY5YNeuroblastomaCytotoxicityIC50~1.5[2][7]
CHLA-255NeuroblastomaCytotoxicityIC50~2.0[2][7]
NGPNeuroblastomaCytotoxicityIC50~2.5[2][7]
NB-19NeuroblastomaCytotoxicityIC502.796[2][7]
LA-N-6Neuroblastoma (Chemo-resistant)CytotoxicityIC500.653[7]
TC71Ewing SarcomaCytotoxicityIC50~1.0[8]
TC32Ewing SarcomaCytotoxicityIC50~0.5[8]
A4573Ewing SarcomaCytotoxicityIC50~0.5[5]
RDESEwing SarcomaCytotoxicityIC50~1.8[5]
SK-N-ASNeuroblastomaSoft AgarColony InhibitionMarked decrease at 1 & 3[2][9]
SH-SY5YNeuroblastomaSoft AgarColony InhibitionMarked decrease at 1 & 3[2][9]
CHLA-255NeuroblastomaSoft AgarColony InhibitionMarked decrease at 1 & 3[2][9]
NGPNeuroblastomaSoft AgarColony InhibitionMarked decrease at 1 & 3[2][9]
NB-19NeuroblastomaSoft AgarColony InhibitionMarked decrease at 1 & 3[2][9]
IMR-32NeuroblastomaSoft AgarColony InhibitionMarked decrease at 1 & 3[2][9]
LA-N-6Neuroblastoma (Chemo-resistant)Soft AgarColony InhibitionMarked decrease[7]
TC32Ewing SarcomaColony FormationColony InhibitionComplete inhibition at higher concentrations[8]
TC71Ewing SarcomaColony FormationColony InhibitionComplete inhibition at higher concentrations[8]

Experimental Protocol: Soft Agar Assay for Anchorage-Independent Growth

This protocol is a synthesis of established methods for performing a soft agar assay to test the effect of this compound.

Materials

  • Cancer cell lines of interest (e.g., Ewing sarcoma, neuroblastoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (racemic mixture or (S)-enantiomer)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Noble Agar

  • Sterile, tissue culture-treated 6-well plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath or heat block

  • Microwave or autoclave

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Crystal Violet staining solution (0.005% Crystal Violet in methanol)

  • Phosphate-buffered saline (PBS)

Procedure

1. Preparation of Agar Solutions

  • 2X Complete Medium: Prepare a 2X concentrated solution of your complete cell culture medium.

  • 1.2% Base Agar: Dissolve 1.2 g of Noble Agar in 100 mL of sterile water by autoclaving or microwaving. Cool to 42°C in a water bath.

  • 0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave or microwave to dissolve and then cool to 42°C in a water bath.

2. Preparation of the Base Layer

  • In a sterile tube, mix equal volumes of the 1.2% base agar solution and the 2X complete medium to create a final concentration of 0.6% agar in 1X complete medium.

  • Carefully pipette 2 mL of this base agar mixture into each well of a 6-well plate.

  • Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.

3. Preparation of the Cell Layer

  • Harvest cells by trypsinization and perform a cell count. Resuspend the cells in 1X complete medium to achieve a single-cell suspension.

  • Prepare a cell suspension at a concentration of 1 x 10^4 cells/mL in 1X complete medium.

  • In a sterile tube, mix equal volumes of the 0.7% top agar solution and the 2X complete medium containing the desired final concentration of this compound or DMSO vehicle control. For example, to achieve a final concentration of 1 µM this compound, prepare a 2X solution (2 µM) in the 2X complete medium.

  • Gently mix the cell suspension with the top agar/YK-4-279 mixture at a 1:1 ratio. This will result in a final cell density of 5,000 cells/mL in 0.35% agar.

  • Immediately and carefully pipette 1 mL of the cell/agar mixture onto the solidified base layer in each well.

4. Incubation

  • Allow the cell layer to solidify at room temperature for 30-60 minutes.

  • Add 1 mL of complete medium containing the appropriate concentration of this compound or DMSO to the top of each well to prevent drying.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

  • Feed the cells every 2-3 days by adding 0.5 mL of fresh complete medium with this compound or DMSO.

5. Staining and Quantification

  • After the incubation period, aspirate the medium from the wells.

  • Stain the colonies by adding 1 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.

  • Gently wash the wells with PBS to remove excess stain.

  • Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.

  • Capture images of the wells for documentation.

Experimental Workflow

Soft_Agar_Workflow cluster_assay Assay Procedure Prep_Agar Prepare Agar Solutions (1.2% Base, 0.7% Top) Base_Layer Prepare & Pour Base Layer (0.6% Agar) Prep_Agar->Base_Layer Cell_Layer Prepare & Pour Cell Layer (Cells + 0.35% Agar + this compound) Prep_Agar->Cell_Layer Prep_Media Prepare 2X Complete Medium Prep_Media->Base_Layer Prep_Media->Cell_Layer Prep_Cells Prepare Single-Cell Suspension Prep_Cells->Cell_Layer Prep_YK4279 Prepare this compound Stock Prep_YK4279->Cell_Layer Base_Layer->Cell_Layer Incubate Incubate for 14-21 Days (Feed every 2-3 days) Cell_Layer->Incubate Stain Stain Colonies with Crystal Violet Incubate->Stain Quantify Count & Analyze Colonies Stain->Quantify

Caption: Soft Agar Assay Workflow.

References

Application Notes and Protocols: YK-4-279 in Neuroblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YK-4-279, a small molecule inhibitor, in preclinical neuroblastoma xenograft models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

This compound has demonstrated significant anti-tumor activity in neuroblastoma, both as a single agent and in combination with other chemotherapeutic drugs.[1][2][3][4] It has been shown to induce apoptosis and inhibit tumor growth in various neuroblastoma cell lines and in vivo models.[1][3] Notably, this compound can overcome chemoresistance, a major challenge in treating high-risk neuroblastoma.[1][2][3][4]

Mechanism of Action

While initially identified as an inhibitor of the EWS-FLI1 and RNA helicase A (RHA) interaction, the mechanism of this compound in neuroblastoma, which typically lacks the EWS-FLI1 fusion protein, appears to be more complex.[1][3] Studies suggest that this compound's efficacy in neuroblastoma is linked to the induction of apoptosis via the cleavage of PARP and Caspase 3.[1][3] Furthermore, it has been observed to cause a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent cell death.[2]

Signaling Pathway of this compound Induced Apoptosis in Neuroblastoma

G YK4279 This compound NeuroblastomaCell Neuroblastoma Cell YK4279->NeuroblastomaCell Caspase3 Caspase 3 NeuroblastomaCell->Caspase3 CleavedCaspase3 Cleaved Caspase 3 Caspase3->CleavedCaspase3 Activation PARP PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedCaspase3->PARP CleavedPARP->Apoptosis

Caption: this compound induces apoptosis in neuroblastoma cells through the activation of Caspase 3 and subsequent cleavage of PARP.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of this compound in neuroblastoma xenograft models as reported in the cited literature.

Xenograft ModelCell LineTreatment RegimenOutcome MeasureResultCitation
OrthotopicSH-SY5Y-luc50 mg/kg, i.p., every other day for 2 weeksTumor WeightStatistically significant decrease compared to control[3][5]
SubcutaneousTMD8100 mg/kg, oral, twice a dayTumor GrowthStatistically significant reduction at days 8 and 11 (P < 0.01)[6]

Experimental Protocols

Orthotopic Neuroblastoma Xenograft Model

This protocol is based on studies using SH-SY5Y cells to establish an orthotopic neuroblastoma model in immunocompromised mice.[3][5]

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • For in vivo imaging, transduce cells with a luciferase-expressing lentivirus to generate a stable cell line (SH-SY5Y-luc).

2. Animal Model:

  • Use immunodeficient mice (e.g., nude mice).
  • House animals in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Cell Implantation:

  • Anesthetize the mouse.
  • Make a small incision on the left flank to expose the kidney.
  • Inject one million SH-SY5Y-luc cells in a small volume (e.g., 20-50 µL) of serum-free medium or PBS under the renal capsule.
  • Suture the incision.

4. Treatment with this compound:

  • Allow tumors to establish for a specified period (e.g., two weeks).
  • Prepare this compound solution in a suitable vehicle (e.g., DMSO).
  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg every other day for two weeks.
  • Administer the vehicle control to a separate group of mice.

5. Monitoring and Endpoint Analysis:

  • Monitor tumor growth using bioluminescence imaging at regular intervals.
  • At the end of the treatment period, euthanize the mice.
  • Excise the tumors and kidneys and measure the tumor weight.
  • Tumor tissue can be processed for further analysis, such as immunoblotting for apoptotic markers (cleaved PARP and Caspase 3).[3]

Experimental Workflow for Orthotopic Xenograft Study

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis CellCulture 1. Culture SH-SY5Y-luc Neuroblastoma Cells Implantation 2. Inject 1x10^6 cells under renal capsule of mice CellCulture->Implantation TumorEstablishment 3. Allow tumors to grow (e.g., 2 weeks) Implantation->TumorEstablishment Randomization 4. Randomize mice into Control and Treatment Groups TumorEstablishment->Randomization Treatment 5. Administer this compound (50 mg/kg, i.p.) or Vehicle Control every other day Randomization->Treatment Monitoring 6. Monitor tumor growth via bioluminescence imaging Treatment->Monitoring Endpoint 7. Euthanize mice after treatment period (e.g., 2 weeks) Monitoring->Endpoint Analysis 8. Excise tumors, measure weight, and perform immunoblotting Endpoint->Analysis

Caption: Workflow for evaluating this compound efficacy in an orthotopic neuroblastoma xenograft model.

Overcoming Drug Resistance and Combination Therapies

A significant finding is the ability of this compound to overcome vincristine-induced resistance in neuroblastoma cell line models.[2] This suggests a mechanism of action distinct from microtubule-targeting agents.[2] Furthermore, this compound has shown synergistic effects when combined with vincristine, paclitaxel, and the Aurora kinase A inhibitor MLN8237/Alisertib, particularly at low doses.[2] It also enhances the cytotoxic effect of doxorubicin.[1][3][4] These findings highlight the potential of this compound in combination therapies for high-risk and relapsed neuroblastoma.

References

Application Notes and Protocols for the Oral Formulation of YK-4-279 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral formulation of YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein, for preclinical in vivo studies. The protocols and data presented are compiled from published research to guide the design and execution of experiments evaluating the efficacy and pharmacokinetics of orally administered this compound.

Introduction

This compound is a promising therapeutic agent that targets the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a critical interaction for the oncogenic activity of EWS-FLI1 in Ewing Sarcoma.[1][2][3] The development of an oral formulation of this compound has been a significant step towards its clinical application, offering a less invasive and more convenient administration route for prolonged treatment regimens.[1][4] Preclinical studies have demonstrated the efficacy of an oral formulation of this compound in delaying tumor growth in murine models of Ewing Sarcoma.[1][4] This document outlines the key characteristics of the oral formulation, summarizes its pharmacokinetic profile, and provides detailed protocols for its use in in vivo research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Mice
ParameterValueSpeciesDosingReference
Oral Bioavailability61% - 73%CF-1 MiceSingle oral gavage (90 mg/kg)[1]
Cmax (Oral)10 µmol/LCF-1 MiceSingle oral gavage (90 mg/kg)[1]
Time to Cmax30 minutesCF-1 MiceSingle oral gavage (90 mg/kg)[1]
Cmax (Intraperitoneal)90 µmol/LCF-1 MiceSingle i.p. injection (45 mg/kg)[1]
Half-maximal Inhibitory Concentration (IC50)0.5 - 2 µmol/LEwing Sarcoma cell linesIn vitro[1][5]
Table 2: In Vivo Efficacy of Oral this compound in a TC71 Ewing Sarcoma Xenograft Model
Treatment GroupDosing RegimenOutcomeReference
Vehicle Control (pooled i.p. and p.o.)N/AUninhibited tumor growth[1]
This compound (oral)1.2 mg, five times per weekSignificant delay in tumor growth[1]
This compound (intraperitoneal)1.2 mg, once per weekMinimal delay in tumor growth[1]
This compound (intraperitoneal)1.2 mg, three times per weekModerate delay in tumor growth[1]
This compound (intraperitoneal)1.2 mg, five times per weekSignificant delay in tumor growth[1]

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the protein-protein interaction between the oncogenic EWS-FLI1 fusion protein and RNA helicase A (RHA).[1][2][3] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the proliferation and survival of Ewing Sarcoma cells. By inhibiting this interaction, this compound effectively downregulates the expression of EWS-FLI1 target genes, leading to cell cycle arrest and apoptosis.[2][6]

G cluster_translocation Chromosomal Translocation cluster_oncogenesis Oncogenic Cascade cluster_intervention Therapeutic Intervention EWSR1 EWSR1 gene FLI1 FLI1 gene EWSR1->FLI1 t(11;22) EWS_FLI1 EWS-FLI1 Fusion Protein RHA RNA Helicase A (RHA) EWS_FLI1->RHA binds Complex EWS-FLI1/RHA Complex EWS_FLI1->Complex RHA->Complex Target_Genes Target Gene Transcription Complex->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis downregulation leads to YK4279 This compound YK4279->Complex inhibits interaction

Caption: Mechanism of action of this compound in Ewing Sarcoma.

Experimental Protocols

Preparation of Oral this compound Formulation

Objective: To prepare a soluble and tolerable oral formulation of this compound for administration to mice via gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water for injection

Procedure:

  • Prepare a stock solution of this compound in DMSO. For in vitro studies, a stock concentration of 13.65 mmol/L has been used and stored at -20°C.[5]

  • For the oral formulation, the concentrations of co-solvents should be optimized to ensure solubility and tolerability for oral gavage, while minimizing the administration volume.[5]

  • A previously described oral formulation involved dissolving this compound in a vehicle of DMSO and PEG400, which was then diluted with sterile water. The final concentration of the dosing solution should be calculated based on the target dose and the average weight of the mice.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound.

Methodology:

  • Animal Model: Use a suitable mouse strain, such as CF-1 mice.[1]

  • Dosing:

    • Assign mice to two groups: one receiving a single intraperitoneal (i.p.) injection of this compound (e.g., 45 mg/kg) and the other receiving a single oral gavage administration (e.g., 90 mg/kg).[1]

  • Sample Collection:

    • Collect blood samples at various time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12 hours).[1][5]

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract this compound from plasma samples using liquid extraction.

    • Analyze the concentration of this compound in the plasma samples using liquid chromatography with mass spectrometry (LC/MS).[1]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

    • Determine the oral bioavailability by comparing the AUC of the oral administration group to the i.p. administration group.

G cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Pharmacokinetic Profiling Mouse_IP Mouse Group 1 (Intraperitoneal) Blood_Collection Serial Blood Collection Mouse_IP->Blood_Collection Mouse_PO Mouse Group 2 (Oral Gavage) Mouse_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Liquid Extraction Plasma_Separation->Extraction LCMS LC/MS Analysis Extraction->LCMS PK_Parameters Cmax, Tmax, AUC Bioavailability LCMS->PK_Parameters

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a murine xenograft model of Ewing Sarcoma.

Methodology:

  • Cell Line: Use a human Ewing Sarcoma cell line, such as TC71.[1]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or similar).

  • Tumor Implantation:

    • Inject Ewing Sarcoma cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups:

    • Randomly assign mice to different treatment groups:

      • Vehicle control (oral gavage)

      • This compound (oral gavage, e.g., 1.2 mg, five times per week)[1]

      • Positive control (e.g., this compound administered i.p.)

  • Treatment Administration:

    • Administer the oral formulation of this compound or vehicle control via oral gavage according to the specified dosing schedule.

  • Tumor Measurement:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a specified duration.

    • Monitor animal well-being throughout the study.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to compare tumor growth between the treatment and control groups.

    • A Kaplan-Meier survival analysis can also be performed.[1]

G Start Start Tumor_Implant Implant Ewing Sarcoma Cells Start->Tumor_Implant Tumor_Growth Allow Tumors to Grow Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment (Oral this compound or Vehicle) Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Endpoint Endpoint Criteria Met? Measurement->Endpoint Endpoint->Treatment No Analysis Data Analysis (Tumor Growth Curves, Statistics) Endpoint->Analysis Yes End End Analysis->End

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

The oral formulation of this compound presents a viable and effective method for in vivo studies targeting EWS-FLI1-driven cancers. The protocols and data provided herein offer a foundation for researchers to design and implement preclinical trials to further evaluate the therapeutic potential of this promising compound. Careful consideration of the formulation, dosing regimen, and appropriate animal models is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

YK-4-279 Technical Support Center: Troubleshooting and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and formulation solutions for the experimental compound YK-4-279.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a small molecule inhibitor that shows promise in cancer therapy, particularly for Ewing Sarcoma.[1][2][3] It functions by disrupting the interaction between the oncogenic fusion protein EWS-FLI1 and RNA helicase A (RHA).[4][5][6] However, this compound is a poorly water-soluble compound, which presents significant challenges for its use in both laboratory experiments and potential clinical applications.[1][7] This limited solubility can affect its bioavailability and therapeutic efficacy.

2. What are the recommended solvents for preparing this compound stock solutions for in vitro use?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.[1][8][9] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[4]

3. I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media for cell culture. How can I prevent this?

This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your final aqueous buffer or medium. Add the this compound solution to the medium with gentle vortexing or mixing.

  • Warming: Gently warming the tube at 37°C for about 10 minutes or using an ultrasonic bath for a short period can aid in dissolution.[6][10]

  • Formulation with Surfactants: For certain applications, the use of surfactants like Tween 80 can help maintain solubility in aqueous solutions.[4][8]

4. How should I prepare this compound for in vivo animal studies?

Due to its poor water solubility, this compound requires specific vehicle formulations for in vivo administration. The choice of vehicle depends on the route of administration (e.g., intraperitoneal, oral).

Quantitative Data Summary

The following tables summarize the reported solubility and formulation data for this compound from various studies.

Table 1: this compound Solubility in DMSO

ConcentrationMolarityNotesSource
73 mg/mL199.34 mMUse fresh, moisture-free DMSO.[4]
>16.35 mg/mL>44.6 mMMay require warming or sonication.[6][10]
25 mg/mL68.27 mMUltrasonic treatment may be needed.[5]
13.65 mmol/L-Stock solution for in vitro use.[1]
10 mM-Stock solution for in vitro use.[8]

Table 2: Example In Vivo Formulations for this compound

Route of AdministrationVehicle CompositionThis compound ConcentrationSpeciesSource
Intraperitoneal (i.p.)10% Ethanol, 40% PEG400, 50% PBS5 mg/mLMouse[1]
Oral (p.o.)10% Ethanol, 50% PEG400, 40% PBS5 mg/mLMouse[1]
Intraperitoneal (i.p.)5% (15 mg/mL this compound in DMSO), 40% PEG300, 5% Tween 80, 50% ddH₂O0.75 mg/mL (final)Mouse[8]
Oral (p.o.)Labrasol/Tetraglycol/Water (72:8:20)Not specifiedMouse[11]
Oral (p.o.)5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂ONot specifiedMouse[8]
Intraperitoneal (i.p.)Not specified45 mg/kgMouse[1]
Oral GavageNot specified90 mg/kgMouse[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 13.65 mM).[1][8]

    • Recap the vial and vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution at 37°C for 10 minutes or sonicate in an ultrasonic bath.[6][10]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8]

Protocol 2: General Procedure for Preparing this compound Formulation for Intraperitoneal (i.p.) Injection in Mice

  • Materials: this compound, DMSO, PEG400 (or PEG300), Phosphate Buffered Saline (PBS), Ethanol, Tween 80 (optional).

  • Procedure (Example Formulation):

    • Prepare a primary stock solution of this compound in DMSO (e.g., 15 mg/mL).[8]

    • In a sterile tube, combine the vehicle components in the desired ratio. For example, for a vehicle of 10% Ethanol, 40% PEG400, and 50% PBS, add the appropriate volumes of each component.[1]

    • Add the calculated volume of the this compound DMSO stock solution to the vehicle to achieve the final desired concentration for injection.

    • Vortex the final formulation thoroughly to ensure a homogenous solution.

    • Administer the formulation to the animal immediately after preparation.

Visualizing Signaling Pathways and Workflows

This compound Mechanism of Action

This compound primarily targets the interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA), which is crucial for the oncogenic activity of EWS-FLI1 in Ewing Sarcoma.[4][5][6] This disruption leads to the inhibition of EWS-FLI1's transcriptional activity, ultimately inducing apoptosis and inhibiting cell growth in cancer cells.[5][12]

YK4279_Mechanism EWS_FLI1 EWS-FLI1 Fusion Protein RHA RNA Helicase A (RHA) EWS_FLI1->RHA Binding DNA Target Gene Promoters EWS_FLI1->DNA RHA->DNA Transcription Oncogenic Gene Transcription DNA->Transcription Activation Apoptosis Apoptosis & Inhibition of Cell Growth YK4279 This compound YK4279->EWS_FLI1 Inhibits Binding

Caption: Mechanism of action of this compound.

EWS-FLI1 Downstream Signaling

The EWS-FLI1 fusion protein acts as an aberrant transcription factor that regulates a complex network of downstream targets, influencing key signaling pathways involved in cancer, such as the PI3K/AKT and MAPK pathways.[13][14][15]

EWS_FLI1_Signaling EWS_FLI1 EWS-FLI1 PI3K_AKT PI3K/AKT Pathway EWS_FLI1->PI3K_AKT MAPK MAPK Signaling EWS_FLI1->MAPK Lipid_Metabolism Lipid Metabolism EWS_FLI1->Lipid_Metabolism Other_TFs Other Transcription Factors (e.g., KLF15, TCF4, NKX2-2) EWS_FLI1->Other_TFs Metastasis Metastasis EWS_FLI1->Metastasis Survival Cell Survival PI3K_AKT->Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Lipid_Metabolism->Cell_Proliferation Other_TFs->Cell_Proliferation

Caption: Downstream signaling of EWS-FLI1.

Experimental Workflow: In Vivo Formulation and Study

This diagram outlines a typical workflow for preparing a this compound formulation and conducting an in vivo study.

InVivo_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_vehicle Prepare Vehicle (e.g., PEG400, PBS) start->prep_vehicle formulate Mix Stock and Vehicle to Final Concentration prep_stock->formulate prep_vehicle->formulate administer Administer to Animal Model formulate->administer monitor Monitor Tumor Growth and Toxicity administer->monitor analyze Analyze Data monitor->analyze end End analyze->end

Caption: Workflow for an in vivo this compound study.

References

YK-4-279 in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of YK-4-279 when dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1][2] To enhance solubility, you can warm the solution at 37°C for 10 minutes and/or sonicate it for a short period.[3] It is important to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]

Q2: What is the recommended storage condition for this compound stock solutions in DMSO?

A2: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. The recommended storage temperatures are -20°C for short-to-mid-term storage and -80°C for long-term storage.[1][2][3][4]

Q3: How long can I store the this compound stock solution in DMSO?

A3: The stability of the stock solution depends on the storage temperature. For optimal results, it is recommended to use the solution as soon as possible. The following table summarizes the recommended storage durations based on available data.

Q4: Should I be concerned about repeated freeze-thaw cycles?

A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[1] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity.

Q5: What is the maximum solubility of this compound in DMSO?

A5: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. Reported values include >16.35 mg/mL[3], 25 mg/mL (with sonication)[2], and up to 73 mg/mL.[1]

Q6: How do I prepare working solutions from the DMSO stock for cell-based assays?

A6: To prepare a working solution for in vitro experiments, the DMSO stock solution should be diluted with your cell culture medium. It is critical to ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to prevent any cytotoxic effects on your cells.[5] A step-wise dilution is recommended to avoid precipitation of the compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the stock solution upon thawing. 1. The compound may have come out of solution during freezing. 2. The DMSO used may have absorbed moisture, reducing solubility.1. Gently warm the vial at 37°C for 10-15 minutes and vortex or sonicate briefly to redissolve the compound. 2. Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.[1][2]
Inconsistent experimental results between different batches of working solution. 1. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting during dilution.1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.[1] 2. Calibrate your pipettes and ensure accurate dilution of the stock solution.
Reduced or no activity of this compound in the assay. 1. The compound may have degraded over time. 2. The final concentration of the compound in the assay is incorrect.1. Use a fresh aliquot of the stock solution or prepare a new stock solution from powder. Refer to the storage stability data. 2. Verify your dilution calculations and ensure the final concentration in your assay is as intended.
Cell toxicity observed in the vehicle control group. The concentration of DMSO in the final working solution is too high.Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%).[5]

Quantitative Data Summary

The following table provides a summary of the storage conditions and stability of this compound in DMSO as reported by various sources.

Parameter Value Source
Storage Temperature -20°C or -80°C[1][2][3][4]
Stability at -20°C 1 month to several months[1][2][3]
Stability at -80°C 1 to 2 years[1][2]
Solubility in DMSO >16.35 mg/mL to 73 mg/mL[1][2][3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator bath (optional)

    • Water bath set to 37°C (optional)

  • Procedure:

    • Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If the compound does not fully dissolve, you may warm the tube at 37°C for 10 minutes and/or place it in a sonicator bath for a few minutes.[3]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.[1]

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Handling cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use prep1 Weigh this compound Powder prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 storage1 Aliquot into Single-Use Vials prep3->storage1 storage2 Store at -20°C (Short-term) or -80°C (Long-term) storage1->storage2 usage1 Thaw a Single Aliquot storage2->usage1 usage2 Dilute with Culture Medium usage1->usage2 usage3 Perform Assay usage2->usage3

Caption: Workflow for preparing, storing, and using this compound in DMSO.

troubleshooting_logic Troubleshooting this compound Stability Issues cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results or No Activity cause1 Compound Degradation start->cause1 cause2 Precipitation start->cause2 cause3 Incorrect Concentration start->cause3 sol1 Use Fresh Aliquot / New Stock cause1->sol1 sol2 Warm & Sonicate / Use Fresh DMSO cause2->sol2 sol3 Verify Dilution Calculations cause3->sol3

Caption: Logic diagram for troubleshooting common this compound stability issues.

References

Optimizing YK-4-279 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro experiments using YK-4-279. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA).[1][2][3][4] This interaction is crucial for the oncogenic activity of EWS-FLI1 in Ewing's sarcoma.[1][2][3] By binding to EWS-FLI1, this compound disrupts the formation of the EWS-FLI1/RHA complex, leading to the downregulation of target genes, growth arrest, and apoptosis in cancer cells harboring the EWS-FLI1 fusion.[1][2][3] this compound has also been shown to inhibit the activity of other ETS family transcription factors, such as ERG and ETV1, in prostate cancer.[1][3][5]

Q2: Which enantiomer of this compound is active?

The (S)-enantiomer of this compound is the active form.[6] It is significantly more potent in inhibiting the EWS-FLI1/RHA interaction and inducing cytotoxicity in Ewing's sarcoma cells compared to the (R)-enantiomer or the racemic mixture.[6] For experiments requiring high specificity and potency, it is recommended to use the purified (S)-enantiomer.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][7][8] Stock solutions can be prepared in DMSO at concentrations of 10 mM or 13.65 mM and stored at -20°C or -80°C.[7][8] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[1] For in vitro experiments, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Potency or Lack of Expected Effect Inactive Enantiomer: The racemic mixture or the inactive (R)-enantiomer was used.Ensure you are using the active (S)-enantiomer of this compound for maximal potency.[6] The racemic mixture will have a lower apparent activity.[6]
Incorrect Cell Line: The cell line used does not express the target ETS fusion protein (e.g., EWS-FLI1, ERG, ETV1).Confirm the presence of the target fusion protein in your cell line using techniques like Western blot or RT-PCR. This compound is most effective in cells dependent on these oncogenic drivers.[3]
Drug Degradation: Improper storage of the this compound stock solution.Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8]
Precipitation in Cell Culture Medium Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.Prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium to the desired final concentration. Ensure thorough mixing. If precipitation persists, consider using a carrier solvent system like PEG300 and Tween80 for specific applications, though this is more common for in vivo studies.[1][8]
High Background Cytotoxicity in Control Cells DMSO Toxicity: The final concentration of DMSO in the culture medium is too high.Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to the culture. The final DMSO concentration should ideally be below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Inconsistent Results Between Experiments Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.Use cells with a consistent and low passage number for all experiments.
Variability in Drug Concentration: Inaccurate pipetting or dilution of the stock solution.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions from the stock solution for each experiment.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported IC50 and GI50 values for this compound across various cancer cell lines.

Table 1: IC50/GI50 Values of this compound in Ewing's Sarcoma Cell Lines

Cell LineAssay TypeIncubation TimeIC50/GI50 (µM)Reference
TC71Growth Inhibition (WST-1)3 days0.92[1]
TC32Growth Inhibition (WST-1)3 days0.94[1]
A4573Cell Viability-0.54[9]
RDESCell Viability-1.83 (racemic), 0.87 ((S)-enantiomer)[6]
SKESCell Viability-1.03[4]
MMH-ES-1Cell Viability72 hours0.94[4]
STA-ET 7.2Cell Viability72 hours0.60[4]

Table 2: IC50 Values of this compound in Neuroblastoma Cell Lines

Cell LineMYCN StatusIncubation TimeIC50 (µM)Reference
IMR-32Amplified72 hours0.218[10]
NGPAmplified72 hours-[10]
NB-19Amplified72 hours2.796[10]
SK-N-ASNon-amplified72 hours-[10]
SH-SY5YNon-amplified72 hours-[10]
CHLA-255Non-amplified72 hours-[10]
LA-N-6 (Chemo-resistant)-72 hours0.653[10]

Table 3: Median IC50 Values of this compound in Lymphoma Cell Lines

Lymphoma SubtypeNumber of Cell LinesIncubation TimeMedian IC50 (nmol/L)Reference
ABC-DLBCL872 hours405[2]
GCB-DLBCL1772 hours462[2]
Mantle Cell Lymphoma (MCL)1072 hours451[2]
Marginal Zone Lymphoma (MZL)372 hours244[2]
Chronic Lymphocytic Leukemia (CLL)472 hours368[2]

Experimental Protocols & Visualizations

This compound Signaling Pathway

The primary mechanism of this compound involves the disruption of the EWS-FLI1 and RHA interaction, which in turn inhibits the transcriptional activation of target genes responsible for cell proliferation and survival.

YK4279_Pathway cluster_nucleus Nucleus cluster_drug cluster_outcome Cellular Outcome EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Transcription Transcriptional Activation EWS_FLI1->Transcription RHA->Transcription DNA Target Gene Promoters (e.g., Cyclin D1) Transcription->DNA binds to Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes Apoptosis Apoptosis Transcription->Apoptosis inhibits YK4279 This compound YK4279->EWS_FLI1 binds to YK4279->RHA blocks interaction YK4279->Transcription inhibits YK4279->Apoptosis induces

Caption: Mechanism of this compound action.

General Experimental Workflow for Cell Viability Assay

This workflow outlines the key steps for assessing the cytotoxic effects of this compound using a WST-1 or CCK-8 assay.

Cell_Viability_Workflow start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h 2. Incubate for 24 hours (allow cells to adhere) seed_cells->incubate_24h add_drug 3. Add serial dilutions of this compound (and vehicle control) incubate_24h->add_drug incubate_drug 4. Incubate for desired duration (e.g., 72 hours) add_drug->incubate_drug add_reagent 5. Add WST-1/CCK-8 reagent incubate_drug->add_reagent incubate_reagent 6. Incubate for 1-4 hours add_reagent->incubate_reagent read_plate 7. Measure absorbance (e.g., 450 nm) incubate_reagent->read_plate analyze 8. Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues when optimizing this compound concentration.

Troubleshooting_Logic start Start Experiment expected_effect Is the expected cytotoxic effect observed? start->expected_effect precipitation Is there precipitation in the media? start->precipitation no_effect No/Low Effect expected_effect->no_effect No success Experiment Successful expected_effect->success Yes check_enantiomer Check: Using (S)-enantiomer? no_effect->check_enantiomer check_enantiomer->no_effect No, use (S)-form check_cell_line Check: Cell line expresses target fusion protein? check_enantiomer->check_cell_line Yes check_cell_line->no_effect No, switch cell line check_concentration Action: Increase concentration or incubation time check_cell_line->check_concentration Yes solubility_issue Solubility Issue precipitation->solubility_issue Yes inconsistent_results Are results inconsistent? precipitation->inconsistent_results No remake_solution Action: Prepare fresh dilutions from a clear stock solution solubility_issue->remake_solution inconsistency Inconsistent Results inconsistent_results->inconsistency Yes inconsistent_results->success No check_protocol Check: Consistent cell passage, reagent prep, and timing? inconsistency->check_protocol check_protocol->inconsistency Yes, re-evaluate standardize Action: Standardize protocol across all experiments check_protocol->standardize No

Caption: Troubleshooting decision tree.

References

Investigating potential off-target effects of YK-4-279

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a small molecule that directly binds to the EWS-FLI1 oncoprotein, disrupting its interaction with RNA helicase A (RHA).[1][2][3][4] This interference with the EWS-FLI1/RHA complex inhibits the transcriptional activity of EWS-FLI1, leading to apoptosis and reduced cell growth in Ewing sarcoma cells.[4]

2. Does this compound have activity against targets other than EWS-FLI1?

Yes, this compound has been shown to inhibit the activity of other members of the E26 transformation-specific (ETS) family of transcription factors, including ERG and ETV1.[3] This suggests its potential therapeutic use in other cancers driven by these transcription factors, such as certain types of prostate cancer. Studies in neuroblastoma cell lines have also shown that this compound can suppress growth and trigger apoptosis, suggesting it may act independently of ETS-related transcription factors in some contexts.[5]

3. Which enantiomer of this compound is the active form?

This compound is a chiral molecule, and the (S)-enantiomer is the biologically active form.[2] The (S)-enantiomer is significantly more potent in disrupting the EWS-FLI1/RHA interaction and inducing apoptosis compared to the racemic mixture or the (R)-enantiomer.[6][7]

4. What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year. For short-term storage, stock solutions can be kept at -20°C for up to a month. It is important to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values between experiments. Cell density variability, differences in incubation time, or inconsistent cell health.1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded for each experiment. 2. Consistent Incubation Time: Use a fixed incubation time with this compound for all comparative experiments. 3. Monitor Cell Health: Regularly check cells for viability and morphology. Use cells within a consistent and low passage number range.
Reduced or no activity of this compound in cell-based assays. Poor cell permeability, compound degradation, or inactive enantiomer.1. Verify Compound Activity: Test the compound on a sensitive positive control cell line (e.g., TC71 or A673). 2. Check Compound Stability: Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid prolonged exposure to light. 3. Confirm Enantiomer: Ensure you are using the active (S)-enantiomer or account for the reduced potency of the racemic mixture.[6]
High background or non-specific effects observed. Off-target effects, compound precipitation, or issues with the vehicle control.1. Perform Dose-Response Analysis: A steep dose-response curve may suggest non-specific toxicity. 2. Check Solubility: Visually inspect the media for any signs of compound precipitation. If observed, try preparing fresh dilutions or using a lower concentration. 3. Optimize Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Lack of tumor growth inhibition in xenograft models. Poor bioavailability, rapid metabolism, or insufficient dosing.1. Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the compound's half-life and exposure in the animal model. 2. Optimize Dosing Regimen: Consider increasing the dosing frequency or dose, based on tolerability, to maintain therapeutic concentrations. 3. Confirm On-Target Activity: Analyze tumor samples for biomarkers of EWS-FLI1 inhibition (e.g., downstream target gene expression) to confirm the drug is reaching its target.
Toxicity or adverse effects in animals. Off-target toxicity or issues with the formulation vehicle.1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the formulation. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, behavioral changes, or ruffled fur.
Development of drug resistance. Upregulation of bypass signaling pathways or alterations in the drug target.1. Analyze Resistant Tumors: Collect and analyze tumors that have developed resistance to identify potential resistance mechanisms (e.g., via RNA-sequencing or proteomics). 2. Combination Therapy: Consider combining this compound with other agents that target potential bypass pathways. Studies have shown that this compound resistant cells may overexpress c-Kit and be sensitive to inhibitors like imatinib.[8]

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeOn-Target (ETS Status)IC50 (µM)Reference
TC71Ewing SarcomaEWS-FLI10.92[4]
TC32Ewing SarcomaEWS-FLI10.94[4]
A673Ewing SarcomaEWS-FLI1~0.5[2]
SK-N-MCEwing SarcomaEWS-ERG~1.0[6]
VCaPProstate CancerTMPRSS2-ERG~5.0[6]
LNCaPProstate CancerETV1~2.5[6]
IMR-32NeuroblastomaMYCN amplified0.218[1]
NB-19NeuroblastomaMYCN amplified2.796[1]
LA-N-6NeuroblastomaChemo-resistant0.653[1]
TMD8Diffuse Large B-cell LymphomaABC subtype0.405[9]
OCI-Ly10Diffuse Large B-cell LymphomaGCB subtype0.462[9]

Table 2: Illustrative Example of this compound Off-Target Kinase Profiling Data

Disclaimer: The following data is a hypothetical representation to illustrate how off-target kinase profiling results would be presented. Comprehensive kinome-wide screening data for this compound is not publicly available.

Kinase% Inhibition at 1 µM% Inhibition at 10 µMPutative Interaction
CDK215%45%Weak
ROCK18%32%Weak
AURKA22%58%Moderate
PLK118%51%Moderate
SRC5%25%Weak

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate EWS-FLI1 and RHA Interaction Disruption

This protocol details the steps to confirm that this compound disrupts the interaction between EWS-FLI1 and RHA in a cellular context.

Materials:

  • Ewing sarcoma cell line (e.g., TC71)

  • This compound and vehicle (DMSO)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-FLI1 antibody for immunoprecipitation

  • Anti-RHA antibody for western blotting

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Standard western blotting reagents

Procedure:

  • Cell Treatment: Plate Ewing sarcoma cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in cold lysis buffer.

  • Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-FLI1 antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluates by SDS-PAGE and western blotting. Probe the membrane with an anti-RHA antibody to detect co-immunoprecipitated RHA. An anti-FLI1 blot should be performed as a loading control for the immunoprecipitated protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to use CETSA to confirm that this compound binds to and stabilizes EWS-FLI1 within intact cells.

Materials:

  • Ewing sarcoma cell line

  • This compound and vehicle (DMSO)

  • PBS supplemented with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Standard western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured Ewing sarcoma cells with this compound or vehicle for 1-2 hours.

  • Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble EWS-FLI1 by western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Kinobeads Pulldown Assay for Off-Target Profiling

This protocol outlines a method to identify potential kinase off-targets of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Kinobeads (a mixture of sepharose beads conjugated to different broad-spectrum kinase inhibitors)

  • Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.8% NP-40, 5% glycerol, with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry facility for protein identification

Procedure:

  • Lysate Preparation: Prepare a native cell lysate from the chosen cell line.

  • Compound Incubation: Incubate the lysate with increasing concentrations of this compound or vehicle (DMSO) for 45 minutes at 4°C. This allows this compound to bind to its potential targets.

  • Kinobeads Pulldown: Add the kinobeads to the lysates and incubate for 30 minutes at 4°C. Kinases that are not bound by this compound will bind to the beads.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the captured kinases from the beads using SDS-PAGE sample buffer.

  • Protein Identification: Run the eluates on an SDS-PAGE gel, excise the protein bands, and identify the proteins by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound suggests it is an off-target of the compound.

Visualizations

YK4279_On_Target_Pathway cluster_nucleus Nucleus YK4279 This compound EWS_FLI1_RHA_Complex EWS-FLI1 / RHA Complex YK4279->EWS_FLI1_RHA_Complex Inhibits Interaction EWS_FLI1 EWS-FLI1 EWS_FLI1->EWS_FLI1_RHA_Complex RHA RNA Helicase A RHA->EWS_FLI1_RHA_Complex Target_Gene_Transcription Target Gene Transcription EWS_FLI1_RHA_Complex->Target_Gene_Transcription Promotes Apoptosis Apoptosis Target_Gene_Transcription->Apoptosis Suppression of pro-apoptotic genes Cell_Growth_Arrest Cell Growth Arrest Target_Gene_Transcription->Cell_Growth_Arrest Alteration of cell cycle genes

Caption: On-target signaling pathway of this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound CETSA Confirm On-Target Engagement (CETSA) Start->CETSA Target_Engaged Target Engaged? CETSA->Target_Engaged On_Target_Effect Phenotype is Likely On-Target Target_Engaged->On_Target_Effect Yes Off_Target_Investigation Investigate Off-Targets Target_Engaged->Off_Target_Investigation No or Discrepant Potency No_Target_Engagement Review Experimental Conditions Target_Engaged->No_Target_Engagement No Kinobeads Kinobeads Pulldown + Mass Spectrometry Off_Target_Investigation->Kinobeads Proteomics Whole Proteome Thermal Shift Assay Off_Target_Investigation->Proteomics Identify_Off_Targets Identify Potential Off-Targets Kinobeads->Identify_Off_Targets Proteomics->Identify_Off_Targets

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Acquired Resistance to YK-4-279

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding acquired resistance to YK-4-279.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ewing sarcoma cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound in Ewing sarcoma cells can manifest through several mechanisms. One key observation is the maintenance of the EWS-FLI1 and RNA helicase A (RHA) interaction despite treatment.[1] Additionally, drug-resistant clones have been shown to overexpress c-Kit, cyclin D1, phosphorylated STAT3 (pStat3(Y705)), and various PKC isoforms.[1][2] Another study identified increased expression of CD99, ANO1, BRSK2, and IGSF21, along with reduced expression of COL24A1, PRSS23, and RAB38 in resistant cells.[3][4] It is less likely that resistance is due to increased activity of efflux pumps like P-glycoprotein.[3][5]

Q2: How can I confirm if my cell line has developed resistance to this compound?

A2: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[3][5] This can be measured using a cell viability assay, such as the WST-1 assay, after a 72-hour exposure to a range of this compound concentrations.[1] Further confirmation can be obtained through colony formation assays, where resistant cells will form more colonies in the presence of this compound compared to sensitive cells.[1] You can also assess apoptosis and proliferation using flow cytometry with Annexin V and Ki67 staining, respectively.[1]

Q3: I suspect my resistant cells have upregulated survival pathways. How can I investigate this?

A3: Based on published data, a good starting point is to investigate the c-Kit and STAT3 signaling pathways.[1][2] You can perform Western blot analysis to check for the overexpression of c-Kit, cyclin D1, and phosphorylated STAT3 (pStat3(Y705)). If these proteins are upregulated, it suggests that the cells may be bypassing the inhibitory effects of this compound by activating alternative survival signals.

Q4: Can the interaction between EWS-FLI1 and RHA be assessed in my resistant cells?

A4: Yes, you can assess the EWS-FLI1/RHA interaction using co-immunoprecipitation.[1] By immunoprecipitating FLI1 from nuclear protein lysates of both sensitive and resistant cells treated with this compound, you can then perform a Western blot for RHA. In sensitive cells, this compound should disrupt this interaction, leading to a loss of co-immunoprecipitated RHA. If the interaction is maintained in your resistant cells in the presence of the drug, it points to a key mechanism of resistance.[1]

Q5: My this compound resistant cells show cross-resistance to other inhibitors. Is this expected?

A5: Yes, cross-resistance has been observed. For instance, this compound resistant clones have shown cross-resistance to imatinib (a c-Kit inhibitor) and enzastaurin (a PKC-β inhibitor).[1][2] This is likely due to the upregulation of the signaling pathways these inhibitors target as a mechanism of resistance to this compound. Interestingly, resistant A4573 cells did not show cross-resistance to standard chemotherapy drugs like doxorubicin, vincristine, and etoposide.[3][4]

Q6: Are there any strategies to overcome this compound resistance?

A6: Combination therapy is a promising strategy. Due to the observed upregulation of PKC isoforms in resistant cells, combining this compound with a PKC inhibitor like enzastaurin has been shown to result in marked drug synergy in vitro.[1][2] This suggests that co-targeting the primary mechanism of this compound and the acquired resistance pathway can be an effective approach.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Ewing Sarcoma Cell Lines

Cell LineStatusIC50 (µM)Fold Increase in ResistanceReference
A4573Sensitive0.54-[3][5]
A4573-RResistant14.9~27.6[3][5]
TC71Sensitive0.6-[3]
TC71-RResistant1.9~3.2[3]
TC32SensitiveNot specified-[1]
TC32-RResistantNot specified-[1]
TC71SensitiveNot specified-[1]
TC71-R (#3)ResistantNot specified-[1]
TC71-R (#4A)ResistantNot specified-[1]

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

This protocol describes the generation of resistant cell lines through continuous, long-term exposure to increasing concentrations of this compound.

  • Materials:

    • Ewing sarcoma cell line (e.g., A4573, TC71)

    • Complete growth media

    • This compound

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Begin by treating the parental cell line with this compound at a concentration equivalent to its IC50 value.

    • Culture the cells in the presence of the drug, monitoring their growth rate.

    • When the cells regain a normal growth rate, determine the new IC50 value.

    • Increase the concentration of this compound in the growth media to approximately 90% of the newly determined IC50.

    • Repeat this process of dose escalation as the cells adapt and become more resistant. This is a long-term process that can take several months. For example, the A4573-R cell line was developed over 550 days.[3][5]

    • Periodically confirm the level of resistance by performing cell viability assays and comparing the IC50 to the parental line.

2. WST-1 Cell Proliferation Assay

This assay is used to determine the IC50 of this compound.

  • Materials:

    • Sensitive and resistant cell lines

    • 96-well plates

    • Complete growth media

    • This compound stock solution

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete growth media.

    • Treat the cells with the various concentrations of this compound. Include a vehicle-only control.

    • Incubate the plates for 72 hours.

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for a specified time (e.g., 1-4 hours) until a color change is observed.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-only control and plot the dose-response curve to determine the IC50 value.

3. Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol is for assessing the protein-protein interaction between EWS-FLI1 and RHA.

  • Materials:

    • Sensitive and resistant cells

    • This compound

    • Lysis buffer for nuclear protein extraction

    • Antibody against FLI1 for immunoprecipitation

    • Protein A/G beads

    • Antibodies against FLI1 and RHA for Western blotting

    • SDS-PAGE gels and Western blotting equipment

  • Procedure:

    • Treat sensitive and resistant cells with this compound (e.g., 1 or 3 µmol/L) or vehicle for 14 hours.[1]

    • Harvest the cells and extract nuclear protein lysates.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an anti-FLI1 antibody overnight at 4°C to form antibody-antigen complexes.

    • Add protein A/G beads to pull down the complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Perform Western blot analysis using antibodies specific for FLI1 and RHA. The presence of an RHA band in the FLI1 immunoprecipitate indicates an interaction.

Visualizations

Acquired_Resistance_YK4279 cluster_drug_action This compound Action cluster_resistance Mechanisms of Acquired Resistance cluster_pathways Upregulated Pathways YK4279 This compound EWS_FLI1 EWS-FLI1 YK4279->EWS_FLI1 inhibits binding to RHA Resistant_Cell Resistant Ewing Sarcoma Cell YK4279->Resistant_Cell ineffective Target_Genes Target Gene Transcription EWS_FLI1->Target_Genes drives RHA RNA Helicase A Apoptosis Apoptosis Target_Genes->Apoptosis inhibition leads to Sustained_Binding Sustained EWS-FLI1/RHA Binding Resistant_Cell->Sustained_Binding Upregulation Upregulation of Survival Pathways Resistant_Cell->Upregulation Gene_Expression Altered Gene Expression Resistant_Cell->Gene_Expression Survival Cell Survival & Proliferation Sustained_Binding->Survival Upregulation->Survival cKit c-Kit Upregulation->cKit pSTAT3 pSTAT3(Y705) Upregulation->pSTAT3 CyclinD1 Cyclin D1 Upregulation->CyclinD1 PKC PKC Isoforms Upregulation->PKC Gene_Expression->Survival

Caption: Mechanisms of acquired resistance to this compound in Ewing sarcoma.

Experimental_Workflow_Resistance cluster_characterization Characterization of Resistance cluster_pheno_assays cluster_mech_assays start Parental Ewing Sarcoma Cell Line step1 Chronic Exposure to Increasing this compound Doses start->step1 step2 Establishment of Resistant Cell Line step1->step2 phenotypic Phenotypic Assays step2->phenotypic mechanistic Mechanistic Assays step2->mechanistic ic50 IC50 Determination (WST-1 Assay) phenotypic->ic50 colony Colony Formation Assay phenotypic->colony flow Flow Cytometry (Apoptosis/Proliferation) phenotypic->flow end Resistant Phenotype & Mechanism Identified phenotypic->end coip Co-Immunoprecipitation (EWS-FLI1/RHA) mechanistic->coip western Western Blot (c-Kit, pSTAT3, etc.) mechanistic->western rnaseq RNA-Sequencing mechanistic->rnaseq mechanistic->end

Caption: Workflow for generating and characterizing this compound resistant cells.

References

Technical Support Center: Improving the Oral Bioavailability of YK-4-279

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of the EWS-FLI1 inhibitor, YK-4-279.

Frequently Asked Questions (FAQs)

Q1: What are the known challenges associated with the oral delivery of this compound?

A1: The primary challenges for the oral administration of this compound are its limited solubility and short half-life.[1][2] These properties can hinder its absorption from the gastrointestinal tract and lead to rapid clearance from the bloodstream, potentially reducing its therapeutic efficacy when administered orally.

Q2: Has an effective oral formulation for this compound been developed?

A2: Yes, a preclinical oral formulation has been developed and tested in murine models.[1][3][4] This formulation demonstrated an oral bioavailability of 61% to 73% and achieved peak serum concentrations significantly higher than the in vitro half-maximal inhibitory concentration (IC50).[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the oncogenic fusion protein EWS-FLI1 and RNA helicase A (RHA).[1][3][5] This interaction is crucial for the full oncogenic activity of EWS-FLI1 in Ewing Sarcoma. The (S)-enantiomer of this compound is the active form that specifically targets this interaction.[6][7]

Q4: What are the known resistance mechanisms to this compound?

A4: Studies on acquired resistance to this compound in Ewing Sarcoma cell lines have shown that resistant clones may overexpress proteins such as c-Kit, cyclin D1, pStat3(Y705), and various PKC isoforms.[1][3][4] Interestingly, these resistant cells have shown cross-resistance to other targeted therapies like imatinib and enzastaurin.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Oral Bioavailability in Preclinical Models - Inefficient absorption from the gut.- Rapid first-pass metabolism.- Poor solubility of the compound in the gastrointestinal fluid.- Optimize Formulation: Experiment with different hydrophilic solvents and co-solvents to improve solubility. The reported successful oral formulation used 10% ethanol, 50% PEG400, and 40% PBS.[2]- Increase Dose: While monitoring for toxicity, a higher oral dose may be necessary to achieve therapeutic plasma concentrations. A 90 mg/kg oral dose has been used in murine models.[1]- Consider Enantiomeric Purity: Ensure the use of the more potent (S)-enantiomer, as the racemic mixture may have altered absorption or enhanced elimination.[1]
High Variability in Pharmacokinetic Data - Inconsistent gavage technique.- Differences in animal fasting status.- Formulation instability.- Standardize Gavage Procedure: Ensure consistent volume and rate of administration. Proper training in oral gavage is crucial.- Control for Fed/Fasted State: Food can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals in the study.- Prepare Fresh Formulations: Due to potential stability issues, prepare the oral formulation fresh before each administration.
Acquired Resistance in In-Vitro/In-Vivo Models - Chronic exposure to sub-therapeutic concentrations of this compound.- Combination Therapy: Consider co-administering this compound with inhibitors of the identified resistance pathways, such as c-Kit or PKC-β inhibitors (e.g., enzastaurin), where synergy has been observed.[1][4]- Dosing Schedule Optimization: Investigate different dosing schedules (e.g., higher dose, less frequent administration) to minimize the development of resistance.
Difficulty in Achieving Therapeutic Concentrations In Vivo - Short half-life of this compound.- Continuous Infusion: For initial proof-of-concept studies, continuous intravenous infusion can be used to maintain therapeutic plasma concentrations and determine the required exposure for efficacy.[8][9]- Formulation Strategies for Sustained Release: Explore advanced formulation techniques such as nanoparticles, liposomes, or other drug delivery systems to prolong the in vivo half-life.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in CF-1 Mice

Parameter Intraperitoneal (YKIP) Oral (YKPO)
Dose 45 mg/kg90 mg/kg
Cmax (Maximum Concentration) 90 µmol/L10 µmol/L
Tmax (Time to Maximum Concentration) 30 minutes30 minutes
Oral Bioavailability -61% - 73%

Data sourced from Lamhamedi-Cherradi et al., Mol Cancer Ther, 2015.[1]

Experimental Protocols

1. Preparation of an Oral Formulation of this compound

This protocol is based on the formulation described by Lamhamedi-Cherradi et al. (2015).[2]

  • Materials:

    • This compound powder

    • Ethanol (100%)

    • Polyethylene glycol 400 (PEG400)

    • Phosphate-buffered saline (PBS), 1X

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare the vehicle solution by mixing 10% ethanol, 50% PEG400, and 40% PBS (v/v/v). For example, to prepare 1 mL of vehicle, mix 100 µL of ethanol, 500 µL of PEG400, and 400 µL of 1X PBS.

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 90 mg/kg dose in a 20 g mouse, with an administration volume of 100 µL, the concentration would be 18 mg/mL).

    • Add the this compound powder to a sterile microcentrifuge tube.

    • Add the prepared vehicle solution to the tube containing the this compound powder.

    • Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear.

    • This formulation is intended for immediate use.

2. In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of an oral this compound formulation.

  • Materials:

    • CF-1 mice (or other appropriate strain)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Centrifuge

    • Liquid chromatography-mass spectrometry (LC/MS) equipment

  • Procedure:

    • Fast the mice overnight (with access to water) before drug administration.

    • Administer a single dose of the this compound oral formulation via oral gavage. A typical dose used is 90 mg/kg.[1]

    • Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr).

    • Process the blood samples to obtain plasma by centrifugation.

    • Extract this compound from the plasma samples using an appropriate liquid extraction method.

    • Analyze the concentration of this compound in the plasma samples using a validated LC/MS method.[1]

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the concentration-time data.

Visualizations

YK4279_Mechanism_of_Action This compound Mechanism of Action EWS_FLI1 EWS-FLI1 Oncogenic_Complex Oncogenic EWS-FLI1/RHA Complex EWS_FLI1->Oncogenic_Complex Binds RHA RNA Helicase A (RHA) RHA->Oncogenic_Complex Binds Downstream_Targets Downstream Oncogenic Gene Expression Oncogenic_Complex->Downstream_Targets Activates YK4279 This compound YK4279->Oncogenic_Complex Disrupts Tumor_Growth Ewing Sarcoma Tumor Growth Downstream_Targets->Tumor_Growth Promotes

Caption: Mechanism of this compound action in Ewing Sarcoma.

PK_Study_Workflow Pharmacokinetic Study Workflow Formulation Prepare Oral This compound Formulation Dosing Administer Single Dose (Oral Gavage) to Mice Formulation->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Extraction Liquid Extraction of This compound from Plasma Processing->Extraction Analysis LC/MS Analysis to Quantify this compound Extraction->Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Resistance_Pathway Acquired Resistance to this compound YK4279_Treatment Chronic this compound Treatment Resistance Acquired Resistance YK4279_Treatment->Resistance Upregulation Upregulation of: Resistance->Upregulation cKit c-Kit Upregulation->cKit CyclinD1 Cyclin D1 Upregulation->CyclinD1 pStat3 pStat3(Y705) Upregulation->pStat3 PKC PKC Isoforms Upregulation->PKC

Caption: Key pathways in acquired this compound resistance.

References

Technical Support Center: YK-4-279 Xenograft Model Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YK-4-279 in xenograft models. The information is curated for scientists and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected tumor growth inhibition with this compound in our xenograft model. What are the potential reasons for this lack of efficacy?

A1: Several factors can contribute to a perceived lack of efficacy of this compound in xenograft studies. Here are some key areas to investigate:

  • Drug Formulation and Administration: this compound has limited solubility and a short half-life.[1] Ensure the compound is properly dissolved and administered at a frequency that maintains therapeutic concentrations. An oral formulation has been developed, and its bioavailability is a critical factor.[1] For instance, one study used a solution of labrasol/tetraglycol/water (72/8/20) for oral administration.[2]

  • Pharmacokinetics: The pharmacokinetic profile of this compound can vary between mouse strains.[3] It has a rapid clearance, with a reported half-life of about 30 minutes in mice and rats following IV administration.[3] This necessitates frequent dosing to maintain effective concentrations. Continuous intravenous infusion has been shown to be more effective than intermittent injections in some models.[3][4]

  • Tumor Model Specificity: this compound is most effective against tumors driven by ETS family transcription factor fusions, such as EWS-FLI1 in Ewing sarcoma or ETV1 in prostate cancer.[5][6][7] Its efficacy will be limited in xenograft models that do not harbor these specific genetic alterations.[6][7]

  • Enantiomer Purity: this compound is a chiral molecule, and the (S)-enantiomer is the active form that inhibits the EWS-FLI1 interaction with RNA helicase A.[2][8] Using a racemic mixture may result in lower potency compared to the pure (S)-enantiomer.[8]

  • Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance.[1][9] Mechanisms of resistance may include the overexpression of c-Kit, cyclin D1, and pStat3(Y705).[1][9]

Q2: Our results with this compound are inconsistent across different cohorts of mice. What could be causing this variability?

A2: Inconsistent results can be frustrating. Here are some potential sources of variability to consider:

  • Animal Health and Immune Status: The immune status of the xenograft host can influence tumor take rate and growth. While immunodeficient mice are typically used, variations in their immune cell populations can still occur.[10][11]

  • Tumor Cell Line Heterogeneity: The parental cell line used to establish the xenograft may have inherent heterogeneity. Clonal selection during in vivo growth can lead to tumors with different sensitivities to this compound.[10]

  • Drug Preparation and Dosing Accuracy: Inconsistent preparation of the this compound formulation can lead to variability in the administered dose. Ensure a standardized and reproducible protocol for drug preparation.

  • Route of Administration: The route of administration (e.g., intraperitoneal vs. oral gavage) can significantly impact drug exposure and efficacy.[1]

Q3: We are observing toxicity in our mice treated with this compound. How can we mitigate this?

A3: While some studies report that this compound is well-tolerated, toxicity can occur, especially at higher doses.[2] Here are some strategies to manage toxicity:

  • Dose Optimization: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and xenograft model.

  • Monitor Animal Health: Closely monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. One study noted a 10% body weight loss in a subset of mice treated with a clinical derivative of this compound.[2]

  • Consider Alternative Dosing Schedules: Instead of daily high doses, explore alternative schedules, such as intermittent dosing, which may reduce cumulative toxicity while maintaining efficacy.

  • Refine the Formulation: The vehicle used to dissolve this compound could contribute to toxicity. Consider testing alternative, well-tolerated vehicles.

Q4: How can we determine if our xenograft model has developed resistance to this compound?

A4: Investigating potential resistance is a critical step. Here's how you can approach this:

  • In Vitro Validation: Harvest tumor cells from treated animals that are no longer responding to this compound and culture them in vitro. Perform cell viability assays to compare their IC50 value to the parental, sensitive cell line. A significant increase in IC50 suggests acquired resistance.[4]

  • Molecular Analysis: Analyze the resistant tumor cells for known mechanisms of resistance. This can include checking for the overexpression of proteins like c-Kit, cyclin D1, and pStat3(Y705) via Western blot or other protein analysis techniques.[1][9]

  • Histopathological Analysis: Examine tumor tissue from treated and resistant animals for changes in morphology, proliferation markers (e.g., Ki67), and apoptosis markers.[2]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various xenograft models as reported in the literature.

Table 1: this compound Efficacy in Ewing Sarcoma Xenograft Models

Cell LineMouse StrainTreatment RegimenOutcomeReference
TC71Murine model1.2 mg p.o. five times per weekSignificant delay in tumor growth[1]
A4573SCID/bg miceIP this compound BID for 6 doses25-35% tumor regression[3]
ES1Nude ratContinuous IV infusion of (S)-YK-4-279 (4.9 µM in plasma) for 26 daysComplete regression in 2 of 5 animals[3]

Table 2: this compound Efficacy in Other Cancer Xenograft Models

Cancer TypeCell LineMouse StrainTreatment RegimenOutcomeReference
Diffuse Large B-Cell LymphomaTMD8NOD-Scid100 mg/kg, twice a day, orallyStatistically significant reduction in tumor growth[2]
Prostate Cancer (fusion-positive)LNCaP-luc-M6SCID-beigeNot specifiedDecreased primary tumor growth and lung metastasis[6][7]
NeuroblastomaSH-SY5YNude mice50 mg/kg i.p. every other day for two weeksInhibited tumor growth and induced apoptosis[12]

Experimental Protocols

General Xenograft Protocol for this compound Studies

  • Cell Culture: Culture the desired cancer cell line (e.g., Ewing sarcoma, prostate cancer) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-Scid, SCID-beige, or nude mice).[2][6][12]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-15 x 10^6 cells) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Preparation and Administration:

    • Oral Formulation: Dissolve this compound in a suitable vehicle such as labrasol/tetraglycol/water (72/8/20).[2] Administer the solution via oral gavage at the desired dose and schedule.

    • Intraperitoneal (IP) Injection: Prepare the this compound solution and administer it via IP injection.

  • Efficacy Evaluation: Continue to monitor tumor volume and animal weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

Visualizations

Signaling Pathway

YK4279_Mechanism cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Target_Genes Target Gene Transcription (e.g., Cyclin D1) EWS_FLI1->Target_Genes Promotes RHA RNA Helicase A RHA->EWS_FLI1 Binds to & Activates Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition leads to YK4279 This compound YK4279->RHA Blocks Interaction

Caption: Mechanism of action of this compound.

Experimental Workflow

Xenograft_Workflow start Start cell_culture Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (this compound or Vehicle) randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Weight) treatment->evaluation analysis Endpoint Analysis (Histology, Molecular) evaluation->analysis end End analysis->end Troubleshooting_Tree start Lack of Efficacy Observed check_formulation Verify Drug Formulation and Administration start->check_formulation check_pk Review Pharmacokinetics and Dosing Schedule check_formulation->check_pk Formulation OK solution_formulation Optimize Formulation and Administration Route check_formulation->solution_formulation Issue Found check_model Confirm Tumor Model (ETS Fusion Status) check_pk->check_model PK/Dosing OK solution_pk Adjust Dosing Frequency or Consider Continuous Infusion check_pk->solution_pk Issue Found check_resistance Investigate Acquired Resistance check_model->check_resistance Model Appropriate solution_model Select Appropriate ETS-driven Xenograft Model check_model->solution_model Issue Found solution_resistance Analyze for Resistance Mechanisms check_resistance->solution_resistance No Response Still

References

Technical Support Center: Overcoming YK-4-279 Resistance in Ewing Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental drug YK-4-279 in the context of Ewing sarcoma.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the EWS-FLI1 fusion protein, the primary oncogenic driver in most Ewing sarcoma cases.[1][2][3] It functions by disrupting the critical interaction between EWS-FLI1 and RNA helicase A (RHA), which is necessary for the fusion protein's full oncogenic activity.[4][5][6] This disruption inhibits the transcription of EWS-FLI1 target genes, restores RHA helicase activity, and can also affect mRNA splicing.[1][3][7] Ultimately, this leads to cell cycle arrest and apoptosis in Ewing sarcoma cells.[8][9] The more potent S-enantiomer of this compound is the active form.[4][10]

Q2: What is the typical IC50 of this compound in sensitive Ewing sarcoma cell lines?

A2: The half-maximal inhibitory concentration (IC50) for this compound in sensitive, EWS-FLI1-positive Ewing sarcoma cell lines generally falls between 0.5 and 2.0 µM.[4]

Q3: Are there known combination therapies that can enhance the efficacy of this compound or overcome resistance?

A3: Yes, preclinical studies have identified synergistic or additive effects when this compound is combined with other agents. A combination with vincristine, a standard-of-care chemotherapy for Ewing sarcoma, has been shown to slow tumor growth more effectively than either drug alone by disrupting cell division.[8][11] Another promising combination is with enzastaurin, a PKC-β inhibitor, which has demonstrated marked drug synergy.[4][5] The rationale for this combination is based on the observation that this compound resistant cells often overexpress PKC isoforms.[4][5]

Q4: What is TK216 and how is it related to this compound?

A4: TK216 is a derivative of this compound that was developed for clinical trials.[8] It is also a small molecule inhibitor of the EWS-FLI1 fusion protein and has shown clinical benefits in some patients.[8] Like this compound, it has been tested in combination with vincristine.[6]

Troubleshooting Guide

Problem 1: My Ewing sarcoma cells are showing reduced sensitivity or resistance to this compound.

  • Possible Cause 1.1: Altered EWS-FLI1 and RHA Interaction

    • Troubleshooting Tip: In resistant cells, the binding affinity between EWS-FLI1 and RHA might be maintained even in the presence of this compound.[4] You can verify this by performing a co-immunoprecipitation (Co-IP) of FLI1 from nuclear protein lysates followed by Western blotting for RHA. In sensitive cells, this compound treatment should reduce the amount of RHA that co-precipitates with FLI1.[4]

  • Possible Cause 1.2: Upregulation of Bypass Signaling Pathways

    • Troubleshooting Tip: Acquired resistance can be associated with the overexpression of several proteins, including c-Kit, cyclin D1, phosphorylated STAT3 (pStat3(Y705)), and various PKC isoforms.[4][5] To investigate this, perform Western blot analysis on your resistant cell lysates to check the expression levels of these proteins compared to the parental, sensitive cells.

  • Possible Cause 1.3: Increased Drug Efflux

    • Troubleshooting Tip: While increased activity of efflux pumps like P-glycoprotein is a common drug resistance mechanism, studies suggest this is not the primary mechanism for this compound resistance in Ewing sarcoma.[1][3] You can test this by co-treating your resistant cells with this compound and a P-glycoprotein inhibitor like verapamil. A lack of increased sensitivity to this compound would suggest that efflux pumps are not the main issue.[1][3]

  • Possible Cause 1.4: Altered Gene Expression Profile

    • Troubleshooting Tip: this compound resistance has been linked to changes in the expression of specific genes. For example, an increased expression of CD99, ANO1, BRSK2, and IGSF21, and a reduced expression of COL24A1, PRSS23, and RAB38 have been observed in resistant cell lines.[1][2][3] You can validate these changes in your resistant cells using qPCR.

Problem 2: I am observing inconsistent results in my cell viability assays.

  • Possible Cause 2.1: Inconsistent Seeding Density

    • Troubleshooting Tip: Ensure that you are using a consistent cell seeding density for both sensitive and resistant cells. Note that resistant cells may have different proliferation rates, and you might need to adjust the seeding density accordingly to ensure optimal cell health and assay performance. For example, one protocol suggests seeding sensitive cells at 5,000 cells/well and resistant cells at 10,000 cells/well for a 48-hour treatment.[1]

  • Possible Cause 2.2: Issues with Drug Solubility or Stability

    • Troubleshooting Tip: this compound has limited solubility.[4] Ensure that your stock solutions are properly prepared and stored. When preparing your working dilutions, make sure the drug is fully dissolved before adding it to the cell culture medium. It is also advisable to prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Ewing Sarcoma Cell Lines

Cell LineConditionReported IC50 (µM)Fold Increase in ResistanceReference
TC32Parental~1.0-[4]
TC32-ResistantThis compound Exposed>10.0>10[4]
TC71Parental~1.5-[4]
TC71-Resistant #3This compound Exposed>10.0>6.7[4]
A4573ParentalNot Specified-[1][2]
A4573-ResistantThis compound ExposedNot Specified>27[1][2]

Experimental Protocols

1. Cell Viability (WST-1) Assay

This protocol is used to determine the cytotoxic effects of this compound on Ewing sarcoma cells.

  • Materials:

    • Sensitive and this compound-resistant Ewing sarcoma cell lines

    • 96-well plates

    • Complete RPMI medium with 10% FBS

    • This compound stock solution

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed 5,000 sensitive cells or 10,000-15,000 resistant cells per well in a 96-well plate.[1]

    • Allow cells to adhere and cultivate for 24 hours.[4]

    • Prepare serial dilutions of this compound in complete medium (e.g., from 0.04 to 10 µM).[4]

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours.[4]

    • Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for an additional 2 hours.[4]

    • Measure the absorbance at 450 nm using a microplate reader.[4]

    • Express the results as a percentage of cell viability compared to the vehicle-treated control wells.

2. Co-Immunoprecipitation (Co-IP) for FLI1-RHA Interaction

This protocol assesses the ability of this compound to disrupt the interaction between EWS-FLI1 and RHA.

  • Materials:

    • Sensitive and resistant Ewing sarcoma cells

    • This compound

    • Nuclear extraction buffer

    • Anti-FLI1 antibody for immunoprecipitation

    • Protein A/G magnetic beads

    • Anti-RHA antibody for Western blotting

    • Anti-FLI1 antibody for Western blotting

    • SDS-PAGE gels and Western blotting apparatus

  • Procedure:

    • Treat sensitive and resistant cells with this compound (e.g., 1 or 3 µM) or vehicle control for 14 hours.[4]

    • Harvest the cells and extract nuclear protein lysates according to standard protocols.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-FLI1 antibody overnight at 4°C to form immune complexes.

    • Add protein A/G beads to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform Western blot analysis using a primary antibody against RHA to detect the co-immunoprecipitated protein.

    • Re-probe the membrane with an anti-FLI1 antibody to confirm successful immunoprecipitation of the target protein, which also serves as a loading control.[4]

Visualizations

YK4279_Resistance_Pathways cluster_resistance YK4279 This compound EWS_FLI1 EWS-FLI1 YK4279->EWS_FLI1 inhibits interaction with RHA RHA RNA Helicase A Oncogenic_Activity Oncogenic Activity EWS_FLI1->Oncogenic_Activity RHA->Oncogenic_Activity required for Resistance_Mechanisms Resistance Mechanisms cKit c-Kit Bypass_Signaling Bypass Signaling & Cell Proliferation cKit->Bypass_Signaling CyclinD1 Cyclin D1 CyclinD1->Bypass_Signaling pSTAT3 pSTAT3(Y705) pSTAT3->Bypass_Signaling PKC PKC Isoforms PKC->Bypass_Signaling CD99 CD99 CD99->Bypass_Signaling Bypass_Signaling->Oncogenic_Activity maintains

Caption: Mechanisms of acquired resistance to this compound in Ewing sarcoma.

CoIP_Workflow start Treat cells with this compound (14 hours) extract Extract Nuclear Protein Lysates start->extract preclear Pre-clear with Protein A/G Beads extract->preclear ip Immunoprecipitate with anti-FLI1 Antibody preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western probe_rha Probe with anti-RHA Ab (Detects Interaction) western->probe_rha probe_fli1 Probe with anti-FLI1 Ab (Loading Control) western->probe_fli1 end Analyze Results probe_rha->end probe_fli1->end

Caption: Workflow for Co-Immunoprecipitation of EWS-FLI1 and RHA.

References

YK-4-279 In Vivo Toxicity Minimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the in vivo use of YK-4-279.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo toxicities of this compound?

A1: Preclinical studies in mouse models have generally indicated a favorable safety profile for this compound. At effective therapeutic doses, multiple studies have reported no overt signs of toxicity in major organs such as the liver, spleen, or bone marrow.[1][2] Specifically, normal serum levels of the liver enzymes aspartate aminotransferase (AST) and alanine aminotransferase (ALT) have been observed, suggesting minimal hepatotoxicity.[1] Additionally, treatment with this compound has not been associated with significant body weight loss in animal models.[1][3] One study noted peritoneal thickening at the site of intraperitoneal (i.p.) administration, which appears to be a localized effect.[1]

Q2: How can the administration of this compound be optimized to reduce potential toxicity?

A2: A primary strategy to minimize toxicity is the use of the chirally pure (S)-enantiomer of this compound. The (S)-enantiomer is the biologically active form of the molecule that inhibits the EWS-FLI1/RHA interaction, while the (R)-enantiomer is inactive.[4][5][6] By using only the (S)-enantiomer, the total administered dose can potentially be reduced, thereby minimizing the risk of off-target effects and toxicity from the inactive enantiomer.[4] Furthermore, an oral formulation of this compound has been developed and has been shown to be well-tolerated in mice, offering an alternative to i.p. injections that may cause localized irritation.[1][7][8]

Q3: Is there a difference in the toxicity profile between racemic this compound and its active (S)-enantiomer?

A3: While direct comparative toxicity studies are not extensively detailed in the available literature, the use of a stereopure drug is a well-established principle for reducing drug dosage and minimizing toxicity from the inactive enantiomer.[4] The (R)-enantiomer of this compound has been shown to have significantly lower cytotoxic activity in vitro.[4] Therefore, administering the racemic mixture exposes the subject to an unnecessary chemical entity that does not contribute to therapeutic efficacy but may contribute to off-target effects.

Q4: What is the safety profile of the oral formulation of this compound?

A4: The oral formulation of this compound has been demonstrated to be well-tolerated in preclinical murine models.[7] Studies involving daily oral administration showed no apparent toxicity or changes in body weight and effectively suppressed tumor growth.[7] This suggests that oral administration is a viable and potentially safer alternative to parenteral routes.

Q5: How does the toxicity of this compound compare to its clinical derivative, TK-216?

A5: this compound treatment has been generally well-tolerated with no reported body weight loss.[3] In a comparative study, its clinical derivative, TK-216, was also well-tolerated, although a minority of mice (2 out of 9) experienced a 10% loss in body weight after five days of treatment at a dose of 100 mg/kg twice daily.[3] This suggests that both compounds have a manageable safety profile in preclinical models, with this compound showing no reported instances of weight loss in the cited studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Localized inflammation or peritoneal thickening at the injection site Irritation from intraperitoneal (i.p.) administration of the compound.Consider switching to an oral formulation of this compound if available. If i.p. administration is necessary, ensure the formulation is well-solubilized and consider alternating injection sites. Monitor for signs of discomfort in the animal.
Unexpected weight loss or signs of general malaise Although not commonly reported for this compound, this could indicate systemic toxicity.Verify the dose and concentration of the administered compound. Consider reducing the dose or frequency of administration. If using the racemic mixture, switch to the pure (S)-enantiomer to reduce the chemical load. Monitor animal health closely, including daily weight checks.
Elevated liver enzymes (AST, ALT) in serum Potential for hepatotoxicity, though not observed in published studies.If elevated liver enzymes are detected, it is crucial to perform a dose-response study to determine a non-toxic concentration. Histopathological analysis of liver tissue is recommended to assess for any cellular damage.
Lack of efficacy at a non-toxic dose Poor bioavailability or rapid clearance of the compound.The short half-life of this compound may necessitate more frequent administration or a continuous infusion model to maintain therapeutic plasma concentrations. An oral formulation has been developed to improve pharmacokinetic properties.[1][7]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound Enantiomers

Cell LineHistologyRacemic this compound IC50 (µM)(S)-YK-4-279 IC50 (µM)(R)-YK-4-279 IC50 (µM)
TC32ESFT (Type 1)0.940.2816.30
Data extracted from a study demonstrating the enantiospecific cytotoxicity of this compound. The (S)-enantiomer is significantly more potent.[4]

Table 2: In Vivo Dosing and Observed Toxicity of this compound Formulations

FormulationAnimal ModelDose and RouteObserved ToxicityReference
Racemic this compoundTransgenic Mouse (EWS-FLI1 induced leukemia)Not specifiedNo overt toxicity in liver, spleen, or bone marrow.[1][2]
Oral this compoundMouse (Ewing Sarcoma Xenograft)50 mg/kg, p.o.No apparent toxicity or weight change.[7]
Racemic this compoundMouse (ABC-DLBCL Xenograft)100 mg/kg, p.o., twice dailyWell-tolerated with no body weight loss.[3]

Experimental Protocols

Protocol 1: Assessment of In Vivo Toxicity

  • Animal Model: Select an appropriate mouse model for the study (e.g., xenograft or transgenic).

  • Compound Administration: Prepare this compound (preferably the (S)-enantiomer) in a suitable vehicle. Administer the compound via the desired route (e.g., oral gavage, i.p. injection). Include a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Perform regular clinical observations for signs of distress (e.g., changes in posture, activity, grooming).

    • At the study endpoint, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including AST and ALT).

  • Pathology:

    • Perform a gross necropsy, examining all major organs.

    • Collect key organs (liver, spleen, kidneys, bone marrow) for histopathological analysis using hematoxylin and eosin (H&E) staining.

    • For more detailed analysis, immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) can be performed on tissue sections.[1]

Protocol 2: Evaluation of Racemic vs. Enantiopure this compound

  • Cell Viability Assay:

    • Plate cancer cell lines of interest in 96-well plates.

    • Treat cells with serial dilutions of racemic this compound, (S)-YK-4-279, and (R)-YK-4-279 for 72 hours.

    • Assess cell viability using a suitable assay (e.g., WST-1, MTT).

    • Calculate the IC50 for each compound to determine the relative potency.[4][7]

  • In Vivo Comparison:

    • Establish tumor-bearing mice and divide them into three groups: vehicle control, racemic this compound, and (S)-YK-4-279.

    • The dose of (S)-YK-4-279 should be half that of the racemic mixture to deliver an equivalent amount of the active compound.

    • Monitor tumor growth and signs of toxicity as described in Protocol 1.

    • Compare the anti-tumor efficacy and toxicity profiles between the racemic and enantiopure groups.

Visualizations

YK4279_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_treatment Therapeutic Intervention cluster_outcome Cellular Outcome EWS_FLI1 EWS-FLI1 Oncogenic Fusion Protein Oncogenic_Complex EWS-FLI1 / RHA Complex EWS_FLI1->Oncogenic_Complex binds RHA RNA Helicase A (RHA) RHA->Oncogenic_Complex binds Target_Genes Target Gene Transcription (e.g., c-Myc, Gata1/2) Oncogenic_Complex->Target_Genes activates Apoptosis Apoptosis Target_Genes->Apoptosis inhibition leads to YK4279 (S)-YK-4-279 YK4279->Oncogenic_Complex disrupts interaction

Caption: Mechanism of action of (S)-YK-4-279 in disrupting the oncogenic EWS-FLI1/RHA complex.

Experimental_Workflow_Toxicity cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Toxicity Analysis Animal_Model Select Animal Model (e.g., Xenograft) Grouping Randomize into Groups (Vehicle, this compound) Animal_Model->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Blood_Collection Endpoint Blood Collection Monitoring->Blood_Collection Necropsy Gross Necropsy & Organ Collection Monitoring->Necropsy Serum_Chem Serum Chemistry (AST, ALT) Blood_Collection->Serum_Chem Histo Histopathology (H&E) Necropsy->Histo Result Assess Safety Profile Serum_Chem->Result Histo->Result

Caption: Workflow for assessing the in vivo toxicity of this compound in a preclinical model.

References

Validation & Comparative

Comparative Efficacy of YK-4-279 and TK-216 in Lymphoma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of two small molecule inhibitors, YK-4-279 and its clinical derivative TK-216, in the context of lymphoma. Both compounds target members of the E26 transformation-specific (ETS) family of transcription factors, which are frequently deregulated in various cancers, including lymphoma.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development efforts.

Introduction to this compound and TK-216

This compound is a small molecule originally identified as an inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][4] It functions by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA), leading to growth arrest and apoptosis in cancer cells.[1][4] TK-216 is a clinical derivative of this compound, developed to have improved properties for clinical investigation.[1] TK-216 is currently in Phase I clinical trials for patients with relapsed/refractory Ewing sarcoma.[1] While initially focused on Ewing sarcoma, the activity of these compounds has been explored in other ETS-driven malignancies, including lymphoma.[1][5][6]

In the context of lymphoma, this compound and TK-216 have been shown to interfere with the protein interactions of ETS family members SPIB in activated B-cell-like (ABC) diffuse large B-cell lymphomas (DLBCL) and SPI1 in germinal center B-cell-like (GCB) DLBCL.[1][2][3]

In Vitro Efficacy

A comprehensive screening of this compound across a panel of 44 lymphoma cell lines demonstrated broad anti-proliferative activity. The compound was effective across various subtypes, including DLBCL, mantle cell lymphoma (MCL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL).[1] TK-216 also showed potent in vitro activity across a large panel of lymphoma cell lines.[7]

Table 1: In Vitro Antiproliferative Activity of this compound in Lymphoma Cell Lines [1]

Lymphoma SubtypeNumber of Cell LinesMedian IC50 (nmol/L)
ABC-DLBCL8405
GCB-DLBCL17462
Mantle Cell Lymphoma (MCL)10451
Marginal Zone Lymphoma (MZL)3244

In Vivo Efficacy

The antitumor activity of both this compound and TK-216 was evaluated in a TMD8 (ABC-DLBCL) xenograft mouse model. Both compounds demonstrated significant tumor growth inhibition compared to the control group. Notably, TK-216 exhibited greater antitumor activity than this compound in this model.[1]

Table 2: In Vivo Antitumor Activity in an ABC-DLBCL Xenograft Model (TMD8 cells) [1]

Treatment Group (100 mg/kg, twice daily, orally)Significant Tumor Growth Reduction vs. Control (p < 0.01)
This compoundDays 8 and 11
TK-216Days 5, 8, and 11

Treatment with this compound was well-tolerated with no significant body weight loss. TK-216 was also generally well-tolerated, with only a minority of mice experiencing a 10% body weight loss after 5 days of treatment.[1] Immunohistochemical analysis of the tumors showed a reduction in Ki67-positive cells in both treatment groups, with a more pronounced and statistically significant reduction in the TK-216 treated mice.[1]

Synergistic Activity

The potential for combination therapy was also investigated. Both this compound and TK-216 demonstrated synergistic activity when combined with the BCL2 inhibitor venetoclax and the immunomodulatory drug lenalidomide in various lymphoma cell lines.[1][2][3]

Signaling Pathway and Mechanism of Action

This compound and TK-216 exert their effects by disrupting the protein-protein interaction between ETS transcription factors and RNA helicases.[1][2][3] In DLBCL, this involves targeting the interaction of SPIB (in ABC-DLBCL) and SPI1 (in GCB-DLBCL) with RNA helicases.[1][2][3] This disruption inhibits the transcriptional activity of these oncogenic drivers, leading to cell cycle arrest and apoptosis.

Signaling_Pathway Proposed Mechanism of Action of this compound and TK-216 in Lymphoma cluster_nucleus Nucleus ETS_TF ETS Transcription Factor (SPIB in ABC-DLBCL, SPI1 in GCB-DLBCL) RNA_Helicase RNA Helicase ETS_TF->RNA_Helicase Interaction Oncogenic_Transcription Oncogenic Gene Transcription RNA_Helicase->Oncogenic_Transcription Promotes Cell_Cycle_Arrest Cell Cycle Arrest Oncogenic_Transcription->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Oncogenic_Transcription->Apoptosis Inhibition leads to YK4279_TK216 This compound / TK-216 YK4279_TK216->Inhibition

Caption: Proposed mechanism of action of this compound and TK-216 in lymphoma.

Experimental Protocols

In Vitro Antiproliferative Assays
  • Cell Lines: A panel of 44 lymphoma cell lines was used.[1]

  • Drug Treatment: For this compound, cells were seeded in 96-well plates and treated with increasing concentrations of the compound for 72 hours. For TK-216, cells were seeded in 384-well plates and treated with a digital dispenser.[1][8]

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was determined using GraphPad Prism software.

In Vivo Xenograft Studies
  • Animal Model: NOD-Scid mice were used.[1]

  • Tumor Implantation: 15 x 10^6 TMD8 cells were subcutaneously inoculated into the mice.[1]

  • Treatment: When tumors reached a volume of approximately 60 mm³, mice were randomized into three groups: control (vehicle), this compound (100 mg/kg, twice daily, orally), and TK-216 (100 mg/kg, twice daily, orally).[1]

  • Efficacy Endpoint: Tumor volume was measured regularly. Mice were euthanized when tumor volume became excessive.[1]

  • Statistical Analysis: Statistical significance of tumor growth reduction was determined using appropriate statistical tests (P < 0.01 was considered significant).[1]

Experimental_Workflow In Vivo Xenograft Experimental Workflow Start Start Implantation Subcutaneous implantation of 15 x 10^6 TMD8 cells into NOD-Scid mice Start->Implantation Tumor_Growth Allow tumors to grow to ~60 mm³ Implantation->Tumor_Growth Randomization Randomize mice into 3 treatment groups Tumor_Growth->Randomization Control Control (Vehicle) Randomization->Control Group 1 YK4279 This compound (100 mg/kg, BID, oral) Randomization->YK4279 Group 2 TK216 TK-216 (100 mg/kg, BID, oral) Randomization->TK216 Group 3 Treatment_Period Administer treatment and monitor tumor volume Control->Treatment_Period YK4279->Treatment_Period TK216->Treatment_Period Endpoint Euthanize mice at endpoint (excessive tumor volume) Treatment_Period->Endpoint Analysis Analyze tumor growth inhibition and Ki67 expression Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Conclusion

The preclinical data strongly suggest that both this compound and its clinical derivative TK-216 are promising anti-lymphoma agents.[1][2][3] TK-216, in particular, demonstrated superior in vivo efficacy in a DLBCL xenograft model.[1] The broad activity across various lymphoma subtypes and the synergistic effects with existing therapies highlight the potential of targeting the ETS transcription factor pathway in lymphoma. Further clinical investigation of TK-216 in lymphoma is warranted based on these compelling preclinical findings. It is important to note that the clinical development of TK-216 has been deprioritized by Oncternal Therapeutics in favor of other programs.[9][10]

References

YK-4-279 and Vincristine Combination Therapy: A Promising Strategy Against Ewing Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals a potent synergistic effect of YK-4-279 and vincristine in Ewing sarcoma, offering a potential new therapeutic avenue for this aggressive pediatric cancer. This guide provides a detailed comparison of this combination therapy with existing and emerging treatments, supported by experimental data and detailed protocols for researchers.

Ewing sarcoma is a rare and aggressive cancer that primarily affects children and young adults. The standard of care involves a multi-drug chemotherapy regimen, including vincristine, which can have significant side effects.[1][2] The discovery of the EWS-FLI1 fusion protein as the primary oncogenic driver in most Ewing sarcoma cases has opened the door for targeted therapies.[3][4] this compound is a small molecule inhibitor that specifically targets the interaction between EWS-FLI1 and RNA helicase A (RHA), a critical step for its oncogenic function.[4][5][6] Preclinical studies have demonstrated that combining this compound with vincristine results in a synergistic anti-tumor effect, suggesting a promising new strategy to improve treatment efficacy and potentially reduce toxicity.[5][7][8]

Mechanism of Action: A Two-Pronged Attack

The synergistic effect of this compound and vincristine stems from their distinct but complementary mechanisms of action.

This compound: This investigational drug disrupts the function of the EWS-FLI1 oncoprotein.[4][5] EWS-FLI1 acts as an aberrant transcription factor, driving the expression of genes involved in cell proliferation, survival, and differentiation.[4][7] By inhibiting the EWS-FLI1/RHA interaction, this compound effectively shuts down these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death) in Ewing sarcoma cells.[4][9]

Vincristine: A well-established chemotherapy agent, vincristine is a vinca alkaloid that targets microtubules, essential components of the cell's cytoskeleton.[10][11][12] It binds to tubulin, preventing the formation of the mitotic spindle required for cell division.[11][12][13] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[10][11][13]

The combination of these two agents creates a "microtubule catastrophe" in cancer cells.[8][9] this compound sensitizes the cells to the microtubule-disrupting effects of vincristine, leading to enhanced cancer cell killing at lower, and potentially less toxic, doses of vincristine.[7][9]

Comparative Performance: Preclinical Data

In vitro and in vivo studies have provided compelling evidence for the superior efficacy of the this compound and vincristine combination compared to either agent alone.

In Vitro Synergism

Studies on various Ewing sarcoma cell lines have demonstrated a significant synergistic effect when this compound and vincristine are used in combination. This is reflected in the reduction of the half-maximal inhibitory concentration (IC50) of vincristine in the presence of this compound.

Cell LineVincristine IC50 (nM) - AloneVincristine IC50 (nM) - with this compoundFold ReductionReference
A45734.852.38~2.0[9]
SKES0.680.03~22.7[9]
TC3225.1413.24~1.9[9]
TC71Not explicitly stated, but synergy demonstratedNot explicitly stated, but synergy demonstrated-[9]
In Vivo Efficacy in Xenograft Models

The enhanced anti-tumor activity of the combination therapy has been confirmed in mouse xenograft models of Ewing sarcoma.

Treatment GroupTumor Growth InhibitionSurvival BenefitReference
Vehicle (Control)--[9]
This compound aloneModerateModest increase[9]
Vincristine aloneModerateModest increase[9]
This compound + VincristineSignificantSignificantly increased[9]

Alternative and Emerging Therapies

While the this compound and vincristine combination shows promise, the landscape of Ewing sarcoma treatment is evolving with other targeted therapies and immunotherapies under investigation.

Therapeutic StrategyTargetMechanism of ActionKey Preclinical/Clinical Findings
Standard Chemotherapy Rapidly dividing cellsDNA damage, microtubule disruptionFoundation of current treatment, but with significant toxicity.[14][15]
IGF-1R Inhibitors (e.g., Ganitumab) Insulin-like Growth Factor 1 ReceptorBlocks signaling pathway involved in cell growth and survival.Modest activity as single agents; combination strategies are being explored.[16]
PARP Inhibitors (e.g., Olaparib) Poly (ADP-ribose) polymeraseInhibits DNA damage repair, particularly effective in tumors with specific DNA repair deficiencies.Synergistic effects with chemotherapy have been observed in preclinical models.[17]
CDK4/6 Inhibitors (e.g., Palbociclib) Cyclin-dependent kinases 4 and 6Induces cell cycle arrest.Preclinical data supports their exploration in Ewing sarcoma.
Immunotherapy (e.g., CAR-T cells) Tumor-associated antigens (e.g., GD2)Genetically engineered T cells to recognize and kill cancer cells.Early-phase clinical trials are ongoing with promising initial results.
TK216 EWS-FLI1A derivative of this compound developed for clinical trials.Currently in Phase 1 clinical trials for relapsed/refractory Ewing sarcoma.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate Ewing sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, vincristine, or the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[18][19]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Ewing Sarcoma Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates.

  • Cell Preparation: Harvest Ewing sarcoma cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2) two to three times per week.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (vehicle, this compound, vincristine, combination). Administer the drugs according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be survival.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathway and the experimental workflow.

EWS_FLI1_Signaling_Pathway EWS-FLI1 Signaling Pathway in Ewing Sarcoma cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm EWS_FLI1 EWS-FLI1 Fusion Protein DNA DNA EWS_FLI1->DNA Binds to GGAA microsatellites Target_Genes Target Gene Transcription (e.g., Cyclin D1, MYC) EWS_FLI1->Target_Genes Activates RHA RNA Helicase A (RHA) RHA->EWS_FLI1 Co-activator Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes Apoptosis_Inhibition Apoptosis Target_Genes->Apoptosis_Inhibition Inhibits YK4279 This compound YK4279->EWS_FLI1 Inhibits Interaction with RHA Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Enables Vincristine Vincristine Vincristine->Tubulin Inhibits Polymerization Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Ewing Sarcoma Cell Lines Treatment_InVitro Treat with this compound, Vincristine, or Combination Cell_Culture->Treatment_InVitro Xenograft Establish Xenograft Model in Immunodeficient Mice Cell_Culture->Xenograft Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment_InVitro->Viability_Assay IC50 Determine IC50 Values & Synergy Viability_Assay->IC50 Treatment_InVivo Administer Treatments (Vehicle, Single Agents, Combo) Xenograft->Treatment_InVivo Monitoring Monitor Tumor Growth & Survival Treatment_InVivo->Monitoring Efficacy Evaluate Anti-Tumor Efficacy Monitoring->Efficacy

References

In Vivo Comparison of YK-4-279 Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the stereospecific activity of the EWS-FLI1 inhibitor YK-4-279, focusing on preclinical in vivo data to inform researchers, scientists, and drug development professionals.

The small molecule this compound has emerged as a promising therapeutic candidate for Ewing Sarcoma and other malignancies driven by ETS family transcription factors. This compound directly targets the oncogenic fusion protein EWS-FLI1, preventing its critical interaction with RNA Helicase A (RHA)[1][2]. This compound possesses a chiral center, leading to the existence of two enantiomers: (S)-YK-4-279 and (R)-YK-4-279. Preclinical studies have demonstrated a significant difference in the biological activity of these enantiomers, with the (S)-enantiomer being the active form. This guide provides a comprehensive comparison of the in vivo and in vitro activities of the this compound enantiomers, supported by experimental data and protocols.

Data Presentation

In Vitro Activity Comparison

Biochemical and cellular assays consistently demonstrate that (S)-YK-4-279 is the pharmacologically active enantiomer, while (R)-YK-4-279 is largely inactive. The racemic mixture of this compound exhibits an intermediate activity profile.

Assay TypeTarget/Cell LineRacemic this compound(S)-YK-4-279(R)-YK-4-279Reference
EWS-FLI1 Transcriptional Activity (IC50) COS7 cells with NR0B1-luciferase reporter0.96 µM0.75 µMNo significant reduction[1]
EWS-FLI1/RHA Interaction Disruption (IC50) TC32 cells (Co-immunoprecipitation)4.9 µM1.8 µMInactive[1]
Cytotoxicity (Mean IC50) Panel of Ewing Sarcoma Cell Lines0.33 - 1.83 µM0.16 - 0.87 µM11.69 - 25.98 µM[1]
In Vivo Efficacy in a Xenograft Model

An in vivo study utilizing a mouse xenograft model with SK-ES Ewing Sarcoma cells provides a direct comparison of the antitumor activity of the this compound enantiomers and the racemic mixture.

Mice with established SK-ES tumors were treated with intraperitoneal (IP) injections of the vehicle control, racemic this compound, (S)-YK-4-279, or (R)-YK-4-279 at a dose of 400 mg/kg twice daily for 10 days.

Tumor Growth Inhibition:

While specific quantitative data on tumor volume is not available in a tabular format from the reviewed sources, graphical representation of the study results clearly indicates that:

  • (S)-YK-4-279 significantly inhibited tumor growth compared to the vehicle control.[3]

  • Racemic this compound also demonstrated significant tumor growth inhibition.[3]

  • (R)-YK-4-279 did not show any significant effect on tumor growth, with a tumor growth curve similar to that of the vehicle control.[3]

Survival Benefit:

The study also reported on the survival of the tumor-bearing mice. The results showed that:

  • Racemic this compound provided a statistically significant survival benefit compared to the control group (p=0.013).[3]

  • The survival benefit of (S)-YK-4-279 and (R)-YK-4-279 was not statistically significant compared to the control in this particular study.[3] The reason for the apparently better performance of the racemate in the survival arm of this experiment is not fully elucidated but may be related to pharmacokinetic factors.

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of racemic this compound and its enantiomers in a mouse xenograft model of Ewing Sarcoma.

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Line: SK-ES (Ewing Sarcoma).

Tumor Implantation:

  • SK-ES cells are harvested and suspended in a suitable medium (e.g., Matrigel).

  • A specific number of cells (e.g., 1 x 106) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 200 mm³).[3]

Treatment Protocol:

  • Mice are randomized into four groups: Vehicle control, Racemic this compound, (S)-YK-4-279, and (R)-YK-4-279.

  • The compounds are administered via intraperitoneal (IP) injection.

  • A dosage of 400 mg/kg is administered twice daily for a period of 10 days.[3]

Data Collection:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal survival is monitored daily.

Pharmacokinetic Studies

Pharmacokinetic properties of the this compound enantiomers have been investigated, although detailed parameters are not fully available in the reviewed literature. Studies in rats have shown no conversion between the (S) and (R) enantiomers in plasma following intravenous administration, with minimal conversion observed in urine.[1] Importantly, no enantioconversion was detected in tumor tissues.[1]

Mandatory Visualization

G cluster_0 EWS-FLI1 Oncogenic Signaling cluster_1 Mechanism of this compound Action EWS_FLI1 EWS-FLI1 Complex EWS-FLI1 / RHA Complex EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex Transcription Aberrant Gene Transcription Complex->Transcription Oncogenesis Oncogenesis (Cell Proliferation, Survival) Transcription->Oncogenesis YK4279 (S)-YK-4-279 Block Inhibition YK4279->Block Block->Complex

Caption: Mechanism of (S)-YK-4-279 action on the EWS-FLI1 signaling pathway.

G cluster_0 In Vivo Xenograft Workflow start Start: SK-ES Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to ~200 mm³ implant->growth randomize Randomization into Treatment Groups growth->randomize treatment Twice Daily IP Injection (400 mg/kg for 10 days) randomize->treatment Groups: - Vehicle - Racemic this compound - (S)-YK-4-279 - (R)-YK-4-279 monitoring Tumor Volume & Survival Monitoring treatment->monitoring end Endpoint: Data Analysis monitoring->end

Caption: Experimental workflow for the in vivo comparison of this compound enantiomers.

References

A Comparative Analysis of YK-4-279 and Standard Chemotherapy in the Treatment of Ewing's Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ewing's sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. For decades, the standard of care has revolved around multi-agent chemotherapy, surgery, and radiation. However, the prognosis for patients with recurrent or metastatic disease remains poor, necessitating the exploration of novel therapeutic strategies. This guide provides a detailed comparison of the investigational targeted therapy, YK-4-279, and the standard-of-care chemotherapy regimen for Ewing's sarcoma, with a focus on preclinical data, mechanisms of action, and experimental methodologies.

Executive Summary

This compound is a small molecule inhibitor designed to specifically target the oncogenic driver of Ewing's sarcoma, the EWS-FLI1 fusion protein. Standard chemotherapy, typically a combination of vincristine, doxorubicin, and cyclophosphamide, alternating with ifosfamide and etoposide (VDC/IE), acts through broad cytotoxic mechanisms. Preclinical evidence suggests that this compound offers a more targeted approach with a potentially favorable toxicity profile, though it is still in the early stages of development. This comparison aims to provide an objective overview to inform future research and drug development efforts.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and standard chemotherapy lies in their mechanism of action. This compound is a targeted therapy, while standard chemotherapy is cytotoxic.

This compound: Targeting the Oncogenic Driver

Ewing's sarcoma is characterized by a chromosomal translocation that creates the EWS-FLI1 fusion protein, an aberrant transcription factor crucial for tumor development[1]. This compound was developed to directly interfere with the function of this protein. It works by inhibiting the interaction between EWS-FLI1 and RNA helicase A (RHA), a key partner required for the fusion protein's oncogenic activity[2][3]. This disruption inhibits the transcription of EWS-FLI1 target genes, leading to cell cycle arrest and apoptosis in Ewing's sarcoma cells[3][4].

YK_4_279_Mechanism This compound disrupts the EWS-FLI1/RHA interaction YK4279 This compound YK4279->Block RHA RHA

Standard Chemotherapy: Broad Cytotoxicity

Standard chemotherapy for Ewing's sarcoma employs a combination of drugs that target rapidly dividing cells, a hallmark of cancer. The VDC/IE regimen consists of:

  • Vincristine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and cell death.

  • Doxorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which cause DNA damage.

  • Cyclophosphamide & Ifosfamide: Alkylating agents that cross-link DNA, preventing its replication and transcription.

  • Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks.

This multi-pronged cytotoxic approach is effective in killing cancer cells but also affects healthy, rapidly dividing cells, leading to significant side effects.

Preclinical Efficacy: In Vitro and In Vivo Data

Preclinical studies provide the foundation for evaluating the potential of new cancer therapies. Here, we compare the available data for this compound and standard chemotherapy agents.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and standard chemotherapeutic agents against various Ewing's sarcoma cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation time and assay methods.

Compound Cell Line IC50 (µM) Reference
This compound TC710.88[1]
A45730.54[1]
TC32~1.0-2.0[5]
SK-ES-1~0.5-1.0[5]
Doxorubicin A6730.0848
RD-ES0.336
SK-N-MC>0.1
Vincristine A45730.00485
SKES0.00068
TC320.02514
Etoposide TC-710.56
TC-320.63
CHLA-100.32
CHLA-90.42
In Vivo Efficacy

Animal models, particularly xenografts where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.

This compound:

  • In a xenograft model using TC71 Ewing's sarcoma cells, daily oral administration of this compound resulted in a significant delay in tumor growth[2].

  • Another study in a transgenic mouse model of EWS-FLI1-induced leukemia demonstrated that this compound treatment significantly reduced white blood cell count, splenomegaly, and hepatomegaly, leading to improved overall survival compared to control mice[6][7].

Standard Chemotherapy:

  • Preclinical studies on the VDC/IE regimen in Ewing's sarcoma xenograft models are less frequently published in a consolidated manner, as the efficacy of these agents is well-established from decades of clinical use.

  • However, studies on individual agents or combinations have demonstrated tumor growth inhibition. For instance, a study showed that the combination of vincristine and another investigational agent led to a marked regression of orthotopic Ewing's sarcoma xenografts and increased the median survival time of mice[8].

Preclinical Toxicity Profile

Assessing the toxicity of a new therapeutic is as critical as evaluating its efficacy.

This compound:

  • Preclinical studies have suggested a favorable toxicity profile for this compound. In a transgenic mouse model of EWS-FLI1-induced leukemia, this compound treated mice did not show overt toxicity in the liver, spleen, or bone marrow[6][7].

  • In a separate study, an oral formulation of this compound was well-tolerated by mice with no apparent toxicity or weight change[5].

Standard Chemotherapy:

  • The toxicity of standard chemotherapeutic agents is a significant clinical challenge. Preclinical studies in mice have documented various toxic effects:

    • Vincristine: Can cause dose-dependent body weight loss, reticulocytopenia, granulocytopenia, and damage to the gastrointestinal epithelium[9].

    • Doxorubicin and Cyclophosphamide: A study in a murine model showed that treatment with doxorubicin and cyclophosphamide led to a decrease in the density of certain dendritic spines in the hippocampus, although most behaviors were unaffected[10]. Body weight decreased during treatment but recovered afterward[10].

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies used in the preclinical evaluation of these therapies.

In Vitro Cell Viability Assay (WST-1)

The WST-1 assay is a colorimetric assay used to quantify cell proliferation and viability.

  • Cell Seeding: Ewing's sarcoma cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (this compound or standard chemotherapy agents) for a specified period (e.g., 72 hours).

  • WST-1 Reagent Addition: After the incubation period, WST-1 reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 into a soluble formazan dye.

  • Absorbance Measurement: The amount of formazan produced, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength (typically ~450 nm) using a microplate reader.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined by plotting the viability against the compound concentration.

WST1_Workflow Start Start Seed_Cells Seed Ewing's Sarcoma Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_WST1 Add WST-1 Reagent Incubate_72h->Add_WST1 Incubate_4h Incubate for 1-4h Add_WST1->Incubate_4h Read_Absorbance Measure Absorbance (~450nm) Incubate_4h->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

In Vivo Xenograft Model

Subcutaneous xenograft models are commonly used to assess the in vivo efficacy of anticancer drugs.

  • Cell Preparation: Ewing's sarcoma cells are harvested from culture, washed, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Cell Implantation: A specific number of cells (e.g., 1 x 10^6) is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers, typically calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., this compound) or standard chemotherapy is administered according to a specific dose and schedule (e.g., daily oral gavage, intraperitoneal injection). The control group receives a vehicle control.

  • Efficacy and Toxicity Monitoring: Tumor growth is continuously monitored. Animal weight and overall health are also monitored as indicators of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects. Survival analysis may also be performed.

Xenograft_Workflow Start Start Prepare_Cells Prepare Ewing's Sarcoma Cell Suspension Start->Prepare_Cells Inject_Mice Subcutaneous Injection into Immunodeficient Mice Prepare_Cells->Inject_Mice Monitor_Tumor Monitor Tumor Growth Inject_Mice->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_Treatment Administer Drug/ Vehicle Control Randomize->Administer_Treatment Monitor_Efficacy Monitor Tumor Volume, Animal Weight & Health Administer_Treatment->Monitor_Efficacy Endpoint Endpoint Reached Monitor_Efficacy->Endpoint Analyze_Data Analyze Data & Excise Tumors Endpoint->Analyze_Data End End Analyze_Data->End

Conclusion and Future Directions

This compound represents a promising targeted therapy for Ewing's sarcoma, with a distinct mechanism of action and a potentially more favorable safety profile compared to standard cytotoxic chemotherapy. Preclinical data demonstrate its ability to inhibit the growth of Ewing's sarcoma cells both in vitro and in vivo by directly targeting the EWS-FLI1 oncogene.

Standard chemotherapy, while effective for many patients, is associated with significant toxicity and is often insufficient for patients with advanced or relapsed disease. The broad, non-specific cytotoxicity of these agents highlights the need for more targeted approaches.

Future research should focus on several key areas:

  • Clinical Trials: The progression of this compound and its derivatives into clinical trials is essential to evaluate its safety and efficacy in patients with Ewing's sarcoma.

  • Combination Therapies: Investigating the synergistic potential of this compound with standard chemotherapeutic agents or other targeted therapies could lead to more effective and less toxic treatment regimens.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound could help to personalize treatment and improve outcomes.

  • Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for developing strategies to overcome them.

References

Comparative Analysis of YK-4-279 and Mithramycin as EWS-FLI1 Inhibitors in Ewing Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ewing sarcoma, an aggressive bone and soft-tissue cancer predominantly affecting children and young adults, is driven by the aberrant EWS-FLI1 fusion transcription factor. This oncoprotein represents a prime therapeutic target, and significant research has focused on developing inhibitors to block its function. This guide provides a detailed comparative analysis of two prominent EWS-FLI1 inhibitors: YK-4-279, a small molecule that disrupts a key protein-protein interaction, and mithramycin, a DNA-intercalating agent that inhibits EWS-FLI1 at the transcriptional level.

At a Glance: this compound vs. Mithramycin

FeatureThis compoundMithramycin
Mechanism of Action Disrupts the interaction between EWS-FLI1 and RNA helicase A (RHA).[1][2]Binds to GC-rich DNA sequences in gene promoters, inhibiting EWS-FLI1 transcription, likely by displacing the Sp1 transcription factor.[3][4]
Target Specificity Directly targets the EWS-FLI1 protein complex, showing specificity for cells harboring the fusion protein.[1][5]Indirectly inhibits EWS-FLI1 by binding to DNA; may have off-target effects due to its non-specific DNA binding.
Therapeutic Window Preclinically demonstrates a favorable therapeutic window.Narrow therapeutic window limited by significant hepatotoxicity in clinical trials.[1][6]
Clinical Development A derivative, TK-216, has been developed for clinical trials.[7]Clinical trials were halted due to the inability to achieve therapeutic concentrations without dose-limiting toxicity.[6][8] Analogs with potentially better toxicity profiles are under investigation.[1][8]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and mithramycin from various preclinical studies.

In Vitro Cytotoxicity: IC50 Values in Ewing Sarcoma Cell Lines
Cell LineThis compound (μM)Mithramycin (nM)
TC71~1.0 - >10 (resistant)[9][10]-
TC32--
A45730.54 (sensitive); 14.9 (resistant)[11]-
RDES--
CHLA-10-13.56[12]
TC205-4.32[12]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

In Vivo Efficacy: Preclinical Xenograft Models
InhibitorMouse ModelCell LineTreatment RegimenKey Outcomes
This compound NOD-SCID-IL-2RγnullTC711.2 mg p.o. five times per week[9]Significant delay in tumor growth and increased survival.[9]
Athymic NudeA457310, 50, 100 mg/kg IP daily for 5 days[2][13]No significant difference in tumor volume after 5 days at these doses.[2][13]
Mithramycin Athymic NudeTC-320.3, 0.6, 0.9 mg/kg IV daily for 5 days[14]Dose-dependent tumor growth inhibition.[14]
Athymic NudeTC711 mg/kg IP on a M/W/F schedule[1]Markedly suppressed tumor growth.[1]

Mechanism of Action and Signaling Pathways

The EWS-FLI1 oncoprotein drives tumorigenesis by acting as an aberrant transcription factor. It binds to DNA and interacts with various components of the transcriptional machinery to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound and mithramycin inhibit EWS-FLI1 through distinct mechanisms, as illustrated in the signaling pathway diagram below.

EWS_FLI1_Signaling_Pathway EWS-FLI1 Signaling and Inhibition cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA interaction Transcriptional_Complex Transcriptional Complex EWS_FLI1->Transcriptional_Complex recruits RHA->Transcriptional_Complex interacts with DNA DNA (GGAA microsatellites) Transcriptional_Complex->DNA binds to Target_Gene_Expression Target Gene Expression DNA->Target_Gene_Expression activates Target_Gene_Promoter Target Gene Promoter (GC-rich regions) Target_Gene_Promoter->Target_Gene_Expression activates Sp1 Sp1 Sp1->Target_Gene_Promoter binds to Cell_Proliferation Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation YK4279 This compound YK4279->EWS_FLI1 binds to YK4279->RHA disrupts interaction Mithramycin Mithramycin Mithramycin->Target_Gene_Promoter binds to Mithramycin->Sp1 displaces

Caption: EWS-FLI1 signaling pathway and points of inhibition by this compound and mithramycin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (WST-1)

This protocol is for determining the cytotoxic effects of this compound and mithramycin on Ewing sarcoma cell lines.

WST1_Workflow WST-1 Cell Viability Assay Workflow Seed_Cells 1. Seed Ewing Sarcoma Cells in 96-well plate Add_Inhibitors 2. Add serial dilutions of This compound or Mithramycin Seed_Cells->Add_Inhibitors Incubate_72h 3. Incubate for 72 hours at 37°C, 5% CO2 Add_Inhibitors->Incubate_72h Add_WST1 4. Add WST-1 Reagent to each well Incubate_72h->Add_WST1 Incubate_4h 5. Incubate for 1-4 hours at 37°C Add_WST1->Incubate_4h Measure_Absorbance 6. Measure absorbance at 450 nm Incubate_4h->Measure_Absorbance Analyze_Data 7. Calculate IC50 values Measure_Absorbance->Analyze_Data

Caption: Workflow for assessing cell viability using the WST-1 assay.

Materials:

  • Ewing sarcoma cell lines (e.g., A673, TC71)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound and mithramycin

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed Ewing sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound and mithramycin in culture medium.

  • Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability versus the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction

This protocol is used to demonstrate the ability of this compound to disrupt the interaction between EWS-FLI1 and RHA.

CoIP_Workflow Co-Immunoprecipitation Workflow Cell_Treatment 1. Treat Ewing Sarcoma cells with this compound or vehicle Cell_Lysis 2. Lyse cells and prepare nuclear extracts Cell_Treatment->Cell_Lysis Incubate_Antibody 3. Incubate lysate with anti-FLI1 antibody Cell_Lysis->Incubate_Antibody Add_Beads 4. Add Protein A/G beads to precipitate complex Incubate_Antibody->Add_Beads Wash_Beads 5. Wash beads to remove non-specific binding Add_Beads->Wash_Beads Elute_Proteins 6. Elute bound proteins Wash_Beads->Elute_Proteins Western_Blot 7. Analyze by Western Blot for RHA and FLI1 Elute_Proteins->Western_Blot

Caption: Workflow for Co-IP to detect EWS-FLI1 and RHA interaction.

Materials:

  • Ewing sarcoma cells

  • This compound

  • Lysis buffer

  • Anti-FLI1 antibody

  • Anti-RHA antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Reagents for Western blotting

Procedure:

  • Treat Ewing sarcoma cells with this compound or vehicle control for the desired time.

  • Harvest cells and prepare nuclear extracts using a suitable lysis buffer.

  • Pre-clear the lysate with Protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-FLI1 antibody overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against FLI1 and RHA. A decrease in the amount of co-immunoprecipitated RHA in the this compound-treated sample compared to the control indicates disruption of the EWS-FLI1/RHA interaction.

Ewing Sarcoma Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound and mithramycin efficacy.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Ewing sarcoma cells

  • Matrigel (optional)

  • This compound and mithramycin formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of Ewing sarcoma cells (typically 1-5 x 10^6 cells) in PBS or a mixture with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound, mithramycin, or vehicle control according to the desired dosing schedule (e.g., intraperitoneal, oral gavage, intravenous).

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Analyze the data to determine the effect of the inhibitors on tumor growth and overall survival.

Conclusion

Both this compound and mithramycin have demonstrated potent preclinical activity as EWS-FLI1 inhibitors. This compound offers a more targeted approach by disrupting a specific protein-protein interaction essential for EWS-FLI1's oncogenic function. Its derivative, TK-216, is progressing through clinical development. In contrast, mithramycin's clinical utility has been hampered by a narrow therapeutic window due to significant toxicity. However, the development of less toxic mithramycin analogs may revitalize interest in this class of compounds. This comparative guide provides a foundation for researchers to understand the key differences between these two inhibitors and to inform the design of future studies aimed at developing effective targeted therapies for Ewing sarcoma.

References

Synergistic Anti-Cancer Effects of YK-4-279 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule inhibitor YK-4-279 has emerged as a promising anti-cancer agent, not only for its standalone efficacy but also for its potent synergistic effects when combined with other established chemotherapeutic drugs. This guide provides a comprehensive comparison of this compound's synergistic activities across various cancer types, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Quantitative Analysis of Synergistic Efficacy

The synergistic potential of this compound in combination with various anti-cancer agents has been quantitatively assessed in several preclinical studies. The Combination Index (CI), calculated using the Chou-Talalay method, is a key metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination AgentCancer Type(s)Cell LinesCombination Index (CI)Key Outcomes
Vincristine Ewing SarcomaTC71, A4573, SKES, TC32, and one other0.6 - 0.9Significant reduction in cell viability and a 10-fold decrease in the required vincristine dose for equivalent cytotoxicity.[1] In vivo, the combination reduced tumor burden and increased survival in mouse xenograft models.
NeuroblastomaSK-N-AS, KellyStrong synergy, particularly at low dosesOvercame vincristine resistance.[2][3]
Paclitaxel NeuroblastomaNot specifiedStrong synergy, particularly at low dosesDisrupted mitotic progression.[2][3]
MLN8237/Alisertib NeuroblastomaNot specifiedStrong synergy, particularly at low dosesEnhanced inhibition of mitosis.[2][3]
Doxorubicin NeuroblastomaSK-N-AS, SH-SY5Y, NB-19, NGP, LA-N-6Additive to synergisticEnhanced cytotoxic effect and increased PARP and Caspase 3 cleavage.[4][5] Overcame chemoresistance in LA-N-6 cells.[4][5]
Docetaxel Prostate CancerLNCaP, PC-30.64Synergistically inhibited cell growth and induced apoptosis. The combination also suppressed migration and invasion.[6][7][8]
Venetoclax Lymphoma (DLBCL)Not specifiedSynergisticDemonstrated antitumor activity in several lymphoma cell lines.[9]
Lenalidomide Lymphoma (ABC-DLBCL)Not specifiedSynergisticShowed strong synergistic effects in Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma.[9]
Enzastaurin Ewing SarcomaThis compound-resistant TC71Marked drug synergySuggested a potential therapeutic strategy for acquired resistance to this compound.[10]

Experimental Protocols

Cell Viability and Synergy Analysis

1. Cell Seeding and Treatment:

  • Cancer cell lines are seeded in 96-well plates at a density ranging from 5,000 to 15,000 cells per well, depending on the cell line's growth characteristics.[11][12]

  • Cells are allowed to adhere and grow for 24 hours.

  • Drugs (this compound and the combination agent) are added in a series of diluted concentrations, both as single agents and in combination at fixed ratios.

  • The treatment duration is typically 24, 48, or 72 hours.[5][11][12]

2. Cell Viability Assessment:

  • Cell viability is measured using colorimetric assays such as WST-1 or CCK-8.[5][11][12] These assays measure the metabolic activity of viable cells.

  • The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[5]

3. Synergy Quantification:

  • The dose-response curves for each drug and their combinations are generated.

  • The Combination Index (CI) is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn or CalcuSyn.[13][14][15] This method is based on the median-effect equation and provides a quantitative measure of synergy.[13][14][15]

Apoptosis Assays

1. Western Blotting for Apoptosis Markers:

  • Cells are treated with this compound, the combination agent, or the combination for a specified period (e.g., 24 hours).

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis markers such as cleaved PARP and cleaved Caspase-3.[2][5]

  • A loading control, such as β-actin, is used to ensure equal protein loading.[5]

2. Flow Cytometry:

  • Cells are treated as described above.

  • Both floating and adherent cells are collected, washed, and stained with Annexin V and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

In Vivo Xenograft Studies

1. Animal Models and Tumor Implantation:

  • Immunocompromised mice (e.g., SCID or nude mice) are used.[5][9][16]

  • Cancer cells (e.g., 1 million SH-SY5Y-luc cells for neuroblastoma) are implanted subcutaneously or orthotopically (e.g., under the renal capsule for neuroblastoma).[5][9][16]

2. Drug Administration and Monitoring:

  • Once tumors are established (e.g., palpable or reaching a certain volume like 200-300 mm³), animals are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.[5][16]

  • Drugs are administered via appropriate routes (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules (e.g., 50 mg/kg this compound every other day).[5][17]

  • Tumor volume is measured regularly (e.g., weekly) using calipers.[16] Animal body weight is also monitored as an indicator of toxicity.[9]

3. Endpoint Analysis:

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.[5]

  • Tumor tissues can be used for further analysis, such as Western blotting for apoptosis markers or immunohistochemistry for proliferation markers like Ki67.[5][9]

  • Survival studies are also conducted where the endpoint is the time to reach a humane endpoint due to tumor burden.[1]

Mechanistic Insights and Signaling Pathways

The synergistic effects of this compound with other anti-cancer agents are rooted in their complementary mechanisms of action, often targeting multiple nodes within cancer-critical pathways.

This compound and Vincristine: A "Microtubule Catastrophe"

This compound induces mitotic arrest by inhibiting the formation of kinetochore microtubules, leading to spindle abnormalities.[2][3] Vincristine also disrupts microtubule dynamics, but through a different mechanism involving the inhibition of tubulin polymerization.[2] The combination of these two agents leads to a "microtubule catastrophe," overwhelming the cancer cell's ability to progress through mitosis and ultimately triggering apoptosis.[3]

G cluster_yk This compound cluster_vincristine Vincristine yk This compound k_microtubule Kinetochore Microtubule Formation Inhibition yk->k_microtubule inhibits mitotic_arrest Mitotic Arrest (Prometaphase) k_microtubule->mitotic_arrest vincristine Vincristine tubulin_poly Tubulin Polymerization Inhibition vincristine->tubulin_poly inhibits spindle_abnormal Spindle Abnormalities tubulin_poly->spindle_abnormal microtubule_catastrophe Microtubule Catastrophe mitotic_arrest->microtubule_catastrophe spindle_abnormal->microtubule_catastrophe apoptosis Apoptosis microtubule_catastrophe->apoptosis

Caption: Synergistic induction of mitotic catastrophe by this compound and vincristine.

This compound and Docetaxel in Prostate Cancer

In prostate cancer, this compound inhibits the activity of the ETV1 transcription factor.[6][7] Docetaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[8] The combination of these two agents results in a more profound inhibition of key survival and signaling pathways in prostate cancer cells.

G cluster_pathways Prostate Cancer Signaling Pathways yk This compound etv1 ETV1 yk->etv1 inhibits cell_growth Cell Growth yk->cell_growth synergistically inhibit apoptosis Apoptosis yk->apoptosis synergistically induce migration_invasion Migration & Invasion yk->migration_invasion synergistically inhibit docetaxel Docetaxel p_akt p-Akt docetaxel->p_akt inhibits survivin_bcl2 Survivin / Bcl-2 docetaxel->survivin_bcl2 inhibits docetaxel->cell_growth synergistically inhibit docetaxel->apoptosis synergistically induce docetaxel->migration_invasion synergistically inhibit etv1->migration_invasion promotes ar_psa AR / PSA ar_psa->cell_growth promotes p_stat3 p-STAT3 p_stat3->cell_growth promotes p_akt->cell_growth promotes survivin_bcl2->apoptosis inhibits

Caption: Combined effect of this compound and docetaxel on prostate cancer signaling.

Experimental Workflow for Synergy Screening

The process of identifying synergistic drug combinations involves a systematic workflow from in vitro screening to in vivo validation.

G start Start: Hypothesis Generation in_vitro In Vitro Synergy Screening (e.g., 96-well plate format) start->in_vitro viability_assay Cell Viability Assay (CCK-8 / WST-1) in_vitro->viability_assay ci_calc Combination Index (CI) Calculation (Chou-Talalay Method) viability_assay->ci_calc synergy_id Identification of Synergistic Combinations (CI < 1) ci_calc->synergy_id mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle Analysis) synergy_id->mechanistic_studies in_vivo In Vivo Validation (Xenograft Models) synergy_id->in_vivo mechanistic_studies->in_vivo endpoint Endpoint: Efficacy & Toxicity Assessment in_vivo->endpoint

Caption: Workflow for identifying and validating synergistic drug combinations.

References

A Head-to-Head Comparison of YK-4-279 and its Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pioneering EWS-FLI1 inhibitor, YK-4-279, and its key derivatives. This compound is a small molecule inhibitor that disrupts the critical protein-protein interaction between the oncogenic fusion protein EWS-FLI1 and RNA helicase A (RHA), a mechanism central to the pathology of Ewing's Sarcoma and other cancers driven by ETS family transcription factors.[1][2][3] This guide summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental processes.

Quantitative Performance Analysis

The following tables summarize the in vitro growth inhibitory activities of this compound and its derivatives against various cancer cell lines. The data is primarily focused on Ewing's Sarcoma, the initial target for which this compound was developed.

Table 1: In Vitro Growth Inhibition (GI50) of this compound and its Analogs in Ewing's Sarcoma and Control Cell Lines

CompoundModification on Phenyl RingTC32 (EWS-FLI1+) GI50 (μM)TC71 (EWS-FLI1+) GI50 (μM)PANC1 (EWS-FLI1-) GI50 (μM)
This compound (2) 4-Methoxy0.921.5>20
9g 4-Hydroxy2.53.1>20
9h 4-Trifluoromethoxy>20>20>20
9i 4-Nitro>20>20>20
9j 4-Trifluoromethyl2.83.55.0
9k 4-Cyano>20>20>20
9l 4-Fluoro1.82.2>20
9m 4-Chloro1.51.9>20
9n 4-Bromo1.21.6>20
9o 4-Iodo1.11.4>20
9p 4-Methyl1.01.3>20
9q 4-Ethyl0.851.1>20
9r 4-Thiomethyl0.981.2>20
9s 4-Amino>20>20>20
9t 4-Methylamino0.340.45>20
9u 4-Dimethylamino 0.26 0.33 >20

Data synthesized from a study on the structure-activity relationship of this compound analogs. The study found that electron-donating groups at the para-position of the phenyl ring generally improved the inhibitory activity against EWS-FLI1.[4]

Table 2: In Vitro Activity of this compound Enantiomers

CompoundTC32 (EWS-FLI1+) IC50 (μM)Non-ESFT Cell Lines Average IC50 (μM)
Racemic this compound~1.0 - 2.08.88
(S)-YK-4-2790.28 6.86
(R)-YK-4-279>30>30

This compound is a chiral molecule, and its enantiomers exhibit significantly different biological activities. The (S)-enantiomer is the more potent inhibitor of EWS-FLI1.[3][5]

Table 3: In Vivo Antitumor Activity of this compound and its Clinical Derivative TK-216

CompoundModelDosageRouteOutcome
This compoundTMD8 (ABC-DLBCL) Xenograft100 mg/kg, twice a dayOralSignificant tumor growth reduction at day 8 and 11 (P < 0.01)
TK-216TMD8 (ABC-DLBCL) Xenograft100 mg/kg, twice a dayOralGreater antitumor activity than this compound, with significant tumor growth reduction at days 5, 8, and 11 (P < 0.01)

A head-to-head in vivo study in a diffuse large B-cell lymphoma (DLBCL) model demonstrated the superior antitumor activity of the clinical derivative TK-216 compared to this compound.[2][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and its derivatives.

In Vitro Cell Viability Assay

This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., TC32, TC71 for Ewing's Sarcoma) are seeded in 96-well plates at a density of 5,000 cells per well in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation: Cells are incubated for 24 hours to allow for adherence.

  • Compound Treatment: this compound or its derivatives are added to the wells in serially diluted concentrations (e.g., ranging from 0.04 to 10 μmol/L).

  • Incubation: The plates are incubated for an additional 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the WST-1 assay. The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 (the concentration at which 50% of cell growth is inhibited) is determined.[7]

In Vivo Xenograft Tumor Model

This protocol outlines the methodology for assessing the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., TMD8 lymphoma cells) are subcutaneously inoculated into immunodeficient mice (e.g., CB17-Prkdcscid/NCrHsd).[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound or its derivatives (e.g., TK-216) are administered, for example, orally at a dose of 100 mg/kg twice a day. The control group receives the vehicle.[2]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control group.[2][6]

Visualizing the Science

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Signaling Pathway of this compound Action

YK4279_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects EWS_FLI1 EWS-FLI1 RHA RNA Helicase A (RHA) EWS_FLI1->RHA Interaction DNA Target Gene Promoters EWS_FLI1->DNA Apoptosis Apoptosis EWS_FLI1->Apoptosis Growth_Arrest Growth Arrest EWS_FLI1->Growth_Arrest RHA->DNA Transcription Oncogenic Gene Transcription DNA->Transcription YK4279 This compound YK4279->EWS_FLI1 Inhibits Interaction

Caption: Mechanism of this compound action.

Experimental Workflow for In Vitro GI50 Determination

GI50_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound or Derivatives (Serial Dilutions) incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 wst1_assay Perform WST-1 Assay incubate2->wst1_assay read_plate Read Absorbance at 450 nm wst1_assay->read_plate calculate_gi50 Calculate GI50 Values read_plate->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for GI50 determination.

Logical Relationship of this compound and its Derivatives

YK4279_Derivatives cluster_enantiomers Enantiomers YK4279 This compound (Racemic) S_enantiomer (S)-YK-4-279 (Active) YK4279->S_enantiomer R_enantiomer (R)-YK-4-279 (Inactive) YK4279->R_enantiomer SAR_derivatives Structure-Activity Relationship (SAR) Derivatives YK4279->SAR_derivatives TK216 TK-216 (Clinical Derivative) SAR_derivatives->TK216 Optimization

Caption: this compound and its derivatives.

References

Specificity of (S)-YK-4-279 for EWS-FLI1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-YK-4-279, a targeted inhibitor of the EWS-FLI1 oncoprotein, with other therapeutic alternatives for Ewing sarcoma. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of (S)-YK-4-279's specificity and performance.

Executive Summary

(S)-YK-4-279 is the active enantiomer of the racemic compound YK-4-279 and demonstrates high specificity for the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. It functions by disrupting the critical interaction between EWS-FLI1 and RNA Helicase A (RHA), thereby inhibiting the transcriptional activity of EWS-FLI1 and inducing apoptosis in Ewing sarcoma cells.[1][2] The inactive (R)-enantiomer shows no significant activity, highlighting the specific molecular interaction of the (S)-form. This guide compares the in vitro efficacy of (S)-YK-4-279 with its racemic parent compound and other inhibitors targeting the EWS-FLI1 pathway, such as TK-216, mithramycin, and the BET bromodomain inhibitor JQ1.

Data Presentation

Table 1: In Vitro Efficacy of this compound Enantiomers in EWS-FLI1 Inhibition
CompoundAssayCell Line/SystemIC50Reference
(S)-YK-4-279NR0B1 Luciferase ReporterCOS-7 (EWS-FLI1 transfected)0.75 µM[1]
Racemic this compoundNR0B1 Luciferase ReporterCOS-7 (EWS-FLI1 transfected)0.96 µM[1]
(R)-YK-4-279NR0B1 Luciferase ReporterCOS-7 (EWS-FLI1 transfected)No significant inhibition[1]
(S)-YK-4-279EWS-FLI1/RHA Co-IP DensitometryTC321.8 µM[1]
Racemic this compoundEWS-FLI1/RHA Co-IP DensitometryTC324.9 µM[1]
Table 2: Comparative Cytotoxicity of EWS-FLI1 Pathway Inhibitors in Ewing Sarcoma Cell Lines
InhibitorCell LineIC50Reference
Racemic this compoundTC320.5 - 2 µM[3]
Racemic this compoundTC710.5 - 2 µM[3]
(-)-TK216 (active enantiomer)Ewing Sarcoma Cells0.26 µM[4]
(+)-TK216 (inactive enantiomer)Ewing Sarcoma Cells14.57 µM[4]
TK216A4573Dose-dependent inhibition (0.03-0.5 µM)[5]
MithramycinCHLA-109.11 nM[6]
MithramycinTC2054.32 nM[6]
JQ1CHP100< 100 nM[7]
JQ1TC71< 100 nM[7]
JQ15838< 100 nM[7]
JQ1TC32~200 nM[7]
JQ1A673~700 nM[7]
JQ1CHLA-100.23 µM[8][9]
JQ1CADO-ES10.16 µM[8][9]
JQ1SK-N-MC0.21 µM[8][9]
JQ1RD-ES0.26 µM[8][9]

Mandatory Visualization

EWS_FLI1_Inhibition_Pathway Mechanism of (S)-YK-4-279 Action EWS_FLI1 EWS-FLI1 Oncogenic Transcription Factor PPI Protein-Protein Interaction EWS_FLI1->PPI Binds to RHA RNA Helicase A (RHA) RHA->PPI Binds to SYK4279 (S)-YK-4-279 SYK4279->EWS_FLI1 Binds to & Disrupts Interaction Transcription Target Gene Transcription PPI->Transcription Activates Oncogenesis Ewing Sarcoma Oncogenesis Transcription->Oncogenesis Drives

Caption: (S)-YK-4-279 disrupts the EWS-FLI1/RHA interaction.

Co_IP_Workflow Co-Immunoprecipitation Workflow cluster_0 Cell Lysis & Protein Extraction cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Analysis Cell_Culture 1. Culture Ewing Sarcoma Cells Treatment 2. Treat with (S)-YK-4-279 or control Cell_Culture->Treatment Lysis 3. Lyse cells in cold RIPA buffer Treatment->Lysis Centrifugation1 4. Centrifuge to pellet debris Lysis->Centrifugation1 Supernatant1 5. Collect supernatant (lysate) Centrifugation1->Supernatant1 Pre_clear 6. Pre-clear lysate with Protein A/G beads Supernatant1->Pre_clear Antibody_Incubation 7. Incubate with anti-FLI1 antibody Pre_clear->Antibody_Incubation Bead_Incubation 8. Add Protein A/G beads to capture complex Antibody_Incubation->Bead_Incubation Wash 9. Wash beads to remove non-specific proteins Bead_Incubation->Wash Elution 10. Elute protein complexes Wash->Elution SDS_PAGE 11. Separate proteins by SDS-PAGE Elution->SDS_PAGE Western_Blot 12. Western Blot for EWS-FLI1 and RHA SDS_PAGE->Western_Blot

Caption: Workflow for EWS-FLI1 and RHA co-immunoprecipitation.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Transfection 1. Co-transfect cells with EWS-FLI1 and NR0B1-luciferase reporter plasmids Treatment 2. Treat cells with (S)-YK-4-279 or control Transfection->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Reagent_Addition 5. Add luciferase assay reagent Lysis->Reagent_Addition Measurement 6. Measure luminescence Reagent_Addition->Measurement Analysis 7. Analyze data to determine EWS-FLI1 transcriptional activity Measurement->Analysis

Caption: Workflow for EWS-FLI1 transcriptional activity assay.

Experimental Protocols

Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol details the procedure to assess the interaction between EWS-FLI1 and RHA in the presence of (S)-YK-4-279.

Materials:

  • Ewing sarcoma cell lines (e.g., TC32, A673)

  • (S)-YK-4-279 and vehicle control (e.g., DMSO)

  • Cold PBS

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • Anti-FLI1 antibody

  • Anti-RHA antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Culture and Treatment: Culture Ewing sarcoma cells to 70-80% confluency. Treat cells with the desired concentrations of (S)-YK-4-279 or vehicle control for the specified duration (e.g., 18 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add cold RIPA lysis buffer and scrape the cells. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (anti-FLI1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-FLI1 and anti-RHA antibodies to detect the immunoprecipitated EWS-FLI1 and co-immunoprecipitated RHA, respectively.

NR0B1 Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This assay quantifies the transcriptional activity of EWS-FLI1 by measuring the expression of a luciferase reporter gene under the control of the EWS-FLI1 target gene promoter, NR0B1.[10][11]

Materials:

  • COS-7 or a suitable cell line

  • EWS-FLI1 expression plasmid

  • NR0B1 promoter-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., FuGENE 6)

  • (S)-YK-4-279 and vehicle control

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the EWS-FLI1 expression plasmid, the NR0B1-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of (S)-YK-4-279 or vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent II (for firefly luciferase) and measure the luminescence. Subsequently, add the Stop & Glo® Reagent (to quench the firefly luciferase and activate the Renilla luciferase) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the relative luciferase activity compared to the vehicle-treated control to determine the effect of (S)-YK-4-279 on EWS-FLI1 transcriptional activity.

WST-1 Cytotoxicity Assay

This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[12][13][14][15]

Materials:

  • Ewing sarcoma cell lines

  • (S)-YK-4-279 and other inhibitors

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker and then measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

References

Safety Operating Guide

Proper Disposal of YK-4-279: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of YK-4-279, a small molecule inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Key Safety and Disposal Information

The following table summarizes the critical data for the safe handling and disposal of this compound.

ParameterInformationSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area.[1]
Solubility Soluble in DMSO (>16.35 mg/mL).[2][3]

Experimental Protocols: Step-by-Step Disposal Procedures

This section outlines the detailed methodology for the safe disposal of this compound in a laboratory setting. These procedures are based on general guidelines for hazardous chemical waste disposal and the specific information available for this compound[1][4][5][6][7].

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Do not dispose of this compound, or any solutions containing it, down the sink or in the regular trash[5][6].

  • Collect all this compound waste, including pure compound, contaminated solutions, and rinsates, in a designated, leak-proof hazardous waste container[4][5].

  • The container must be compatible with the chemical waste. Plastic is often preferred[6].

  • Avoid mixing this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[1][5].

3. Labeling of Waste Containers:

  • Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[5][6].

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

    • The date the waste was first added to the container.

    • Your name and laboratory contact information.

4. Storage of Waste:

  • Keep the hazardous waste container tightly sealed except when adding waste[5][6].

  • Store the container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible chemicals[6].

5. Disposal of Empty Containers:

  • Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound)[4][5].

  • Collect all three rinsates as hazardous waste and add them to your this compound waste container[4][5].

  • After triple-rinsing, deface or remove the original label from the container[4].

  • Dispose of the rinsed, de-labeled container according to your institution's guidelines for empty chemical container disposal.

6. Requesting Waste Pickup:

  • Once the waste container is full (typically no more than ¾ full) or has reached the accumulation time limit set by your institution, contact your EHS department to request a waste pickup[4][5][7].

  • Follow your institution's specific procedures for scheduling a hazardous waste pickup.

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

YK_4_279_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid this compound waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid triple_rinse Triple Rinse Container empty->triple_rinse store Store Waste Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container end End: Proper Disposal dispose_container->end pickup Request EHS Pickup When Full or Timed Out store->pickup pickup->end

Caption: Workflow for the disposal of different forms of this compound waste.

YK_4_279_Signaling_Pathway_Disposal_Logic cluster_0 Hazard Identification cluster_1 Disposal Decision cluster_2 Proper Disposal Pathway YK4279 This compound Harmful Harmful if Swallowed (H302) YK4279->Harmful AquaticTox Very Toxic to Aquatic Life (H410) YK4279->AquaticTox NoSink Do NOT Dispose in Sink Harmful->NoSink NoTrash Do NOT Dispose in Trash Harmful->NoTrash AquaticTox->NoSink AquaticTox->NoTrash Collect Collect as Hazardous Waste NoSink->Collect NoTrash->Collect EHS Contact Environmental Health & Safety (EHS) Collect->EHS ApprovedPlant Dispose at Approved Waste Disposal Plant EHS->ApprovedPlant

Caption: Logical flow from hazard identification to proper disposal of this compound.

References

Personal protective equipment for handling YK-4-279

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for YK-4-279

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the small molecule inhibitor this compound. The following procedures are designed to minimize exposure risk and ensure safe laboratory operations and proper disposal.

Quantitative Data for this compound

While specific occupational exposure limits for this compound have not been established, the available data on its biological activity and physical properties underscore the need for careful handling.

ParameterValueSource
Molecular Formula C₁₇H₁₃Cl₂NO₄[1]
Molecular Weight 366.2 g/mol [1]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Solubility >16.35 mg/mL in DMSO; 73 mg/mL (199.34 mM) in fresh DMSO[2][3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year; -20°C for up to 1 month[3]
IC₅₀ (Ewing Sarcoma Cells) 0.5 to 2 µmol/L[4]

Operational and Disposal Plans

Given that this compound is classified as harmful if swallowed and very toxic to aquatic life, it should be handled with the same precautions as a cytotoxic agent.[1]

Engineering Controls
  • Primary Containment: All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified Class II Biological Safety Cabinet or a powder containment hood to protect the operator, product, and environment.[5] For highly potent compounds, a glove box or isolator provides maximum protection.[6]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the risk of aerosol inhalation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all procedures involving this compound.

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff. Change gloves immediately if they become contaminated or every 30-60 minutes during extended procedures.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: Use ANSI-rated safety glasses with side shields at a minimum. When there is a risk of splashes or aerosol generation, a full-face shield or safety goggles should be worn.

  • Respiratory Protection: For weighing and handling the powder outside of a containment hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation.

Step-by-Step Handling Procedures

a. Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated safe area.

  • Wear appropriate PPE (gloves, lab coat) during unpacking.

  • Verify the label and quantity of the compound.

  • Store the container in a tightly sealed, clearly labeled, and secure location at -20°C for the powder form.[1][3]

b. Preparation of Stock Solution (in a Containment Hood)

  • Don all required PPE as described above.

  • Cover the work surface of the containment hood with a disposable plastic-backed absorbent pad.[1]

  • Carefully weigh the required amount of this compound powder. Use anti-static weighing dishes to prevent powder dispersal.

  • Add the appropriate solvent (typically DMSO) to the vessel containing the powder.[2][3] To improve solubility, warming the tube to 37°C or using an ultrasonic bath may be helpful.[2]

  • Ensure the container is tightly capped and mix gently until the solid is completely dissolved.

  • Label the stock solution container clearly with the compound name, concentration, solvent, date, and hazard warnings.

  • Store stock solutions at -80°C for long-term storage or -20°C for short-term storage.[3]

c. Experimental Use

  • Perform all dilutions and additions of this compound to cell culture media or other experimental systems within a containment hood.

  • Use filtered pipette tips to prevent aerosol generation.

  • After use, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, immediate action is required to minimize exposure.

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.

  • Contain the Spill:

    • Powder: Gently cover the spill with absorbent pads to avoid raising dust. Dampen the pads with water to wet the powder.

    • Liquid: Cover the spill with absorbent pads from a chemotherapy spill kit.

  • Clean the Area: Starting from the outside of the spill and working inwards, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[4]

  • Report: Document the spill and the cleanup procedure according to your institution's safety protocols.

Disposal Plan

All waste contaminated with this compound must be segregated and disposed of as cytotoxic/hazardous waste.

  • Solid Waste: This includes gloves, gowns, absorbent pads, and any other contaminated disposable labware. Place these items in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled with a cytotoxic hazard symbol.[2][4][7]

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media) in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not discharge to the sewer system.[1]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a purple, puncture-resistant sharps container designated for cytotoxic waste.[2]

All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[7]

Visual Workflow for Safe Handling of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_spill Emergency Spill Procedure A 1. Don Full PPE (Double Gloves, Gown, Eye Protection, N95) B 2. Work in Containment Hood A->B C 3. Weigh Powder & Prepare Solution B->C D 4. Use in Experiment C->D E 5. Segregate Waste D->E Post-Experiment F Solid Waste (Gloves, Gown, Pads) E->F G Liquid Waste (Solutions, Media) E->G H Sharps Waste (Needles, Pipettes) E->H I 6. Place in Labeled Cytotoxic Containers F->I G->I H->I J 7. Arrange for Licensed Hazardous Waste Pickup I->J K Spill Occurs L 1. Alert Others & Restrict Area K->L M 2. Don Full PPE L->M N 3. Contain & Clean Spill M->N N->J O 4. Dispose of Cleanup Materials as Cytotoxic Waste N->O

Caption: Logical workflow for the safe handling, use, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YK-4-279
Reactant of Route 2
YK-4-279

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.